molecular formula C7H2Cl3F3 B1301039 1,2,3-Trichloro-5-(trifluoromethyl)benzene CAS No. 50594-82-6

1,2,3-Trichloro-5-(trifluoromethyl)benzene

Cat. No.: B1301039
CAS No.: 50594-82-6
M. Wt: 249.4 g/mol
InChI Key: FBKFIAIRSQOXJR-UHFFFAOYSA-N
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Description

1,2,3-Trichloro-5-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C7H2Cl3F3 and its molecular weight is 249.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,2,3-trichloro-5-(trifluoromethyl)benzene
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InChI

InChI=1S/C7H2Cl3F3/c8-4-1-3(7(11,12)13)2-5(9)6(4)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FBKFIAIRSQOXJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3F3
Source PubChem
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DSSTOX Substance ID

DTXSID00198633
Record name 1,2,3-Trichloro-5-(trifluoromethyl)benzene
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Molecular Weight

249.4 g/mol
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CAS No.

50594-82-6
Record name 3,4,5-Trichlorobenzotrifluoride
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Record name 1,2,3-Trichloro-5-(trifluoromethyl)benzene
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Record name 1,2,3-Trichloro-5-(trifluoromethyl)benzene
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Record name 1,2,3-trichloro-5-(trifluoromethyl)benzene
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,2,3-Trichloro-5-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary synthesis pathways for 1,2,3-Trichloro-5-(trifluoromethyl)benzene, a key intermediate in the development of various agrochemicals and pharmaceuticals.[1] The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details experimental protocols, presents quantitative data in a comparative format, and visualizes the reaction pathways.

Core Synthesis Pathways

The synthesis of this compound, also known as 3,4,5-trichlorobenzotrifluoride, can be achieved through several distinct chemical routes. The most prominent methods involve the chlorination of a substituted benzotrifluoride precursor or the fluorination of a trichloromethylbenzene derivative.

Pathway 1: Chlorination of Dinitro-Substituted Benzotrifluoride

A prevalent method for synthesizing this compound involves the high-temperature chlorination of a dinitro-substituted chlorobenzotrifluoride. This process is advantageous due to its potential for high yields.

A notable example is the chlorination of 4-chloro-3,5-dinitrobenzotrifluoride. In this reaction, the nitro groups are substituted by chlorine atoms when treated with molecular chlorine in the presence of a catalyst.[2] A similar process starts with 3,5-dinitro-4-chlorobenzotrifluoride, which is chlorinated with chlorine gas at elevated temperatures.[3]

Experimental Protocol:

A detailed experimental protocol derived from patent literature is as follows:

  • Charging the Reactor: 4-chloro-3,5-dinitrobenzotrifluoride is charged into a reaction flask and heated to 70°C until it melts.[2]

  • Catalyst Addition: A Friedel-Crafts type catalyst, such as ferric chloride, and a sulphur compound are added to the molten starting material.[2]

  • Chlorination: The mixture is heated to a temperature in the range of 180 to 210°C, and chlorine gas is passed through the reaction mixture.[2]

  • Reaction Monitoring: The progress of the reaction is monitored by gas-liquid chromatography (GLC) analysis.[2]

  • Work-up: Upon completion, the reaction mixture is cooled and degassed with nitrogen. The product is then washed with an aqueous solution of caustic soda and subsequently with water until it is alkali-free.[2]

Another patented method specifies charging 3,5-dinitro-4-chlorobenzotrifluoride into a reactor equipped with a rectifying tower. The temperature is raised to 190-250°C while introducing chlorine gas. The product, 3,4,5-trichlorobenzotrifluoride, is then separated and collected via the rectification tower.[3]

Quantitative Data:

Starting MaterialCatalyst/ReagentsTemperature (°C)Yield (%)Purity (%)Reference
4-chloro-3,5-dinitrobenzotrifluorideFerric chloride, Sulphur compound, Chlorine gas180 - 21091.098.7[2]
3,5-dinitro-4-chlorobenzotrifluorideChlorine gas190 - 25091.2High[3]

Reaction Pathway Diagram:

G 4-chloro-3,5-dinitrobenzotrifluoride 4-chloro-3,5-dinitrobenzotrifluoride Intermediate_1 3,4-dichloro-5-nitrobenzotrifluoride 4-chloro-3,5-dinitrobenzotrifluoride->Intermediate_1 Cl2, Catalyst This compound This compound Intermediate_1->this compound Cl2, Catalyst

Caption: Chlorination of 4-chloro-3,5-dinitrobenzotrifluoride.

Pathway 2: Fluorination of Trichloromethylbenzene Precursors

An alternative synthetic route involves the fluorination of a corresponding 1,2,3-trichloro-5-(trichloromethyl)benzene precursor. This pathway leverages the transformation of a trichloromethyl group into a trifluoromethyl group.

The synthesis of the precursor, 1,2,3-trichloro-5-(trichloromethyl)benzene, can be achieved through the chlorination of a suitable benzene derivative.[4] The subsequent fluorination is typically carried out using anhydrous hydrogen fluoride (HF).[5]

Experimental Protocol:

While a specific protocol for the direct synthesis of this compound via this route is not detailed in the provided search results, a general procedure for the fluorination of trichloromethylbenzenes can be described:

  • Reaction Setup: The trichloromethylbenzene derivative and anhydrous hydrogen fluoride are introduced into an autoclave reactor.[5]

  • Reaction Conditions: The reaction is conducted under pressure (greater than 20 atmospheres) and at a temperature between approximately 80°C and 150°C. A stoichiometric excess of hydrogen fluoride is used.[5]

  • Product Isolation: After the reaction, the liquid organic mixture is withdrawn and purified, typically through distillation, to isolate the trifluoromethylbenzene product.[5]

Quantitative Data:

Quantitative data for the direct synthesis of this compound via this specific pathway is not available in the provided search results. However, data for the fluorination of a similar compound, 3,4-dichlorotrichloromethylbenzene, is presented below to illustrate the potential efficiency of the fluorination step.

Starting MaterialReagentsTemperature (°C)Pressure (atm)Product Purity (%)Reference
3,4-Cl₂C₆H₃CCl₃Anhydrous HF~90-120>597.5 (for 3,4-Cl₂C₆H₃CF₃)[5]

Reaction Pathway Diagram:

G 1,2,3-Trichloro-5-(trichloromethyl)benzene 1,2,3-Trichloro-5-(trichloromethyl)benzene This compound This compound 1,2,3-Trichloro-5-(trichloromethyl)benzene->this compound Anhydrous HF

Caption: Fluorination of the trichloromethyl precursor.

Conclusion

The synthesis of this compound can be effectively achieved through multiple pathways. The chlorination of dinitro-substituted benzotrifluorides offers a high-yield route with well-documented protocols. The fluorination of a trichloromethyl precursor presents a viable alternative, though specific experimental details for the target molecule are less readily available. The selection of a particular synthetic route will depend on factors such as the availability of starting materials, desired purity, and scalability of the process. This guide provides a foundational understanding of the key synthetic strategies for this important chemical intermediate.

References

An In-depth Technical Guide on the Physicochemical Properties of 1,2,3-Trichloro-5-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,2,3-Trichloro-5-(trifluoromethyl)benzene. The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's characteristics. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for property determination, and includes visualizations of synthetic and analytical workflows.

Core Physicochemical Properties

This compound is a halogenated aromatic compound with the molecular formula C₇H₂Cl₃F₃. Its structure, featuring a benzene ring substituted with three chlorine atoms and a trifluoromethyl group, imparts specific chemical and physical characteristics relevant to its application as a chemical intermediate in various synthetic processes.

Quantitative Data Summary

The following tables summarize the key physicochemical properties of this compound.

PropertyValue
Molecular Formula C₇H₂Cl₃F₃
Molecular Weight 249.45 g/mol
Melting Point -10 to -8 °C
Boiling Point 200-202 °C
Density 1.6 g/mL at 25 °C
Vapor Pressure 0.421 mmHg at 25 °C
Flash Point 98.3 °C (209 °F)
Refractive Index n20/D 1.5

Note: Some physical properties are reported from literature and may be subject to slight variations based on experimental conditions.

Solubility Profile
SolventQualitative Solubility
Water Poorly soluble
Methanol Sparingly soluble
Ethanol Soluble
Acetone Soluble
Toluene Soluble
Hexane Soluble
Dichloromethane Soluble

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are representative and can be adapted for specific laboratory conditions.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Methodology:

  • A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting point range.

Boiling Point Determination (Distillation Method)

Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the atmospheric pressure.

Methodology:

  • A sample of the liquid is placed in a distillation flask.

  • The flask is heated to bring the liquid to a boil.

  • The temperature of the vapor that distills is measured using a thermometer placed at the vapor outlet.

  • The constant temperature recorded during the distillation of the pure liquid is its boiling point.

Density Determination (Pycnometer Method)

Objective: To determine the mass per unit volume of this compound.

Methodology:

  • A pycnometer (a flask with a specific, known volume) is weighed empty.

  • It is then filled with the liquid sample, and any excess is removed.

  • The filled pycnometer is weighed again.

  • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Solubility Determination (Visual Method)

Objective: To qualitatively and quantitatively determine the solubility of this compound in various solvents.

Methodology:

  • A known volume of a selected solvent is placed in a test tube.

  • A small, pre-weighed amount of the compound is added to the solvent.

  • The mixture is agitated (e.g., by vortexing or shaking) at a constant temperature.

  • The process is repeated until no more solute dissolves, and a saturated solution is formed.

  • Solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in g/100 mL) if the amount of dissolved solute is determined.

Synthesis and Analytical Workflows

The following diagrams, created using the DOT language, illustrate a plausible synthesis route and standard analytical workflows for this compound.

Proposed Synthesis Workflow

The synthesis of this compound can be approached through multi-step chlorination and trifluoromethylation reactions. A plausible, though not experimentally verified, pathway is outlined below. The synthesis of related trichlorobenzenes often involves the chlorination of a suitable benzene derivative.[2]

SynthesisWorkflow start m-Chlorotoluene step1 Chlorination (e.g., Cl2, FeCl3 catalyst) start->step1 Aromatic Chlorination intermediate1 Polychlorinated Toluene Isomer Mixture step1->intermediate1 step2 Side-chain Chlorination (e.g., UV light, Cl2) intermediate1->step2 Radical Chlorination intermediate2 1,2,3-Trichloro-5- (trichloromethyl)benzene step2->intermediate2 step3 Fluorination (e.g., HF or SbF3) intermediate2->step3 Halogen Exchange purification Purification (e.g., Distillation, Chromatography) step3->purification product 1,2,3-Trichloro-5- (trifluoromethyl)benzene purification->product

Proposed synthesis route for this compound.
Analytical Workflow: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample containing 1,2,3-Trichloro-5- (trifluoromethyl)benzene dissolve Dissolve in a volatile solvent (e.g., Dichloromethane) sample->dissolve filter Filter to remove particulates dissolve->filter injection Inject into GC filter->injection separation Separation on capillary column injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Analyzer (e.g., Quadrupole) ionization->detection chromatogram Total Ion Chromatogram (TIC) detection->chromatogram mass_spectrum Mass Spectrum of Peak chromatogram->mass_spectrum library_search Library Search (e.g., NIST) mass_spectrum->library_search quantification Quantification using calibration curve mass_spectrum->quantification

Workflow for the analysis of this compound by GC-MS.
Analytical Workflow: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

NMR_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis sample Pure sample of 1,2,3-Trichloro-5- (trifluoromethyl)benzene dissolve Dissolve in a deuterated solvent (e.g., CDCl3) sample->dissolve transfer Transfer to NMR tube dissolve->transfer instrument Place in NMR spectrometer transfer->instrument acquire_1h Acquire 1H NMR spectrum instrument->acquire_1h acquire_13c Acquire 13C NMR spectrum instrument->acquire_13c acquire_19f Acquire 19F NMR spectrum instrument->acquire_19f process Process spectra (Fourier transform, phasing, baseline correction) acquire_1h->process acquire_13c->process acquire_19f->process analyze_shifts Analyze chemical shifts process->analyze_shifts analyze_coupling Analyze coupling constants process->analyze_coupling assign_signals Assign signals to specific nuclei analyze_shifts->assign_signals analyze_coupling->assign_signals structure_confirm Confirm molecular structure assign_signals->structure_confirm

Workflow for the structural elucidation of this compound by NMR.
Analytical Workflow: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

FTIR_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis sample Sample of 1,2,3-Trichloro-5- (trifluoromethyl)benzene prep_method Prepare sample (e.g., neat liquid film between salt plates) sample->prep_method instrument Place sample in FT-IR spectrometer prep_method->instrument scan Acquire IR spectrum instrument->scan spectrum Process spectrum (background correction) scan->spectrum peak_picking Identify absorption bands (wavenumbers in cm⁻¹) spectrum->peak_picking correlation Correlate bands to functional groups (C-Cl, C-F, C=C aromatic) peak_picking->correlation interpretation Interpret spectrum to confirm functional groups correlation->interpretation

Workflow for functional group analysis of this compound by FT-IR.

References

An In-Depth Technical Guide to 1,2,3-Trichloro-5-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, nomenclature, and physicochemical properties of 1,2,3-Trichloro-5-(trifluoromethyl)benzene. It details experimental protocols for its synthesis, purification, and analysis, and explores its potential applications in drug discovery and development. This document is intended to serve as a valuable resource for researchers and scientists working with this compound and other trifluoromethylated aromatic molecules.

Introduction

This compound is a halogenated aromatic compound featuring a benzene ring substituted with three chlorine atoms and a trifluoromethyl group. The presence of the trifluoromethyl group (-CF3) is of significant interest in medicinal chemistry and drug design. The -CF3 group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making it a valuable moiety in the development of novel therapeutics.[1][2][3] This guide aims to provide a detailed technical understanding of this specific isomer to facilitate its use in research and drug development.

Structure and Nomenclature

The structure of this compound is characterized by a benzene ring with chlorine atoms at positions 1, 2, and 3, and a trifluoromethyl group at position 5.

Systematic IUPAC Name: this compound

Molecular Formula: C₇H₂Cl₃F₃[4]

Molecular Weight: 249.45 g/mol [4]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₇H₂Cl₃F₃[4]
Molecular Weight249.45 g/mol [4]
XLogP34.7[5]
Exact Mass247.917418 Da[5]

Note: Some data is for the isomer 1,2,4-Trichloro-5-(trifluoromethyl)benzene as a close structural analog.

Spectroscopic Data

Detailed spectroscopic data for this specific isomer is not currently published. However, the expected spectral characteristics can be inferred from related compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two hydrogen atoms on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling.

  • ¹⁹F NMR: The fluorine NMR spectrum is anticipated to exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.[6]

  • IR Spectroscopy: The infrared spectrum would likely show characteristic absorption bands for C-Cl, C-F, and aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight, along with fragmentation patterns typical for chlorinated and fluorinated benzene derivatives.

Experimental Protocols

Synthesis

A plausible synthetic route for this compound, adapted from general methods for similar compounds, is outlined below.[7][8]

Reaction Scheme:

Synthesis start 3,4,5-Trichloroaniline intermediate1 3,4,5-Trichlorobenzenediazonium chloride start->intermediate1 reagent1 intermediate2 1,2,3-Trichloro-5-iodobenzene intermediate1->intermediate2 reagent2 product This compound reagent1 NaNO2, HCl (Sandmeyer Reaction) reagent2 KI intermediate2->product reagent3 reagent3 CF3-Source (e.g., CF3SiMe3), CuI, Catalyst

Caption: A potential synthetic pathway for this compound.

Detailed Protocol:

  • Diazotization of 3,4,5-Trichloroaniline:

    • Dissolve 3,4,5-trichloroaniline in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (NaNO₂) in water while maintaining the temperature below 5 °C to form the diazonium salt.

  • Iodination (Sandmeyer-type Reaction):

    • In a separate flask, dissolve potassium iodide (KI) in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for several hours.

    • Extract the product, 1,2,3-trichloro-5-iodobenzene, with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Trifluoromethylation:

    • To a solution of 1,2,3-trichloro-5-iodobenzene in a suitable solvent (e.g., DMF or NMP), add a trifluoromethyl source such as trifluoromethyltrimethylsilane (TMSCF₃) or potassium (trifluoromethyl)trimethoxyborate.

    • Add a copper(I) iodide (CuI) catalyst and a suitable ligand (e.g., 1,10-phenanthroline).

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to the required temperature (typically 80-120 °C) and monitor the reaction progress by GC-MS or TLC.

    • Upon completion, cool the reaction mixture, quench with aqueous ammonium chloride, and extract the product with an organic solvent.

    • Wash and dry the organic layer as described previously.

Purification

The crude product can be purified using the following methods:

  • Column Chromatography: Flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate) is a standard method for purification.

  • Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent can be employed to achieve high purity.

  • Distillation: For liquid products, fractional distillation under reduced pressure can be used for purification.

Analytical Methods

The purity and identity of this compound can be confirmed using the following analytical techniques:[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To elucidate the chemical structure and confirm the substitution pattern.

  • High-Performance Liquid Chromatography (HPLC): For purity assessment using a suitable column and mobile phase.

Applications in Drug Development

While specific studies on the biological activity of this compound are limited, its structural motifs are relevant to drug design. The trifluoromethyl group is a key pharmacophore in many approved drugs due to its ability to modulate pharmacokinetic and pharmacodynamic properties.[1][2][3][10]

Logical Relationship of Drug Discovery and Development:

DrugDiscovery cluster_discovery Discovery cluster_preclinical Preclinical cluster_clinical Clinical Trials cluster_approval Approval & Post-Market target_id Target Identification & Validation hit_gen Hit Generation (e.g., HTS) target_id->hit_gen hit_to_lead Hit-to-Lead Optimization hit_gen->hit_to_lead lead_opt Lead Optimization hit_to_lead->lead_opt invitro In Vitro Studies lead_opt->invitro invivo In Vivo Studies invitro->invivo tox Toxicology invivo->tox phase1 Phase I tox->phase1 phase2 Phase II phase1->phase2 phase3 Phase III phase2->phase3 nda NDA/BLA Review phase3->nda phase4 Phase IV nda->phase4

Caption: A generalized workflow for drug discovery and development.

This compound could serve as a valuable building block for synthesizing more complex molecules with potential therapeutic applications. The trichlorinated benzene ring provides multiple sites for further functionalization, allowing for the creation of diverse chemical libraries for screening against various biological targets.

Safety and Handling

Chlorinated and fluorinated aromatic compounds should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a chemical compound with significant potential as an intermediate in the synthesis of novel pharmaceuticals and other functional materials. While detailed experimental data for this specific isomer is not widely available, this guide provides a comprehensive overview based on analogous compounds and established synthetic methodologies. Further research into the physicochemical properties, biological activities, and synthetic accessibility of this compound is warranted to fully explore its potential in scientific and industrial applications.

References

An In-depth Technical Guide to Electrophilic Aromatic Substitution on Trichlorobenzenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trichlorobenzenes (TCBs) are important industrial chemicals and versatile intermediates in the synthesis of pharmaceuticals, herbicides, and other fine chemicals. Their reactivity in electrophilic aromatic substitution (EAS) is significantly influenced by the deactivating and ortho-, para-directing nature of the three chlorine substituents. This guide provides a comprehensive overview of the core principles governing EAS reactions on 1,2,3-trichlorobenzene, 1,2,4-trichlorobenzene, and 1,3,5-trichlorobenzene. It includes a detailed analysis of regioselectivity, quantitative data on reaction outcomes, and specific experimental protocols for key transformations, including nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

Introduction to Electrophilic Aromatic Substitution on Trichlorobenzenes

Electrophilic aromatic substitution is a fundamental reaction class for the functionalization of aromatic rings. The benzene ring, rich in π-electrons, acts as a nucleophile, attacking an electrophile. The reaction proceeds through a resonance-stabilized carbocation intermediate, known as the arenium ion or sigma complex, followed by the restoration of aromaticity through deprotonation.

The presence of three electron-withdrawing chlorine atoms on the benzene ring significantly deactivates the ring towards electrophilic attack compared to benzene. This deactivation is due to the inductive effect (-I) of the chlorine atoms, which reduces the electron density of the aromatic system. However, the lone pairs of electrons on the chlorine atoms can participate in resonance (+M effect), which directs incoming electrophiles to the ortho and para positions relative to the chlorine atoms. In trichlorobenzenes, the interplay of these inductive and resonance effects from three chlorine atoms, along with steric considerations, governs the regiochemical outcome of the substitution.

Regioselectivity in Trichlorobenzene Isomers

The position of electrophilic attack on each trichlorobenzene isomer is determined by the cumulative directing effects of the three chlorine atoms.

  • 1,2,3-Trichlorobenzene: This isomer has two equivalent unsubstituted positions (C4 and C6) and one unique unsubstituted position (C5). The C4 and C6 positions are each ortho to one chlorine and meta to two chlorines. The C5 position is meta to all three chlorine atoms. The directing effects of the chlorine atoms favor substitution at the C4 and C6 positions.

  • 1,2,4-Trichlorobenzene: This isomer has three distinct unsubstituted positions (C3, C5, and C6).

    • C3 is ortho to two chlorine atoms (C2 and C4) and para to one (C1).

    • C5 is ortho to one chlorine atom (C4) and meta to two (C1 and C2).

    • C6 is ortho to one chlorine atom (C1) and meta to two (C2 and C4). Based on the ortho, para-directing nature of chlorine, substitution is most likely to occur at positions C3 and C5.

  • 1,3,5-Trichlorobenzene: This highly symmetrical isomer has three equivalent unsubstituted positions (C2, C4, and C6). Each of these positions is ortho to two chlorine atoms and para to one. Therefore, electrophilic substitution will occur at any of these equivalent positions.

The following diagram illustrates the predicted sites of electrophilic attack on the three trichlorobenzene isomers.

Figure 1: Predicted regioselectivity of electrophilic aromatic substitution on trichlorobenzene isomers.

Quantitative Data on Electrophilic Aromatic Substitution Reactions

Reaction Electrophile Product(s) Yield (%) Isomer Distribution
DinitrationNO₂⁺1,2,3-Trichloro-4,6-dinitrobenzene93.95Not reported
Reaction Electrophile Product(s) Yield (%) Isomer Distribution
DinitrationNO₂⁺1,2,4-Trichloro-3,5-dinitrobenzene>90Not specified
SulfonationSO₃2,4,5-Trichlorobenzenesulfonic acid>98Not applicable (single product)
ChlorinationCl⁺1,2,4,5-TetrachlorobenzeneHighMajor product
Reaction Electrophile Product(s) Yield (%) Isomer Distribution
TrinitrationNO₂⁺1,3,5-Trichloro-2,4,6-trinitrobenzene (TCTNB)84-89Not applicable (single product)

Experimental Protocols

This section provides detailed experimental methodologies for key electrophilic aromatic substitution reactions on trichlorobenzenes.

Nitration
  • Materials: 1,2,3-Trichlorobenzene, 65% Nitric Acid, 98% Sulfuric Acid.

  • Procedure:

    • In a reaction vessel, combine 1,2,3-trichlorobenzene, 98% sulfuric acid, and 65% nitric acid in a molar ratio of 1:11.3:2.3.

    • Heat the reaction mixture to 65 °C.

    • Maintain the temperature and stir for 4.5 hours.

    • After the reaction is complete, cool the mixture and pour it onto crushed ice.

    • Collect the precipitated product by filtration, wash with cold water until the filtrate is neutral, and dry to obtain 1,2,3-trichloro-4,6-dinitrobenzene.

  • Yield: 93.95%

  • Materials: 1,3,5-Trichlorobenzene, Fuming Nitric Acid, Oleum (30% SO₃).

  • Procedure:

    • In a suitable reaction vessel, cool a mixture of oleum and fuming nitric acid (5:1 v/v) in an ice bath.

    • Slowly add 1,3,5-trichlorobenzene to the cooled nitrating mixture with stirring, maintaining the temperature below 10 °C.

    • After the addition is complete, slowly warm the reaction mixture to 150 °C.

    • Maintain the reaction at 150 ± 2 °C for 3.5 hours.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Filter the resulting precipitate, wash thoroughly with water, and then with a cold ethanol/water mixture.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure TCTNB.

  • Yield: 84-89%

Sulfonation
  • Materials: 1,2,4-Trichlorobenzene, Oleum (20-50% SO₃).

  • Procedure:

    • To a reaction vessel equipped with a stirrer, add oleum.

    • Heat the oleum to 50-60 °C with stirring.

    • Slowly add 1,2,4-trichlorobenzene to the heated oleum. The molar ratio of 1,2,4-trichlorobenzene to oleum (calculated as 100% sulfuric acid) should be 1:1 to 1:1.05.

    • After the addition is complete, heat the mixture to 103-105 °C.

    • Maintain this temperature for 2-3 hours to complete the sulfonation.

    • Cool the reaction mixture and proceed with purification (e.g., decolorization with activated carbon, salting out, and washing) to obtain 2,4,5-trichlorobenzenesulfonic acid.

  • Yield: >98% (molar yield)

Halogenation
  • Materials: 1,2,4-Trichlorobenzene, Chlorine gas, Ferric chloride (catalyst).

  • Procedure:

    • Charge a reaction vessel with 1,2,4-trichlorobenzene and a catalytic amount of anhydrous ferric chloride.

    • Heat the mixture to 60-70 °C.

    • Bubble chlorine gas through the stirred reaction mixture.

    • Monitor the reaction progress by gas chromatography (GC) to determine the desired conversion.

    • Upon completion, stop the chlorine flow and cool the reaction mixture.

    • The product, primarily 1,2,4,5-tetrachlorobenzene, can be purified by distillation or recrystallization.

Friedel-Crafts Reactions

Due to the deactivating nature of the three chlorine atoms, Friedel-Crafts alkylation and acylation of trichlorobenzenes are generally challenging and require forcing conditions. Polyalkylation and rearrangement reactions are also potential complications in Friedel-Crafts alkylation. Friedel-Crafts acylation is generally preferred as the deactivating acyl group prevents further substitution.

  • Materials: Trichlorobenzene isomer, Acyl chloride (e.g., acetyl chloride), Anhydrous aluminum chloride (catalyst), Dry inert solvent (e.g., dichloromethane or carbon disulfide).

  • Procedure:

    • In a dry, inert atmosphere, suspend anhydrous aluminum chloride in the solvent.

    • Slowly add the acyl chloride to the suspension with cooling to form the acylium ion complex.

    • Add the trichlorobenzene isomer to the reaction mixture.

    • Heat the reaction mixture under reflux for several hours, monitoring the progress by TLC or GC.

    • After completion, cool the reaction mixture and carefully quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

    • Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

    • Purify the product by distillation, chromatography, or recrystallization.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism of electrophilic aromatic substitution and a typical experimental workflow for these reactions.

EAS_Mechanism A Aromatic Ring (Nucleophile) C Arenium Ion (Sigma Complex) Resonance Stabilized A->C Attack B Electrophile (E+) B->C D Substituted Aromatic Product C->D Deprotonation E Proton (H+) C->E

Figure 2: General mechanism of electrophilic aromatic substitution.

Experimental_Workflow start Start reaction Reaction Setup: Substrate, Reagent, Catalyst, Solvent start->reaction monitoring Reaction Monitoring (TLC, GC) reaction->monitoring workup Reaction Work-up: Quenching, Extraction, Washing monitoring->workup Reaction Complete purification Purification: Distillation, Recrystallization, or Chromatography workup->purification analysis Product Characterization: NMR, IR, MS, Elemental Analysis purification->analysis end End analysis->end

Figure 3: General experimental workflow for electrophilic aromatic substitution.

Conclusion

The electrophilic aromatic substitution of trichlorobenzenes is a challenging yet important area of synthetic organic chemistry. The strong deactivating effect of the three chlorine atoms necessitates harsher reaction conditions compared to benzene. However, by understanding the directing effects of the chloro substituents, regioselective synthesis of various functionalized trichlorobenzene derivatives can be achieved. This guide provides a foundational understanding and practical protocols for researchers in the field. Further optimization of reaction conditions and exploration of novel catalytic systems will continue to expand the synthetic utility of these versatile building blocks.

An In-Depth Technical Guide to Trichlorobenzotrifluoride (C7H2Cl3F3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics, analytical methodologies, and potential biological implications of trichlorobenzotrifluoride, a halogenated aromatic compound with the chemical formula C7H2Cl3F3. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.

Molecular and Physicochemical Properties

Trichlorobenzotrifluoride is a derivative of benzotrifluoride where three hydrogen atoms on the benzene ring are substituted by chlorine atoms. The specific isomer, 3,4,5-trichlorobenzotrifluoride, is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] Its physicochemical properties are summarized in the table below.

PropertyValue
Chemical Formula C7H2Cl3F3
Molecular Weight 249.45 g/mol
Isomeric Structure 3,4,5-trichlorobenzotrifluoride
Appearance Colorless liquid
Boiling Point Not explicitly available
Solubility Insoluble in water; soluble in organic solvents like benzene, toluene, ethanol, and ether.[2]

Synthesis and Purification

A common method for the synthesis of 3,4,5-trichlorobenzotrifluoride involves the chlorination of a dinitro-chlorobenzotrifluoride precursor. The reaction is typically carried out by introducing chlorine gas at elevated temperatures in the presence of a catalyst.[3]

Experimental Protocol: Synthesis of 3,4,5-Trichlorobenzotrifluoride

Materials:

  • 3,5-dinitro-4-chlorobenzotrifluoride

  • Chlorine gas

  • Reactor equipped with a condenser and rectifying tower

Procedure:

  • Charge the reactor with 3,5-dinitro-4-chlorobenzotrifluoride.

  • Heat the reactor to a temperature range of 190-250°C.

  • Introduce chlorine gas into the reactor to initiate the chlorination reaction.

  • The reaction product, 3,4,5-trichlorobenzotrifluoride, is continuously separated and collected from the return pipe of the condenser via rectification. This method has been reported to achieve a purity of over 98% and a yield of up to 91.2%.[3][4]

Purification: The crude product can be further purified by washing with an aqueous solution of a weak base (e.g., 5% sodium hydroxide) to remove acidic impurities, followed by washing with water until neutral. The final product is then dried over a suitable drying agent.[4]

Analytical Characterization

The structural confirmation and purity assessment of C7H2Cl3F3 are typically performed using a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the separation and identification of volatile and semi-volatile compounds like trichlorobenzotrifluoride.

Experimental Protocol: GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 8890 GC with a 5977C GC/MSD).[5]

  • Capillary column suitable for separating halogenated aromatic compounds (e.g., a low-polarity silarylene phase column).

GC Conditions (Representative):

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 60°C (hold for 1 min), ramp at 15°C/min to 300°C (hold for 13 min).

  • Carrier Gas: Helium

  • Injection Mode: Splitless

MS Conditions (Representative):

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 50-300

  • Data Acquisition: Full scan and/or Selected Ion Monitoring (SIM)

Expected Mass Spectrum: The mass spectrum of trichlorobenzotrifluoride is expected to show a molecular ion peak (M+) at m/z 248, 250, and 252, corresponding to the isotopic distribution of the three chlorine atoms. Common fragmentation patterns for halogenated aromatic compounds involve the loss of chlorine and fluorine atoms or the trifluoromethyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for the unambiguous structural elucidation of C7H2Cl3F3.

Experimental Protocol: NMR Analysis

Sample Preparation:

  • Dissolve 10-20 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard like hexafluorobenzene may be used.[6]

Instrumentation:

  • NMR spectrometer with a multinuclear probe (e.g., Bruker 400 or 500 MHz).[7]

Acquisition Parameters (Representative):

  • ¹H NMR: Standard single-pulse experiment.

  • ¹³C NMR: Proton-decoupled single-pulse experiment with a relaxation delay of 2-5 seconds.

  • ¹⁹F NMR: Standard single-pulse experiment, proton-decoupled.

Expected NMR Data for 3,4,5-Trichlorobenzotrifluoride:

NucleusExpected Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
¹H ~7.7 (estimated)s-
¹³C Aromatic region (120-140), CF₃ quartet (~123)-J(C-F)
¹⁹F ~ -63 (estimated for CF₃)s-

Note: The exact chemical shifts and coupling constants will depend on the solvent and the specific instrument used. The provided values are estimates based on data for similar compounds like dichlorobenzotrifluoride.[8][9][10]

Potential Biological Effects and Signaling Pathways

Halogenated aromatic compounds, such as polychlorinated biphenyls (PCBs), are known to exert a range of biological effects, often mediated by the aryl hydrocarbon receptor (AhR).[11] While specific toxicological data for C7H2Cl3F3 is limited, it is plausible that it may share similar mechanisms of action with other polychlorinated aromatic compounds.

One of the key mechanisms of toxicity for these compounds is the induction of oxidative stress.[12][13][14] This can occur through the activation of the AhR signaling pathway, leading to the upregulation of cytochrome P450 enzymes like CYP1A1. The metabolic activity of these enzymes can result in the production of reactive oxygen species (ROS).[15]

Hypothetical Signaling Pathway: AhR-Mediated Oxidative Stress

The following diagram illustrates a potential signaling pathway through which a compound like trichlorobenzotrifluoride might induce oxidative stress.

G cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_er Endoplasmic Reticulum C7H2Cl3F3 Trichlorobenzotrifluoride (C7H2Cl3F3) AhR_complex AhR-HSP90-XAP2 Complex (Cytosol) C7H2Cl3F3->AhR_complex Binds AhR_ligand AhR-Ligand Complex AhR_complex->AhR_ligand Conformational Change & HSP90/XAP2 Dissociation ARNT ARNT AhR_ligand->ARNT Translocates to Nucleus & Dimerizes with DRE DRE (DNA) ARNT->DRE Binds to CYP1A1_mRNA CYP1A1 mRNA DRE->CYP1A1_mRNA Gene Transcription CYP1A1_protein CYP1A1 Protein (ER) CYP1A1_mRNA->CYP1A1_protein Translation ROS Reactive Oxygen Species (ROS) CYP1A1_protein->ROS Metabolic Activation (un-coupling) Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) Oxidative_Stress->Cellular_Damage

Caption: AhR-mediated oxidative stress pathway.

Experimental Protocol: In Vitro Cytotoxicity Assay

To assess the potential biological effects of C7H2Cl3F3, an in vitro cytotoxicity assay can be performed.

Cell Line:

  • A relevant cell line, such as a human hepatoma cell line (e.g., HepG2) or primary astrocytes, can be used.[12][14]

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of C7H2Cl3F3 (and a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Assess cell viability using a standard method, such as the MTT or MTS assay. These assays measure the metabolic activity of the cells, which is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Conclusion

This technical guide has provided a detailed overview of the synthesis, analytical characterization, and potential biological effects of trichlorobenzotrifluoride (C7H2Cl3F3). The information and experimental protocols presented herein are intended to be a valuable resource for researchers and professionals working with this and similar halogenated aromatic compounds. Further research is warranted to fully elucidate the specific toxicological profile and mechanisms of action of C7H2Cl3F3.

References

An In-depth Technical Guide on the Solubility of 1,2,3-Trichloro-5-(trifluoromethyl)benzene in Common Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Trichloro-5-(trifluoromethyl)benzene is a halogenated aromatic compound of interest in various fields of chemical research and development, including as a potential intermediate in the synthesis of pharmaceuticals and agrochemicals. A thorough understanding of its solubility in common solvents is crucial for its application in synthesis, purification, formulation, and for assessing its environmental fate. This technical guide aims to provide a comprehensive overview of the expected solubility characteristics of this compound and a detailed methodology for its experimental determination.

Physicochemical Properties and Predicted Solubility Profile

The structure of this compound, featuring three chlorine atoms and a trifluoromethyl group on a benzene ring, suggests a high degree of lipophilicity and hydrophobicity. The trifluoromethyl group is a strong electron-withdrawing group, which, along with the chlorine atoms, influences the molecule's polarity and intermolecular interactions.

Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit:

  • Low solubility in polar protic solvents such as water.

  • Moderate to high solubility in non-polar and moderately polar organic solvents.

Quantitative Solubility Data of a Structural Analog: 1,3,5-Trichlorobenzene

To provide a quantitative estimate, the following table summarizes the experimental mole fraction solubility (x₁) of 1,3,5-trichlorobenzene in several common organic solvents at various temperatures.[1] Given the structural similarity, it is plausible that the solubility of this compound will follow similar trends.

SolventTemperature (K)Mole Fraction Solubility (10³x₁) of 1,3,5-Trichlorobenzene
Toluene 273.15100.21
278.15119.53
283.15142.41
288.15169.52
293.15201.53
298.15239.21
303.15283.62
308.15336.13
Cyclohexane 280.6545.23
285.6555.43
290.6567.89
295.6583.21
300.65102.13
305.65125.42
310.65153.98
Ethyl Acetate 273.1539.89
278.1549.32
283.1560.91
288.1575.19
293.1592.78
298.15114.41
303.15141.02
308.15173.74
Acetone 273.1537.82
278.1547.12
283.1558.63
288.1572.89
293.1590.58
298.15112.43
303.15139.42
308.15172.89
n-Butanol 273.1520.15
278.1525.43
283.1532.08
288.1540.42
293.1550.89
298.1563.98
303.1580.45
308.15100.98
Isobutyl Alcohol 273.1518.23
278.1523.21
283.1529.54
288.1537.58
293.1547.78
298.1560.78
303.1577.21
308.1598.23
n-Propanol 273.1515.43
278.1519.89
283.1525.54
288.1532.89
293.1542.32
298.1554.43
303.1570.12
308.1590.43
Isopropyl Alcohol 273.1513.98
278.1518.12
283.1523.43
288.1530.21
293.1539.01
298.1550.43
303.1565.12
308.1584.01

Data sourced from a study on the solubility of 1,3,5-trichlorobenzene.[1]

Experimental Protocol for Solubility Determination

The following detailed methodology describes the widely accepted isothermal shake-flask method for determining the equilibrium solubility of a solid compound in an organic solvent.[2][3][4]

4.1. Principle

An excess amount of the solid solute, this compound, is added to a known volume of the solvent of interest. The mixture is agitated at a constant temperature for a sufficient duration to allow the system to reach equilibrium, creating a saturated solution in contact with the undissolved solid. After reaching equilibrium, the solid and liquid phases are separated, and the concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique.

4.2. Materials and Equipment

  • Solute: High-purity this compound.

  • Solvents: HPLC-grade or equivalent purity common organic solvents (e.g., hexane, toluene, ethyl acetate, acetone, methanol, ethanol, acetonitrile, dichloromethane).

  • Apparatus:

    • Analytical balance (± 0.1 mg).

    • Glass vials or flasks with airtight screw caps (e.g., 4-20 mL).

    • Thermostatic shaker bath or incubator with temperature control (± 0.5 °C).

    • Centrifuge capable of holding the vials/flasks.

    • Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm PTFE for organic solvents).

    • Volumetric flasks and pipettes for dilutions.

    • Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC) with UV detector, Gas Chromatography (GC) with FID or MS detector, or UV-Vis Spectrophotometer).

4.3. Experimental Workflow

G prep Preparation add_solute Add excess solute to a known volume of solvent prep->add_solute equil Equilibration agitate Agitate at constant temperature (e.g., 24-72h) equil->agitate sep Phase Separation centrifuge Centrifuge to pellet undissolved solid sep->centrifuge filter Filter supernatant with syringe filter centrifuge->filter analysis Analysis dilute Dilute saturated solution analysis->dilute quantify Quantify concentration via HPLC, GC, or UV-Vis dilute->quantify result Calculate Solubility (e.g., in g/L or mol/L) quantify->result

Caption: Workflow for experimental solubility determination.

4.4. Step-by-Step Procedure

  • Preparation: Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Solvent Addition: Accurately add a known volume of the desired solvent to each vial.

  • Equilibration: Securely cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary study can determine the minimum time required to achieve a stable concentration.

  • Phase Separation: After equilibration, allow the vials to rest at the same constant temperature for a few hours to let the excess solid settle. Then, centrifuge the vials to further pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter appropriate for the solvent into a clean vial. This step is critical to remove any fine particulate matter.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC, GC) to determine the concentration of this compound.

  • Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Conclusion

While specific quantitative data on the solubility of this compound is currently lacking in the public domain, a strong estimation of its behavior can be inferred from its chemical structure and data from analogous compounds. It is expected to be poorly soluble in water but readily soluble in common non-polar and moderately polar organic solvents. For precise applications, the detailed experimental protocol provided in this guide offers a robust framework for researchers to determine its solubility in solvents relevant to their work. This empirical data will be invaluable for the effective use of this compound in research and development.

References

A Technical Guide to the Historical Synthesis of Benzotrifluorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal methods for the synthesis of benzotrifluorides, compounds of significant interest in the pharmaceutical, agrochemical, and material science industries. The unique properties conferred by the trifluoromethyl group, such as high lipophilicity, metabolic stability, and strong electron-withdrawing nature, have driven the development of numerous synthetic strategies. This document provides a historical perspective on these methods, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to serve as a valuable resource for researchers in the field.

The Swarts Reaction: A Foundational Halogen Exchange Approach

One of the earliest and most fundamental methods for the synthesis of benzotrifluorides is the Swarts reaction, first reported by Frédéric Swarts in 1892.[1][2] This reaction operates on the principle of halogen exchange (Halex), where a less electronegative halogen is replaced by fluorine. In the context of benzotrifluoride synthesis, this typically involves the reaction of benzotrichloride with a suitable fluorinating agent.

Historically, antimony trifluoride (SbF₃), often in the presence of a catalytic amount of antimony pentachloride (SbCl₅) which forms the more reactive antimony chlorofluorides, was a key reagent for this transformation.[1][2] Anhydrous hydrogen fluoride (HF) also emerged as a commercially viable and powerful fluorinating agent for this process.[3]

Experimental Protocols

Laboratory Scale Synthesis using Anhydrous Hydrogen Fluoride [3]

  • Materials: Benzotrichloride, anhydrous hydrogen fluoride, copper flask, ice bath, salt-ice bath, silver nitrate solution, calcium chloride solution.

  • Procedure:

    • Place 500 g of benzotrichloride into a copper flask maintained at 0°C in an ice bath.

    • Slowly and continuously bubble gaseous anhydrous hydrogen fluoride through a copper tube extending to the bottom of the flask. The exit gases are passed through another copper tube.

    • The reaction mixture is stirred or agitated throughout the reaction.

    • The exit gases, primarily hydrogen chloride with some hydrogen fluoride and small amounts of benzotrifluoride, are monitored. The relative amounts of HCl and HF can be estimated by testing with aqueous solutions of silver nitrate and calcium chloride.

    • As the reaction nears completion (around 70%), the concentration of HF in the exit gases increases. At this point, it is economical to stop the reaction. The reaction of a 500 g charge typically requires about 72 hours.

    • The benzotrifluoride is separated from the reaction mixture by distillation. The residue, containing primarily monofluorinated and difluorinated intermediates, can be returned to the reaction flask with a fresh batch of benzotrichloride.

Industrial Scale Liquid-Phase Fluorination [4]

  • Materials: Benzotrichloride, hydrogen fluoride, aluminum chloride, activated charcoal, phosphorus trichloride, pressure vessel with a stirring mechanism.

  • Procedure:

    • Charge the pressure vessel with benzotrichloride.

    • Add approximately 1% (by weight of benzotrichloride) of phosphorus trichloride to scavenge any residual water.

    • Add the catalyst, consisting of a mixture of aluminum chloride and activated charcoal (preferably in a 1:2.7 to 1:2.9 ratio), in a quantity of 40-70 ppm based on the benzotrichloride.

    • Heat the mixture to the reaction temperature of 85-100°C.

    • Introduce hydrogen fluoride (1.0 to 1.1 times the stoichiometric amount).

    • Pressurize the reactor to 20-45 atm (preferably 35-40 atm).

    • Maintain intensive stirring to ensure a Reynolds number between 65,000 and 100,000.

    • Upon completion, the benzotrifluoride is separated and purified by distillation.

Industrial Scale Vapor-Phase Fluorination [5][6][7][8]

  • Materials: Benzotrichloride, hydrogen fluoride, activated alumina (precursor for aluminum fluoride catalyst), Hastelloy C tubular reactor.

  • Procedure:

    • The aluminum fluoride catalyst is prepared in situ by heating activated alumina granules (4-6 mm diameter) in the reactor at 200°C in a stream of nitrogen, followed by the introduction of hydrogen fluoride at 200 ml/min until the catalyst is formed (a mixture of β- and γ-AlF₃).

    • A gaseous mixture of hydrogen fluoride and benzotrichloride (molar ratio of approximately 4:1) is preheated and fed into the tubular reactor maintained at around 310°C at atmospheric pressure.

    • The flow rate of benzotrichloride is maintained at approximately 1 g/min for a 50 g catalyst charge.

    • The reaction products exiting the reactor are cooled in a condenser to separate the gaseous byproducts (HCl and unreacted HF) from the liquid product.

    • The crude benzotrifluoride is then washed with water, dried, and purified. The yield can remain high (e.g., 97%) for extended periods (e.g., 170 hours).[7]

Quantitative Data
MethodReagentsTemperature (°C)Pressure (atm)Reaction TimeYield (%)Reference
Laboratory ScaleBenzotrichloride, Anhydrous HF0Atmospheric72 hApproaching theoretical[3]
Industrial Liquid-PhaseBenzotrichloride, HF, AlCl₃/Charcoal85-10020-45-92.8[4]
Industrial Vapor-PhaseBenzotrichloride, HF, AlF₃310AtmosphericContinuous96.2[5][6]

Reaction Pathway

Swarts_Reaction Benzotrichloride Benzotrichloride (PhCCl₃) Benzotrifluoride Benzotrifluoride (PhCF₃) Benzotrichloride->Benzotrifluoride + 3 HF HF Anhydrous HF HCl HCl

Swarts reaction of benzotrichloride with HF.

Sandmeyer-Type Trifluoromethylation: A Diazonium Salt Approach

The Sandmeyer reaction, discovered in 1884, traditionally involves the conversion of aryl amines to aryl halides or cyanides via their diazonium salts, using a copper(I) salt as a catalyst or reagent. While the direct trifluoromethylation of diazonium salts is a more modern development, it is conceptually linked to this classical transformation and represents a significant advancement in the synthesis of benzotrifluorides.[9][10]

This "Sandmeyer-type" trifluoromethylation provides a valuable route to benzotrifluorides from readily available anilines. A variety of trifluoromethyl sources have been developed for this purpose, including trifluoromethyltrimethylsilane (TMSCF₃), and electrophilic trifluoromethylating reagents such as Umemoto's and Togni's reagents, often in the presence of a copper promoter.[9][11]

Experimental Protocols

Two-Step Sandmeyer Trifluoromethylation with TMSCF₃ [9]

  • Materials: Aromatic amine, tert-butyl nitrite (t-BuONO), tetrafluoroboric acid (HBF₄), diethyl ether, acetonitrile, copper(I) thiocyanate (CuSCN), cesium carbonate (Cs₂CO₃), trifluoromethyltrimethylsilane (TMSCF₃).

  • Procedure (Diazotization):

    • To a solution of the aromatic amine (1.0 equiv) in a suitable solvent, add t-BuONO (1.1 equiv) and HBF₄ (1.1 equiv) at 0°C.

    • Stir the mixture for a specified time until the diazotization is complete.

    • The resulting diazonium tetrafluoroborate salt is then isolated, for example, by precipitation with diethyl ether, and dried under vacuum.

  • Procedure (Trifluoromethylation):

    • In a separate flask under a nitrogen atmosphere, dissolve the isolated diazonium salt (1.0 equiv) in dry acetonitrile.

    • Add CuSCN (0.2 equiv), Cs₂CO₃ (1.5 equiv), and TMSCF₃ (1.5 equiv).

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC).

    • The reaction is then quenched, and the product is extracted and purified by chromatography.

One-Pot Sandmeyer Trifluoromethylation with Umemoto's Reagent [11]

  • Materials: Aromatic amine, isoamyl nitrite, Umemoto's reagent, copper powder, acetonitrile.

  • Procedure:

    • To a stirred solution of the aromatic amine (1.0 equiv) and Umemoto's reagent (1.5 equiv) in acetonitrile, add copper powder (2.0 equiv).

    • Cool the mixture to 0°C and add isoamyl nitrite (1.5 equiv) dropwise.

    • Allow the reaction to warm to 15°C and stir until the starting material is consumed.

    • The reaction mixture is then filtered, and the filtrate is concentrated.

    • The crude product is purified by column chromatography.

Quantitative Data
SubstrateTrifluoromethyl SourcePromoter/CatalystSolventTemperature (°C)Yield (%)Reference
AnilineTMSCF₃CuSCNAcetonitrileRoom Temp.85[9]
4-MethoxyanilineTMSCF₃CuSCNAcetonitrileRoom Temp.91[9]
AnilineUmemoto's reagentCu powderAcetonitrile0-1572[11]
4-NitroanilineUmemoto's reagentCu powderAcetonitrile0-1565[11]

Reaction Pathway

Sandmeyer-type trifluoromethylation of aromatic amines.

Direct Trifluoromethylation with Electrophilic Reagents

The development of stable and effective electrophilic trifluoromethylating agents has been a major focus in organofluorine chemistry. These reagents allow for the direct introduction of a trifluoromethyl group onto arenes and other nucleophiles.

Historical Development of Key Reagents
  • Yagupolskii's Reagents: In the 1980s, Lev Yagupolskii and his group developed diaryl(trifluoromethyl)sulfonium salts, which were among the first effective electrophilic trifluoromethylating agents.[12]

  • Umemoto's Reagents: Teruo Umemoto later developed a series of more stable and versatile S-(trifluoromethyl)dibenzothiophenium salts, which have seen widespread use.[13]

  • Togni's Reagents: More recently, Antonio Togni and his group introduced hypervalent iodine-based reagents that are highly effective for the trifluoromethylation of a broad range of substrates.[14][15][16]

Experimental Protocol

Trifluoromethylation of an Electron-Rich Arene with Umemoto's Reagent [17]

  • Materials: Electron-rich arene (e.g., p-hydroquinone), Umemoto's reagent IV, dimethylformamide (DMF), pyridine.

  • Procedure:

    • In a reaction vessel, dissolve the electron-rich arene (1.0 equiv) in a mixture of DMF and pyridine.

    • Add Umemoto's reagent IV (1.2 equiv).

    • Heat the reaction mixture to 65°C and stir until the reaction is complete.

    • After cooling, the reaction is worked up by adding water and extracting the product with an organic solvent.

    • The organic layer is dried and concentrated, and the product is purified by chromatography. For p-hydroquinone, this method yields 2-(trifluoromethyl)hydroquinone in 78% yield.[17]

Quantitative Data
SubstrateReagentSolventTemperature (°C)Yield (%)Reference
p-HydroquinoneUmemoto's Reagent IVDMF/Pyridine6578[17]
4-tert-ButylanilineUmemoto's Reagent IVDMSO7091[17]
β-Ketoester saltUmemoto's Reagent IVDMF-20 to RT84[17]

Logical Relationship of Reagent Development

Reagent_Development Yagupolskii Yagupolskii's Reagents (Sulfonium Salts) Umemoto Umemoto's Reagents (Dibenzothiophenium Salts) Yagupolskii->Umemoto Improved Stability and Scope Togni Togni's Reagents (Hypervalent Iodine) Umemoto->Togni Different Reagent Class, Broad Applicability

Historical progression of key electrophilic trifluoromethylating reagents.

Decarboxylative Trifluoromethylation: A Modern Approach with Historical Roots

While the widespread application of decarboxylative trifluoromethylation, particularly through photoredox catalysis, is a recent development, the concept of using carboxylic acids as precursors for other functional groups has a longer history. The direct conversion of benzoic acids to benzotrifluorides via decarboxylation and subsequent trifluoromethylation represents a novel and powerful strategy.

A related transformation, the conversion of benzoic acids to aryl trifluoromethyl ketones, provides a historical link to the functionalization of the carboxyl group.[18] More recently, photoredox-catalyzed methods have enabled the direct decarboxylative fluorination of benzoic acids.[19]

Experimental Protocol

Trifluoromethylation of Benzoic Acids to Aryl Trifluoromethyl Ketones [18]

  • Materials: Benzoic acid, 4-dimethylaminopyridine (DMAP), cesium fluoride (CsF), trifluoromethyltrimethylsilane (TMSCF₃), trifluoroacetic anhydride (TFAA), anisole.

  • Procedure:

    • In an oven-dried Schlenk tube under a nitrogen atmosphere, combine the benzoic acid (0.2 mmol), DMAP (0.5 mmol), and CsF (0.5 mmol).

    • Add anisole (2 mL), TMSCF₃ (0.6 mmol), and TFAA (0.4 mmol).

    • Seal the tube and heat the reaction mixture at 120°C for 15 hours.

    • After cooling to room temperature, add water (10 mL) and extract the mixture with ethyl acetate (3 x 5 mL).

    • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under vacuum.

    • The crude product is purified by flash column chromatography on silica gel.

Quantitative Data
SubstrateActivating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
4-Methoxybenzoic acidTFAAAnisole1201592[18]
4-Chlorobenzoic acidTFAAAnisole1201585[18]
Benzoic acidTFAAAnisole1201581[18]

Experimental Workflow

Decarboxylative_Trifluoromethylation_Workflow Start Start: Benzoic Acid, Reagents, and Solvent in Schlenk Tube Seal_and_Heat Seal Tube and Heat to 120°C for 15h Start->Seal_and_Heat Cool_and_Quench Cool to Room Temperature and Quench with Water Seal_and_Heat->Cool_and_Quench Extract Extract with Ethyl Acetate Cool_and_Quench->Extract Dry_and_Concentrate Dry Organic Layer and Concentrate Extract->Dry_and_Concentrate Purify Purify by Column Chromatography Dry_and_Concentrate->Purify End End: Pure Aryl Trifluoromethyl Ketone Purify->End

Workflow for the synthesis of aryl trifluoromethyl ketones from benzoic acids.

Conclusion

The synthesis of benzotrifluorides has evolved significantly from the early halogen exchange reactions to the more sophisticated and milder methods available today. The historical methods, such as the Swarts reaction and the foundational principles of the Sandmeyer reaction, laid the groundwork for the development of modern synthetic strategies. The advent of stable and reactive electrophilic trifluoromethylating reagents revolutionized the field, enabling direct and selective trifluoromethylation. More recent innovations, such as decarboxylative approaches, continue to expand the toolkit available to chemists. This guide provides a comprehensive overview of these key historical methods, offering valuable insights and practical protocols for researchers engaged in the synthesis of these important fluorinated molecules.

References

The Unseen Persistence: An In-depth Technical Guide to the Environmental Fate of Chlorinated Benzenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chlorinated benzenes, a group of synthetic aromatic compounds, have seen widespread use as solvents, pesticides, and chemical intermediates. Their chemical stability, a desirable trait for industrial applications, contributes to their persistence in the environment, posing potential risks to ecosystems and human health. This technical guide provides a comprehensive overview of the environmental fate and persistence of chlorinated benzenes, detailing their physicochemical properties, degradation pathways, and bioaccumulation potential. The information is presented to support research, risk assessment, and the development of sustainable alternatives.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental transport and partitioning of chlorinated benzenes are governed by their intrinsic physicochemical properties. Key parameters such as vapor pressure, water solubility, the octanol-water partition coefficient (Kow), the soil organic carbon-water partition coefficient (Koc), and Henry's Law constant dictate their distribution among air, water, soil, and biota. Generally, as the degree of chlorination increases, water solubility decreases while vapor pressure, Kow, and Koc tend to increase, leading to greater persistence and bioaccumulation potential.

A summary of key physicochemical properties for various chlorinated benzene congeners is presented in Table 1.

Table 1: Physicochemical Properties of Selected Chlorinated Benzenes

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Vapor Pressure (mm Hg @ 25°C)Water Solubility (mg/L @ 25°C)Log KowLog KocHenry's Law Constant (atm·m³/mol @ 25°C)
Monochlorobenzene112.56-4513211.8497.92.842.353.11 x 10⁻³[1]
1,2-Dichlorobenzene147.00-17180.51.51563.432.581.81 x 10⁻³
1,3-Dichlorobenzene147.00-241732.31233.38-2.80 x 10⁻³
1,4-Dichlorobenzene147.0053.51741.2803.392.793.79 x 10⁻³
1,2,3-Trichlorobenzene181.45532180.05304.04-1.2 x 10⁻³
1,2,4-Trichlorobenzene181.4517213.50.03404.023.221.5 x 10⁻³
1,3,5-Trichlorobenzene181.4563.5208.50.055.54.15-1.9 x 10⁻³
1,2,3,4-Tetrachlorobenzene215.8947.52540.0020.54.53--
1,2,3,5-Tetrachlorobenzene215.8954.52460.0030.44.53--
1,2,4,5-Tetrachlorobenzene215.89139.5243.50.00060.34.53--
Pentachlorobenzene250.34862770.00010.085.034.51-
Hexachlorobenzene284.782313221.09 x 10⁻⁵0.0055.504.906.8 x 10⁻⁴

Note: Some data points were not available in the searched literature.

Environmental Degradation: Pathways to Transformation

Chlorinated benzenes can be degraded in the environment through both abiotic and biotic processes. The primary mechanisms include biodegradation, photodegradation, and, to a lesser extent, hydrolysis.

Biodegradation

Microbial degradation is a key process in the natural attenuation of chlorinated benzenes. The specific pathways and rates are highly dependent on the degree of chlorination and the prevailing redox conditions (aerobic or anaerobic).

Aerobic Biodegradation: Lower chlorinated benzenes (with four or fewer chlorine atoms) are susceptible to aerobic biodegradation.[2] Bacteria, such as those from the genera Pseudomonas and Burkholderia, can utilize these compounds as a source of carbon and energy. The initial step in this pathway is typically the oxidation of the aromatic ring by dioxygenase enzymes, leading to the formation of chlorocatechols. These intermediates are then further metabolized, ultimately resulting in the cleavage of the aromatic ring and the release of chloride ions.

Aerobic_Biodegradation ChlorinatedBenzene Chlorinated Benzene (≤ 4 Cl) Dioxygenase Dioxygenase Enzymes ChlorinatedBenzene->Dioxygenase Oxidation Chlorocatechol Chlorocatechol Intermediates Dioxygenase->Chlorocatechol RingCleavage Ring Cleavage Chlorocatechol->RingCleavage Metabolites Further Metabolism RingCleavage->Metabolites EndProducts CO2, H2O, Cl- Metabolites->EndProducts

Figure 1. Aerobic biodegradation pathway of lower chlorinated benzenes.

Anaerobic Biodegradation: In anaerobic environments, such as contaminated sediments and groundwater, highly chlorinated benzenes (penta- and hexachlorobenzene) can undergo reductive dechlorination.[3] This process involves the sequential removal of chlorine atoms, with the chlorinated benzene serving as an electron acceptor. Dehalorespiring bacteria, such as Dehalococcoides species, are known to mediate this process. Reductive dechlorination typically leads to the formation of less chlorinated, and often more biodegradable, congeners.

Anaerobic_Biodegradation HCB Hexachlorobenzene PeCB Pentachlorobenzene HCB->PeCB + e-,-Cl- TeCB Tetrachlorobenzene PeCB->TeCB + e-,-Cl- TCB Trichlorobenzene TeCB->TCB + e-,-Cl- DCB Dichlorobenzene TCB->DCB + e-,-Cl- MCB Monochlorobenzene DCB->MCB + e-,-Cl- Benzene Benzene MCB->Benzene + e-,-Cl-

Figure 2. Sequential anaerobic reductive dechlorination of chlorinated benzenes.

Photodegradation

In the atmosphere, chlorinated benzenes can be degraded by photochemically produced hydroxyl radicals. This process is a significant removal mechanism for these compounds from the air. The rate of photodegradation is influenced by factors such as the intensity of solar radiation and the concentration of hydroxyl radicals.

Hydrolysis

Hydrolysis of the carbon-chlorine bond in chlorinated benzenes is generally a very slow process under typical environmental conditions due to the stability of the aromatic ring.

Bioaccumulation and Persistence

The lipophilic nature of chlorinated benzenes, as indicated by their high Kow values, leads to their accumulation in the fatty tissues of organisms. This process, known as bioconcentration, is quantified by the bioconcentration factor (BCF), which is the ratio of the chemical concentration in an organism to that in the surrounding water at steady state. Higher BCF values indicate a greater potential for bioaccumulation.

Table 2: Bioaccumulation Potential of Selected Chlorinated Benzenes

CompoundLog KowBioconcentration Factor (BCF)
Monochlorobenzene2.846.8
1,2-Dichlorobenzene3.43-
1,4-Dichlorobenzene3.39-
1,2,4-Trichlorobenzene4.02-
Hexachlorobenzene5.505,500 - 16,000

The persistence of chlorinated benzenes in the environment is a function of their resistance to degradation and their partitioning behavior. Highly chlorinated congeners are generally more persistent due to their lower reactivity and strong sorption to soil and sediment organic matter.

Experimental Protocols

Accurate assessment of the environmental fate of chlorinated benzenes relies on standardized experimental methodologies. This section outlines the core principles of key experimental protocols.

Determination of Henry's Law Constant

The Henry's Law constant (H) can be determined using various methods, including the static headspace method and the dynamic stripping method.[4]

Static Headspace Method (Equilibrium Partitioning in a Closed System):

  • Preparation: A known amount of the chlorinated benzene is dissolved in a known volume of water in a sealed vial, leaving a defined headspace volume.

  • Equilibration: The vial is agitated at a constant temperature until equilibrium is reached between the aqueous and gas phases.

  • Analysis: The concentration of the chlorinated benzene in the headspace is measured using gas chromatography (GC).

  • Calculation: H is calculated using the following equation: H = Cg / Cw, where Cg is the concentration in the gas phase and Cw is the concentration in the aqueous phase.

HenrysLaw_Workflow Start Start Preparation Prepare aqueous solution in a sealed vial Start->Preparation Equilibration Agitate at constant temperature to reach equilibrium Preparation->Equilibration Analysis Analyze headspace concentration (Gas Chromatography) Equilibration->Analysis Calculation Calculate Henry's Law Constant (H = Cg / Cw) Analysis->Calculation End End Calculation->End

Figure 3. Experimental workflow for determining Henry's Law constant using the static headspace method.

Measurement of Soil Organic Carbon-Water Partition Coefficient (Koc)

The Koc value, which indicates the tendency of a chemical to sorb to soil or sediment organic carbon, is often determined using the batch equilibrium method as described in OECD Guideline 106.

Batch Equilibrium Method:

  • Soil Preparation: A well-characterized soil with a known organic carbon content is used.

  • Spiking: A series of soil samples are mixed with aqueous solutions of the chlorinated benzene at different concentrations.

  • Equilibration: The soil-water slurries are agitated for a sufficient time to reach equilibrium.

  • Separation: The solid and aqueous phases are separated by centrifugation.

  • Analysis: The concentration of the chlorinated benzene in the aqueous phase is determined. The amount sorbed to the soil is calculated by the difference from the initial concentration.

  • Calculation: The soil-water distribution coefficient (Kd) is calculated for each concentration. Koc is then determined by normalizing Kd to the organic carbon content of the soil (Koc = Kd / foc, where foc is the fraction of organic carbon).[5]

Bioconcentration Factor (BCF) Determination in Fish

The BCF is typically determined according to OECD Guideline 305, which involves exposing fish to a constant concentration of the test substance in water.[6][7]

Flow-Through Fish Bioconcentration Test:

  • Test Organism: A suitable fish species, such as rainbow trout or zebrafish, is selected.

  • Exposure (Uptake Phase): Fish are exposed to a constant, low concentration of the chlorinated benzene in a flow-through system for a defined period (e.g., 28 days).

  • Sampling: Fish and water samples are collected at regular intervals during the uptake phase.

  • Depuration Phase: After the exposure period, the remaining fish are transferred to clean water, and sampling continues to determine the rate of elimination.

  • Analysis: The concentration of the chlorinated benzene in fish tissue and water is measured.

  • Calculation: The BCF can be calculated as the ratio of the concentration in the fish to the concentration in the water at steady state (BCFss). Alternatively, a kinetic BCF (BCFk) can be calculated from the uptake and depuration rate constants.

Conclusion

The environmental fate and persistence of chlorinated benzenes are complex, influenced by a combination of their physicochemical properties and various environmental degradation processes. Lower chlorinated benzenes can be aerobically biodegraded, while highly chlorinated congeners are more persistent and prone to anaerobic reductive dechlorination and bioaccumulation. Understanding these processes is crucial for predicting the environmental impact of these compounds and for developing effective remediation strategies. The experimental protocols outlined in this guide provide a framework for generating the necessary data to support these efforts and to inform the development of safer, more sustainable chemical alternatives.

References

Methodological & Application

Application Notes: Synthesis of 1,2,3-Trichloro-5-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document outlines established protocols for the synthesis of 1,2,3-Trichloro-5-(trifluoromethyl)benzene, also known as 3,4,5-Trichlorobenzotrifluoride. This compound is a key intermediate in the production of various agrochemicals and pharmaceuticals.[1] The primary methods detailed are based on the substitution of nitro groups with chlorine and the Sandmeyer reaction, which converts aromatic amines into a variety of functional groups.[2][3] These protocols are intended for use by researchers in organic synthesis and drug development.

Introduction

This compound is a highly functionalized aromatic compound whose structure, featuring both chloro and trifluoromethyl groups, provides unique reactivity and stability.[1] It serves as a critical building block for more complex molecules. The synthesis of such benzotrifluorides can be approached through several routes, most notably via chlorination of nitro-substituted precursors or through the diazotization of an appropriate aniline followed by a trifluoromethylation or halogenation reaction.[2][4] This note details a robust method involving the chlorination of a dinitro-benzotrifluoride precursor.

Chemical Profiles

A successful synthesis relies on well-characterized materials. Key properties of the target compound are summarized below.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Structure
This compound50594-82-6C₇H₂Cl₃F₃249.45c1c(cc(c(c1Cl)Cl)Cl)C(F)(F)F[5]

Synthetic Protocol: Chlorinative Denitration

This protocol is adapted from a patented process for preparing chlorobenzotrifluoride compounds by replacing aromatic nitro groups with chlorine.[2] The method involves the direct chlorination of 4-chloro-3,5-dinitrobenzotrifluoride using chlorine gas in the presence of a catalyst system.

3.1. Materials and Reagents

ReagentFormulaMolar Mass ( g/mol )Quantity (per 0.5 mol scale)
4-Chloro-3,5-dinitrobenzotrifluorideC₇H₂ClF₃N₂O₄270.55135.25 g (0.5 mol)
Ferric Chloride (Catalyst)FeCl₃162.20Varies (e.g., 2.75 g)
Sulphur Monochloride (Co-catalyst)S₂Cl₂135.03Varies (e.g., 2.29 g)
Chlorine GasCl₂70.90Excess (bubbled)
5% Sodium Hydroxide SolutionNaOH40.00For work-up
Deionized WaterH₂O18.02For work-up
Nitrogen GasN₂28.02For degassing

3.2. Experimental Procedure

  • Reaction Setup: A multi-necked flask is equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a reflux condenser. The starting material, 4-chloro-3,5-dinitrobenzotrifluoride (135.25 g, 0.5 mol), is charged into the flask.[2]

  • Melting and Catalyst Addition: The flask is heated to 70°C to melt the starting material. The agitator is started, and the sulphur monochloride and ferric chloride catalysts are added.[2]

  • Chlorination: The mixture is heated to the target reaction temperature (e.g., 152-156°C), and chlorine gas is bubbled through the mixture at a steady rate (e.g., 0.5 g/min ).[2]

  • Reaction Monitoring: The progress of the reaction is monitored by Gas-Liquid Chromatography (GLC) to track the consumption of the starting material and the formation of the intermediate (3,4-dichloro-5-nitrobenzotrifluoride) and the final product (3,4,5-trichlorobenzotrifluoride).[2]

  • Work-up: Upon completion, the reaction mixture is cooled. Excess chlorine is removed by bubbling nitrogen gas through the mass. The crude product is then washed three times with a 5% aqueous sodium hydroxide solution, followed by water washes until the product is alkali-free.[2]

3.3. Results and Data

The following table summarizes the typical outcome of the chlorination reaction as described in the cited patent.

ParameterValue
Starting Material4-chloro-3,5-dinitrobenzotrifluoride
Final Product Purity (by GLC)98.7%
Intermediate Detected3,4-dichloro-5-nitrobenzotrifluoride
Theoretical Yield91.0%

Data sourced from European Patent EP 0150587 B1.[2]

Alternative Synthetic Pathway: Sandmeyer Reaction

An alternative and widely applicable method for generating functionalized aromatic compounds is the Sandmeyer reaction.[3] This approach would involve the synthesis of 3,4,5-trichloroaniline, its conversion to a diazonium salt, and subsequent reaction with a trifluoromethyl source mediated by a copper catalyst.[4][6]

  • Diazotization: 3,4,5-trichloroaniline is treated with a nitrosating agent (e.g., sodium nitrite, tert-butyl nitrite) in an acidic medium to form the corresponding diazonium salt.[7]

  • Trifluoromethylation: The diazonium salt is then reacted with a trifluoromethylating agent, such as trifluoromethyltrimethylsilane (TMSCF₃), in the presence of a copper(I) catalyst.[4][6] This step introduces the -CF₃ group onto the aromatic ring.

This method is highly versatile and tolerates a wide range of functional groups.[4] It can often be performed as a one-pot procedure, combining the diazotization and trifluoromethylation steps.[6]

Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of the described synthetic protocols.

G cluster_0 Protocol 1: Chlorinative Denitration A Charge Reactor: 4-chloro-3,5-dinitrobenzotrifluoride B Heat to 70°C (Melt) A->B C Add Catalysts: FeCl₃, S₂Cl₂ B->C D Heat to 155°C Introduce Chlorine Gas C->D E Monitor by GLC D->E F Cool & Degas (N₂) E->F G Work-up: NaOH & H₂O Wash F->G H Final Product: This compound G->H

Caption: Workflow for the Chlorinative Denitration Method.

G cluster_1 Protocol 2: Sandmeyer Reaction Pathway S1 Start: 3,4,5-Trichloroaniline S2 Diazotization: NaNO₂ / Acid S1->S2 S3 Intermediate: Diazonium Salt S2->S3 S4 Sandmeyer Reaction: Cu(I) Catalyst, TMSCF₃ S3->S4 S5 Work-up & Purification S4->S5 S6 Final Product: This compound S5->S6

Caption: Conceptual Workflow for the Sandmeyer Reaction Pathway.

Safety Considerations

  • Chlorine Gas: Chlorine is highly toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including respiratory protection, is mandatory.

  • Corrosive Reagents: Ferric chloride and sulphur monochloride are corrosive. Handle with care, using appropriate gloves and eye protection.

  • High Temperatures: The chlorination reaction is run at high temperatures. Use appropriate heating mantles and ensure the glassware is free of defects.

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state. It is highly recommended to use them in solution in situ without isolation.

Disclaimer: These protocols are intended for informational purposes for qualified researchers. All chemical syntheses should be conducted with appropriate safety precautions and risk assessments.

References

Application Notes and Protocols for the Use of Halogenated Trifluoromethylbenzenes in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2,3-Trichloro-5-(trifluoromethyl)benzene is a halogenated aromatic compound recognized as a valuable intermediate in the synthesis of complex organic molecules, including those with applications in the agrochemical and pharmaceutical industries.[1] Its structure, featuring both chloro and trifluoromethyl substituents on a benzene ring, provides a versatile scaffold for the introduction of various functional groups, influencing the biological activity, metabolic stability, and lipophilicity of the target molecules.[2]

While direct synthetic routes from this compound to commercially named agrochemicals are not extensively detailed in publicly available literature, the synthesis of numerous pesticides relies on structurally similar building blocks. Chlorinated and trifluoromethylated aromatic compounds, particularly pyridine derivatives, are key precursors for a wide range of herbicides, insecticides, and fungicides.[3]

This document provides a representative example of how a halogenated trifluoromethylaromatic compound is utilized in the synthesis of a commercial agrochemical. The following protocols are based on the synthesis of agrochemicals containing a trifluoromethylpyridine moiety, which shares key synthetic principles with the potential applications of this compound.

Representative Agrochemical Synthesis: Fluazifop-butyl

Fluazifop-butyl is a selective post-emergence herbicide used to control grass weeds in broadleaf crops. Its synthesis involves the use of 2-chloro-5-(trifluoromethyl)pyridine as a key intermediate. This example illustrates the typical reaction types and experimental considerations for the synthesis of agrochemicals from chlorinated and trifluoromethylated aromatic precursors.

Experimental Protocols

Synthesis of 2-chloro-5-(trifluoromethyl)pyridine

The synthesis of the key intermediate, 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), can be achieved through a one-step, simultaneous vapor-phase chlorination and fluorination of 3-picoline at high temperatures over a transition metal-based catalyst.[3]

  • Reaction: Vapor-phase chlorination/fluorination

  • Starting Material: 3-picoline

  • Catalyst: Iron fluoride

  • Temperature: >300°C

  • Key Considerations: The molar ratio of chlorine gas and the reaction temperature can be adjusted to control the degree of chlorination on the pyridine ring. This method, while efficient, may produce some multi-chlorinated by-products.[3]

Logical Workflow for Agrochemical Synthesis

G cluster_0 Intermediate Synthesis cluster_1 Final Product Synthesis cluster_2 Formulation Starting_Material Halogenated Aromatic Precursor (e.g., this compound) Reaction_1 Functional Group Interconversion (e.g., Nitration, Reduction, Halogenation) Starting_Material->Reaction_1 Reagents, Catalyst Intermediate Key Synthetic Intermediate Reaction_1->Intermediate Coupling_Reaction Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Intermediate->Coupling_Reaction Final_Product Active Agrochemical Ingredient Coupling_Reaction->Final_Product Side_Chain Side Chain Precursor Side_Chain->Coupling_Reaction Purification Purification (e.g., Crystallization, Chromatography) Final_Product->Purification Formulation_Step Formulation with Adjuvants Purification->Formulation_Step Final_Agrochemical Commercial Agrochemical Product Formulation_Step->Final_Agrochemical

Caption: A generalized workflow for the synthesis of agrochemicals from halogenated aromatic precursors.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of agrochemicals derived from trifluoromethylpyridine intermediates. Please note that these are representative values and can vary based on specific reaction conditions and scale.

StepProductYield (%)Purity (%)Analytical MethodReference
Intermediate Synthesis2-chloro-5-(trifluoromethyl)pyridineGood>95GC-MS[3]
Final Product SynthesisFluazifop-butylHigh>98HPLC[3]

Signaling Pathway

Many herbicides, including those derived from trifluoromethyl-substituted aromatic compounds, act by inhibiting specific enzymes in the target weeds. For example, aryloxyphenoxypropionate herbicides like fluazifop-butyl inhibit acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid synthesis in grasses.

G Herbicide Fluazifop-butyl (ACCase Inhibitor) ACCase Acetyl-CoA Carboxylase (ACCase) Herbicide->ACCase Inhibition Fatty_Acid_Synthesis Fatty Acid Synthesis ACCase->Fatty_Acid_Synthesis Catalyzes Membrane_Formation Cell Membrane Formation Fatty_Acid_Synthesis->Membrane_Formation Plant_Growth Grass Weed Growth Membrane_Formation->Plant_Growth Plant_Growth->Inhibition Inhibited Growth and Death

References

Application of 1,2,3-Trichloro-5-(trifluoromethyl)benzene as a Pharmaceutical Intermediate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Trichloro-5-(trifluoromethyl)benzene is a halogenated aromatic compound with potential as a versatile building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring three chlorine atoms and a trifluoromethyl group on a benzene ring, imparts distinct chemical properties that can be exploited in the development of novel bioactive compounds. The trifluoromethyl group is a key pharmacophore in modern drug design, known to enhance metabolic stability, lipophilicity, and bioavailability of drug candidates. While direct applications of this compound in the synthesis of marketed pharmaceuticals are not extensively documented in publicly available literature, its structural motifs are present in various agrochemicals, suggesting its potential utility in pharmaceutical research and development.

This document provides an overview of the potential applications of this compound as a pharmaceutical intermediate, including its reactivity profile and generalized experimental protocols for its derivatization.

Chemical Properties and Reactivity

The reactivity of this compound is primarily governed by the presence of multiple electron-withdrawing substituents on the aromatic ring. These groups significantly influence the electron density of the benzene ring, making it susceptible to certain types of chemical transformations.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms on the benzene ring can potentially be displaced by strong nucleophiles. The rate and regioselectivity of such reactions are influenced by the position of the chlorine atoms and the activating effect of the trifluoromethyl group. The chlorine atoms at positions 1 and 3 are ortho and para to the strongly electron-withdrawing trifluoromethyl group, which would activate them towards nucleophilic attack. However, the chlorine at position 2 is sterically hindered.

Electrophilic Aromatic Substitution: Further electrophilic substitution on the ring is generally disfavored due to the deactivating nature of the chloro and trifluoromethyl groups.

Potential Applications in Drug Discovery

The trifluoromethylphenyl moiety is a common feature in many biologically active molecules. By serving as a scaffold, this compound can be derivatized to introduce various functional groups, leading to the synthesis of libraries of compounds for screening against different biological targets. Analogous structures, such as trifluoromethyl-substituted pyridines, are key intermediates in the synthesis of various agrochemicals, including herbicides and fungicides. This highlights the potential for similar benzene-based structures in the development of therapeutic agents.

Experimental Protocols

The following are generalized protocols for the derivatization of polychlorinated aromatic compounds, which can be adapted for this compound.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the reaction of a polychlorinated aromatic compound with a nucleophile.

Materials:

  • This compound

  • Nucleophile (e.g., an amine, alcohol, or thiol)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP))

  • Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH), or a non-nucleophilic organic base)

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq) and the anhydrous solvent.

  • Add the base (1.1 - 2.0 eq) to the solution and stir.

  • Add the nucleophile (1.0 - 1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to an appropriate temperature (typically between 80 °C and 150 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water or a saturated aqueous ammonium chloride solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Note: The choice of solvent, base, temperature, and reaction time will depend on the specific nucleophile used and should be optimized for each reaction.

Data Presentation

As specific quantitative data for pharmaceutical applications of this compound is not available, the following table provides a hypothetical summary of reaction parameters for the generalized SNAr protocol.

EntryNucleophileBaseSolventTemperature (°C)Time (h)Hypothetical Yield (%)
1AnilineK₂CO₃DMF1201275
2PhenolNaHTHF80860
3ThiophenolEt₃NNMP1001080

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the evaluation of a potential pharmaceutical intermediate like this compound.

G cluster_0 Intermediate Synthesis & Characterization cluster_1 Derivatization & Library Synthesis cluster_2 Biological Evaluation cluster_3 Preclinical Development A Synthesis of This compound B Purification & Characterization (NMR, MS, etc.) A->B C Nucleophilic Aromatic Substitution (SNAr Reactions) B->C D Synthesis of Compound Library C->D E High-Throughput Screening (HTS) D->E F Hit Identification E->F G Lead Optimization F->G H In vitro & In vivo Studies G->H I Toxicity & PK/PD Studies H->I J Drug Candidate I->J Candidate Selection

Caption: Workflow for evaluating a potential pharmaceutical intermediate.

Conclusion

This compound represents a potentially valuable, yet underexplored, intermediate for the synthesis of novel organic molecules. Its highly functionalized aromatic core provides a platform for generating diverse chemical entities that could be of interest in pharmaceutical and agrochemical research. The protocols and workflows outlined in this document provide a foundation for researchers to explore the synthetic utility of this compound and to potentially unlock new avenues for the discovery of bioactive molecules. Further research into the specific reactivity and applications of this compound is warranted to fully elucidate its potential in drug development.

GC-MS Method for the Analysis of Halogenated Benzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the analysis of halogenated benzene derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Halogenated benzenes are a class of compounds with wide industrial use, but they are also persistent environmental pollutants. Accurate and sensitive analytical methods are crucial for monitoring their presence and ensuring safety.

Principle and Scope

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile organic compounds like halogenated benzenes.[1][2] The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column.[1] The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "fingerprint" for definitive compound identification and quantitation.

This method is applicable to the determination of various halogenated benzene derivatives, including chlorobenzenes and bromobenzenes, in diverse matrices such as water, soil, and industrial waste.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix and the volatility of the target analytes.[1]

Protocol 1: Headspace (HS) Sampling for Volatile Halogenated Benzenes

This method is suitable for the analysis of volatile compounds in water or solid matrices.[3][4]

  • Sample Aliquoting: Place a precise amount of the sample (e.g., 5-10 mL of water or 1-5 g of solid) into a headspace vial (e.g., 20 mL).[4]

  • Matrix Modification: For aqueous samples, add a salt (e.g., NaCl, 20% w/v) to increase the ionic strength and promote the partitioning of analytes into the headspace.[4]

  • Sealing: Immediately seal the vial with a PTFE-lined septum and aluminum cap.

  • Incubation/Equilibration: Place the vial in the headspace autosampler's incubator. Heat the sample at a controlled temperature (e.g., 70-90°C) for a specific duration (e.g., 30-45 minutes) to allow the volatile compounds to partition into the headspace gas phase.[4]

  • Injection: The autosampler automatically injects a specific volume of the headspace gas into the GC inlet.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a common technique for extracting analytes from aqueous samples into an immiscible organic solvent.[1]

  • Sample Preparation: Place a measured volume of the aqueous sample (e.g., 50 mL) into a separatory funnel.

  • Solvent Addition: Add a small volume of a suitable, high-purity organic solvent (e.g., dichloromethane or hexane).[1]

  • Extraction: Shake the funnel vigorously for 1-2 minutes, venting periodically to release pressure.

  • Phase Separation: Allow the layers to separate. The organic layer, containing the analytes, is then collected.

  • Drying and Concentration: Dry the organic extract using anhydrous sodium sulfate. If necessary, concentrate the extract to a final volume (e.g., 1 mL) using a gentle stream of nitrogen.

  • Analysis: The concentrated extract is now ready for GC-MS injection.

Protocol 3: Solid-Phase Extraction (SPE)

SPE is used to concentrate and purify analytes from complex matrices, making it suitable for trace-level analysis.[1]

  • Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., C18) by passing a sequence of solvents, typically methanol followed by reagent water.

  • Sample Loading: Pass the sample through the conditioned cartridge at a controlled flow rate. The halogenated benzenes will adsorb to the sorbent material.

  • Washing: Wash the cartridge with a weak solvent to remove interferences while retaining the analytes.

  • Elution: Elute the analytes from the cartridge using a small volume of a strong organic solvent (e.g., ethyl acetate or dichloromethane).

  • Final Preparation: The eluate can be concentrated if necessary and is then ready for GC-MS analysis.

GC-MS Instrumental Method

The following tables outline typical instrumental parameters for the analysis of halogenated benzene derivatives. These may require optimization based on the specific analytes and instrumentation.

Table 1: Gas Chromatography (GC) Conditions

ParameterRecommended Setting
GC System Agilent 8890 GC or equivalent[3]
Injector Split/Splitless, 250°C[5]
Injection Mode Splitless (for trace analysis) or Split (100:1 for higher concentrations)[5]
Carrier Gas Helium, Constant Flow, 0.8-1.5 mL/min[5]
Column Agilent J&W DB-624 Ultra Inert (30 m x 0.25 mm, 1.4 µm) or equivalent mid-polarity column[3]
Oven Program Initial: 40°C, hold for 2 min. Ramp: 10°C/min to 250°C. Hold for 5 min.

Table 2: Mass Spectrometry (MS) Conditions

ParameterRecommended Setting
MS System Agilent 5975C MSD or equivalent[6]
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temp. 230°C
Transfer Line Temp. 250°C - 280°C[5]
Acquisition Mode Full Scan (m/z 40-400) for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis.[6]

Table 3: Example SIM Ions for Selected Halogenated Benzenes

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Chlorobenzene11277114
1,4-Dichlorobenzene146111148
1,2,4-Trichlorobenzene180145182
Bromobenzene15677158
Hexabromobenzene552276550

Quantitative Data and Performance

Method performance should be validated by analyzing calibration standards and quality control samples. Key performance indicators are summarized below.

Table 4: Typical Method Performance Data

ParameterTypical PerformanceSource
Linearity (R²) > 0.997 - 0.999[3][7]
Method Detection Limit (MDL) 0.001 - 0.63 µg/L[3]
Limit of Quantification (LOQ) 0.01 - 0.50 µg/L[7]
Recovery 75.5% - 129.1%[3]
Relative Standard Deviation (RSD) < 15% (typically 0.8% - 17.3%)[3][7]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the GC-MS analysis of halogenated benzene derivatives.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection Sample Collection (Water, Soil, etc.) Prep_Choice Choose Method Sample_Collection->Prep_Choice HS Headspace (HS) Preparation Prep_Choice->HS Volatiles LLE Liquid-Liquid Extraction (LLE) Prep_Choice->LLE Aqueous SPE Solid-Phase Extraction (SPE) Prep_Choice->SPE Trace Levels Final_Extract Final Extract in Volatile Solvent HS->Final_Extract LLE->Final_Extract SPE->Final_Extract GC_MS_Analysis GC-MS Injection and Analysis Final_Extract->GC_MS_Analysis Data_Acquisition Data Acquisition (Scan or SIM mode) GC_MS_Analysis->Data_Acquisition Data_Processing Chromatogram Integration Data_Acquisition->Data_Processing Quantification Quantification using Calibration Curve Data_Processing->Quantification Reporting Final Report Quantification->Reporting

Caption: Workflow for GC-MS analysis of halogenated benzenes.

References

Application Notes and Protocols for the HPLC Purification of Trifluoromethylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trifluoromethylated compounds are of paramount importance in the pharmaceutical and agrochemical industries.[1] The incorporation of a trifluoromethyl (-CF3) group into a molecule can significantly enhance its metabolic stability, lipophilicity, and binding affinity to biological targets. High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis and purification of these compounds, ensuring their purity and characterization, which is critical for drug development and quality control.[1][2][3]

However, the strong electron-withdrawing nature of the -CF3 group can present unique challenges in HPLC method development, including altered retention behavior and the potential for peak tailing.[4] These application notes provide detailed protocols and strategies to address these challenges, covering general reverse-phase purification, chiral separations, and advanced optimization techniques.

Application Note 1: General Reverse-Phase HPLC Purification of Aromatic Trifluoromethylated Compounds

This protocol provides a robust starting point for the purification of common trifluoromethylated molecules, such as 2-Allyl-5-trifluoromethyl phenol and its derivatives, using a standard C18 reverse-phase column.[1]

Experimental Protocol

1. Sample Preparation:

  • Standard Solutions: Prepare a 1 mg/mL stock solution of the target compound in acetonitrile.[1] Create a series of working standards by diluting the stock solution with the mobile phase.[1]

  • Crude Sample: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent, ideally the mobile phase itself, to avoid peak distortion.[5] A typical starting concentration is 1-10 mg/mL, depending on the desired loading for purification.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove particulate matter that could damage the column.[5]

2. HPLC System and Conditions:

  • HPLC System: A standard preparative or analytical HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.[5]

  • Column: A C18 reverse-phase column is recommended as a starting point.[1][2]

  • Detection: Set the UV detector to a wavelength where the analyte exhibits significant absorbance, often between 210-254 nm for aromatic compounds.[5]

3. Data Analysis and Fraction Collection:

  • Identify the target peak based on its retention time relative to an analytical standard.[1]

  • Collect the eluent corresponding to the target peak.

  • Analyze the purity of the collected fractions using analytical HPLC.

Data Presentation: Starting HPLC Conditions

The following table outlines typical starting parameters for the purification of a generic trifluoromethylated aromatic compound.

ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile (MeCN) with 0.1% Formic Acid or TFA
Gradient 5% to 95% B over 15-20 minutes
Flow Rate 1.0 mL/min (analytical); scalable for preparative
Column Temp. 30 - 40°C[5]
Injection Vol. 5 - 20 µL (analytical)
Detection UV at 254 nm

Note: These are starting conditions and may require optimization for specific compounds.

Visualization: General HPLC Purification Workflow

cluster_prep Sample Preparation cluster_hplc HPLC System cluster_post Post-Separation Dissolve Dissolve Crude Sample Filter Filter Sample (0.45 µm) Dissolve->Filter Inject Inject Sample Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection Separate->Detect Collect Fraction Collection Detect->Collect Analyze Purity Analysis of Fractions Collect->Analyze

Caption: General workflow for reverse-phase HPLC purification.

Application Note 2: Chiral Purification of Trifluoromethylated Alcohols

The enantioselective purification of trifluoromethyl-substituted compounds is critical in drug development, as different enantiomers often exhibit varied pharmacological activities.[5][6] Polysaccharide-based chiral stationary phases (CSPs) are highly effective for resolving such enantiomers.[5]

Experimental Protocol

1. Sample Preparation:

  • Dissolve the racemic mixture in a suitable solvent, preferably the mobile phase, at a concentration of approximately 1 mg/mL.[5]

  • Filter the sample through a 0.45 µm syringe filter before injection.[5]

2. HPLC System and Conditions:

  • Chiral Stationary Phase (CSP): Amylose or cellulose-based columns (e.g., Chiralpak® series) are highly recommended.[5] Screening both types is advisable for new compounds.[5]

  • Mobile Phase Selection:

    • Normal Phase: A mixture of n-hexane and an alcohol like isopropanol (e.g., 90:10 v/v) is a common starting point.[5]

    • Reversed Phase: Mixtures of acetonitrile or methanol with water can also be effective, particularly with immobilized polysaccharide CSPs.[5]

  • Flow Rate: A typical flow rate for a 4.6 mm ID analytical column is 1.0 mL/min.[5]

  • Temperature: Maintain a constant column temperature (e.g., 25°C) to ensure reproducibility.[5]

3. Data Analysis:

  • Calculate the Separation Factor (α) and Resolution (Rs) to quantify the separation quality. A resolution of ≥ 1.5 indicates baseline separation.[5]

Data Presentation: Chiral Separation Performance

The table below summarizes typical performance data for the separation of 1-Phenyl-2,2,2-trifluoroethanol enantiomers on different CSPs.[5]

Chiral Stationary Phase (CSP)Mobile PhaseRetention Factor (k₁)Separation Factor (α)Resolution (Rs)
Chiralpak® AD-H (Amylose)n-Hexane/Isopropanol (90:10)2.541.252.80
Chiralcel® OD-H (Cellulose)n-Hexane/Isopropanol (90:10)3.121.182.10
Chiralpak® AD-H (Amylose)Methanol (100%)1.891.353.50

Data adapted from a guide by BenchChem.[5]

Visualization: Principle of Chiral Separation

cluster_output Separated Enantiomers Racemic Racemic Mixture (R & S Enantiomers) Column Chiral Stationary Phase (CSP) (e.g., Amylose Derivative) Racemic->Column Injection Enan_S S-Enantiomer (Elutes First) Column->Enan_S Weaker Interaction with CSP Enan_R R-Enantiomer (Elutes Second) Column->Enan_R Stronger Interaction with CSP

Caption: Differential interaction of enantiomers with a CSP.

Application Note 3: Advanced Strategies and Method Optimization

For challenging separations, standard protocols may be insufficient. The following strategies can enhance resolution, improve peak shape, and provide alternative selectivity.

Strategy 1: Derivatization to Enhance Chromatographic Properties

Masking polar functional groups via derivatization can significantly improve HPLC analysis by reducing peak tailing and improving sensitivity.[2] A common example is the acetylation of phenolic hydroxyl groups.[2]

Protocol: Acetylation of 4-(Trifluoromethyl)umbelliferone (TFMU) [2]

  • Reaction Setup: To 100 µL of a 1 mg/mL TFMU solution in acetonitrile, add 50 µL of pyridine and 100 µL of acetic anhydride.[2]

  • Incubation: Vortex the mixture and incubate at 60°C for 1 hour.[2]

  • Evaporation: Cool the mixture and evaporate to dryness under a gentle stream of nitrogen.[2]

  • Reconstitution: Reconstitute the residue in 1 mL of the HPLC mobile phase for analysis.[2]

This derivatization converts the polar hydroxyl group to a less polar acetate ester, which is often better retained and exhibits improved peak shape on a C18 column.[2]

Strategy 2: Optimization via Column and Eluent Selection

The choice of stationary phase and mobile phase is critical for optimizing selectivity.

Pentafluorophenyl (PFP) Phases: For aromatic and halogenated trifluoromethyl compounds, PFP columns can offer unique selectivity compared to standard C18 phases.[7] They provide multiple retention mechanisms, including hydrophobic, aromatic, and dipole-dipole interactions.

Fluorinated Eluents: Optimal separation can sometimes be achieved through "hetero-pairing" of the column and eluent.[4] Using a fluorinated eluent, such as trifluoroethanol (TFE), with a standard C8 or C18 column can improve the separation of fluorinated compounds.[4] This approach is particularly useful when separating molecules based on their fluorine content percentage.[4] Elevating the column temperature (e.g., to 45°C) can further enhance resolution in these systems.[4]

Data Presentation: Comparison of Advanced Strategies
StrategyWhen to UseKey Parameters to Optimize
Derivatization Poor peak shape (tailing) due to polar groups (e.g., -OH, -NH2)[2]Derivatizing agent, reaction time, temperature
PFP Column Separation of halogenated or positional aromatic isomers[7]Mobile phase composition (Acetonitrile vs. Methanol)
Fluorinated Eluent (TFE) Separating compounds with varying fluorine content[4]TFE concentration in mobile phase, column temperature[4]

Visualization: Method Development Workflow

cluster_optim Optimization Strategies Start Start: Crude Trifluoromethylated Compound Method1 Initial Screen: C18 Column, MeCN/H2O Gradient Start->Method1 Decision1 Baseline Separation Achieved? Method1->Decision1 Success Purification Complete Decision1->Success Yes Opt_Solvent Try Methanol instead of MeCN Decision1->Opt_Solvent No Opt_Solvent->Method1 Re-screen Opt_Column Switch to PFP or Chiral Column Opt_Solvent->Opt_Column Opt_Column->Method1 Re-screen Opt_Deriv Consider Derivatization Opt_Column->Opt_Deriv Opt_Deriv->Method1 Re-screen

Caption: Logical workflow for HPLC method development.

References

Application Notes and Protocols: Laboratory Handling of Chlorinated Aromatic Hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and disposal of chlorinated aromatic hydrocarbons in a laboratory setting. These compounds, which include polychlorinated biphenyls (PCBs), dioxins, and chlorinated benzenes, are recognized for their persistence in the environment and potential toxicity. Adherence to strict safety protocols is paramount to protect laboratory personnel and the surrounding environment.

Hazard Identification and Risk Assessment

Chlorinated aromatic hydrocarbons are a class of synthetic organic compounds characterized by a benzene ring structure with one or more chlorine atoms attached. Many of these compounds are classified as persistent organic pollutants (POPs) due to their resistance to degradation.

1.1 Health Hazards:

Exposure to chlorinated aromatic hydrocarbons can occur through inhalation, skin absorption, and ingestion.[1] Potential health effects range from skin irritation, such as chloracne, to more severe conditions affecting the liver, reproductive system, and central nervous system.[1] Several compounds in this class are considered potential human carcinogens.[1]

1.2 Physical and Chemical Hazards:

While many chlorinated aromatic hydrocarbons are stable compounds, they can decompose under high temperatures, such as in a fire, to produce highly toxic fumes and gases, including hydrogen chloride and chlorine.[2] Some are combustible liquids.[2]

Exposure Limits and Physical Properties

The following tables summarize the occupational exposure limits set by various regulatory bodies and key physical properties for common chlorinated aromatic hydrocarbons.

Table 1: Occupational Exposure Limits for Selected Chlorinated Aromatic Hydrocarbons

Chemical NameCAS NumberOSHA PEL (8-hour TWA)NIOSH REL (Up to 10-hour TWA)ACGIH TLV (8-hour TWA)
Polychlorinated Biphenyls (PCBs, 42% Chlorine)53469-21-91 mg/m³ (skin)0.001 mg/m³Not Established
Polychlorinated Biphenyls (PCBs, 54% Chlorine)11097-69-10.5 mg/m³ (skin)0.001 mg/m³Not Established
o-Dichlorobenzene95-50-150 ppm (Ceiling)50 ppm (Ceiling)25 ppm
p-Dichlorobenzene106-46-775 ppmPotential occupational carcinogen10 ppm
1,2,4-Trichlorobenzene120-82-1None Established5 ppm (Ceiling)5 ppm (Ceiling)
1,2,3-Trichlorobenzene87-61-6None EstablishedNone EstablishedNone Established

Table 2: Physical Properties of Selected Chlorinated Aromatic Hydrocarbons

Chemical NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Vapor Pressure (mmHg @ 25°C)
o-DichlorobenzeneC₆H₄Cl₂147.00180.51.5
p-DichlorobenzeneC₆H₄Cl₂147.001740.6
1,2,4-TrichlorobenzeneC₆H₃Cl₃181.45213.50.05
1,2,3-TrichlorobenzeneC₆H₃Cl₃181.45218.50.03

Safe Handling Procedures

A multi-layered approach to safety is essential when working with chlorinated aromatic hydrocarbons. This includes engineering controls, administrative controls, and personal protective equipment.

3.1 Engineering Controls:

  • Fume Hood: All work with volatile chlorinated aromatic hydrocarbons or procedures that may generate aerosols must be conducted in a certified chemical fume hood.

  • Ventilation: Ensure adequate general laboratory ventilation to minimize the accumulation of vapors.

3.2 Administrative Controls:

  • Designated Work Area: Establish a designated area for handling chlorinated aromatic hydrocarbons. Clearly label this area with appropriate warning signs.

  • Standard Operating Procedures (SOPs): Develop and implement detailed SOPs for all procedures involving these compounds.

  • Training: All personnel handling these materials must receive documented training on the hazards, safe handling procedures, and emergency protocols.

3.3 Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves. Viton, Silver Shield/4H, and multi-layer laminates are generally recommended for chlorinated aromatic hydrocarbons. Always consult the glove manufacturer's compatibility chart for specific chemicals.

  • Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn when there is a significant risk of splashing.

  • Lab Coat: A lab coat or other protective clothing is required to prevent skin contact.

  • Respirator: For situations with potential for high vapor concentrations or spills, a respirator with cartridges suitable for organic vapors may be necessary.[3] All respirator use must be in accordance with a comprehensive respiratory protection program.

G cluster_handling Safe Handling Workflow prep Preparation - Review SDS and SOPs - Don appropriate PPE work Work in Designated Area - Use chemical fume hood - Minimize quantities prep->work storage Proper Storage - Tightly sealed containers - Segregated storage work->storage decon Decontamination - Clean work surfaces - Decontaminate equipment work->decon waste Waste Disposal - Segregate waste streams - Label waste containers decon->waste G cluster_minor Minor Spill Response cluster_major Major Spill Response start Spill Occurs assess Assess Spill - Identify material - Estimate quantity start->assess minor_spill Minor Spill assess->minor_spill Manageable by lab staff major_spill Major Spill assess->major_spill Unmanageable alert_minor Alert Personnel minor_spill->alert_minor evacuate Evacuate Area major_spill->evacuate ppe_minor Don PPE alert_minor->ppe_minor contain_minor Contain & Absorb ppe_minor->contain_minor collect_minor Collect Waste contain_minor->collect_minor decon_minor Decontaminate Area collect_minor->decon_minor report_minor Report Spill decon_minor->report_minor isolate_major Isolate Area evacuate->isolate_major alert_major Alert Emergency Services isolate_major->alert_major provide_info Provide Information alert_major->provide_info G cluster_waste Waste Disposal Pathway generation Waste Generation - Unused chemicals - Contaminated materials segregation Waste Segregation - Halogenated vs. non-halogenated - Liquid vs. solid generation->segregation container Containerization - Compatible containers - Tightly sealed segregation->container labeling Labeling - "Hazardous Waste" - Chemical contents container->labeling storage Temporary Storage - Designated satellite accumulation area - Secondary containment labeling->storage pickup Scheduled Pickup - Contact Environmental Health & Safety storage->pickup

References

Application Notes and Protocols: 1,2,3-Trichloro-5-(trifluoromethyl)benzene as a Versatile Building Block for Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of organic electronics holds immense promise for the development of next-generation technologies, including flexible displays, printable circuits, and large-area solar cells. The performance of these devices is intrinsically linked to the molecular design of the organic semiconductor materials employed. Strategic functionalization of aromatic cores is a key approach to fine-tuning the electronic properties, stability, and processability of these materials.

This document outlines the potential of 1,2,3-trichloro-5-(trifluoromethyl)benzene as a valuable building block for the synthesis of novel organic semiconductors. The presence of both electron-withdrawing chlorine and trifluoromethyl groups on the benzene ring imparts unique electronic characteristics, making it an attractive starting material for creating electron-deficient (n-type) and ambipolar semiconducting materials. The multiple chlorine atoms also offer several reactive sites for cross-coupling reactions, enabling the construction of extended π-conjugated systems.

While direct applications of this compound in published organic electronics research are not yet prevalent, this application note serves as a forward-looking guide, proposing synthetic pathways and predicting the electronic properties of derived materials based on established structure-property relationships.[1][2][3]

Predicted Electronic Properties of Derived Materials

The incorporation of chlorine and trifluoromethyl groups into an organic semiconductor's molecular structure is a well-established strategy to modulate its electronic energy levels.[1][2][3] Specifically, these strongly electron-withdrawing substituents are known to lower the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1][2] This effect is crucial for the design of n-type and ambipolar materials, as it facilitates electron injection and transport.

Based on the known effects of these substituents, we can predict the electronic properties of hypothetical donor-acceptor copolymers synthesized using this compound as the acceptor monomer.

Table 1: Predicted Electronic Properties of Hypothetical Copolymers

Copolymer StructurePredicted HOMO (eV)Predicted LUMO (eV)Predicted Bandgap (eV)Predicted Mobility (cm²/Vs)
P1 (Suzuki coupling with a thiophene-based donor)-5.6 to -5.8-3.8 to -4.01.8 to 2.0> 0.1 (electron)
P2 (Stille coupling with a fluorene-based donor)-5.7 to -5.9-3.9 to -4.11.8 to 2.0> 0.05 (ambipolar)
P3 (Buchwald-Hartwig amination with a carbazole donor)-5.5 to -5.7-3.7 to -3.91.8 to 2.0> 0.01 (hole)

Note: The data presented in this table are hypothetical predictions based on structure-property relationships observed in similar halogenated and trifluoromethylated organic semiconductors and are intended to guide research efforts.[1][2][3][4][5]

Proposed Synthetic Pathways

The three chlorine atoms on the this compound ring provide multiple handles for palladium-catalyzed cross-coupling reactions, which are powerful tools for the construction of C-C and C-N bonds in the synthesis of conjugated polymers and small molecules.[6][7][8]

G cluster_start Starting Material cluster_reactions Cross-Coupling Reactions cluster_products Potential Products cluster_applications Target Applications start 1,2,3-Trichloro-5- (trifluoromethyl)benzene suzuki Suzuki Coupling (Ar-B(OR)2) start->suzuki Pd Catalyst stille Stille Coupling (Ar-SnR3) start->stille Pd Catalyst buchwald Buchwald-Hartwig Amination (R2NH) start->buchwald Pd Catalyst product_cc π-Conjugated Polymers/Molecules (C-C Bond Formation) suzuki->product_cc stille->product_cc product_cn N-Aryl Compounds (C-N Bond Formation) buchwald->product_cn ofet Organic Field-Effect Transistors (OFETs) product_cc->ofet opv Organic Photovoltaics (OPVs) product_cc->opv oled Organic Light-Emitting Diodes (OLEDs) product_cc->oled product_cn->ofet product_cn->oled

Caption: Synthetic routes from this compound.

Experimental Protocols

The following are general protocols for palladium-catalyzed cross-coupling reactions that can be adapted for the synthesis of organic electronic materials using this compound.

Protocol 1: Suzuki Cross-Coupling for C-C Bond Formation

This protocol describes a typical procedure for the polymerization of a di-boronic ester-functionalized donor monomer with this compound.

G cluster_workflow Suzuki Coupling Workflow reagents 1. Combine Monomers & Base: - this compound - Donor-diboronic ester - Base (e.g., K2CO3, Cs2CO3) solvent 2. Add Degassed Solvent: - Toluene/Water or Dioxane/Water reagents->solvent catalyst 3. Add Pd Catalyst & Ligand: - e.g., Pd(PPh3)4, Pd2(dba)3 - Ligand (e.g., SPhos, XPhos) solvent->catalyst reaction 4. Reaction: - Heat under inert atmosphere (e.g., 80-120 °C, 24-72 h) catalyst->reaction workup 5. Workup & Purification: - Precipitation in Methanol - Soxhlet Extraction - Column Chromatography reaction->workup characterization 6. Characterization: - NMR, GPC, UV-Vis, Cyclic Voltammetry workup->characterization

Caption: General workflow for Suzuki polymerization.

Methodology:

  • Reagent Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 eq), the donor co-monomer functionalized with boronic acid or ester groups (1.0 eq), and a base such as K₂CO₃ or Cs₂CO₃ (4.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, such as toluene/water (4:1) or dioxane/water (4:1).

  • Catalyst Introduction: To the mixture, add a palladium catalyst, for example, Pd(PPh₃)₄ (0.02-0.05 eq) or a combination of a palladium precursor like Pd₂(dba)₃ and a phosphine ligand.

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 120 °C for 24 to 72 hours. Monitor the progress of the polymerization by techniques such as Gel Permeation Chromatography (GPC).

  • Product Isolation and Purification: After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol. The crude polymer is then typically purified by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, chloroform) to remove catalyst residues and oligomers.

  • Characterization: The final polymer is characterized by ¹H and ¹³C NMR spectroscopy, GPC to determine molecular weight and polydispersity, UV-Vis spectroscopy to determine the optical bandgap, and cyclic voltammetry to estimate the HOMO and LUMO energy levels.

Protocol 2: Stille Cross-Coupling for C-C Bond Formation

This protocol provides a general method for the reaction of this compound with an organotin-functionalized monomer.

Methodology:

  • Reagent Setup: In a Schlenk flask, dissolve this compound (1.0 eq) and the organostannane co-monomer (1.0 eq) in a degassed anhydrous solvent such as toluene or DMF.

  • Catalyst Addition: Add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.02-0.05 eq) or PdCl₂(PPh₃)₂.

  • Reaction Conditions: Heat the mixture under an inert atmosphere at 90-130 °C for 24-72 hours.

  • Purification: Follow a similar workup and purification procedure as described for the Suzuki coupling.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines a general procedure for the synthesis of arylamine derivatives from this compound.

Methodology:

  • Reaction Assembly: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the amine (1.2 eq), a strong base such as sodium tert-butoxide (1.4 eq), a palladium precursor (e.g., Pd₂(dba)₃), and a suitable phosphine ligand (e.g., XPhos, SPhos) in a Schlenk tube.[7][8]

  • Solvent and Reaction: Add anhydrous, degassed toluene or dioxane and heat the mixture at 80-110 °C for 12-24 hours.

  • Workup: After completion, cool the reaction, dilute with a solvent like ethyl acetate, and wash with water and brine. The organic layer is then dried and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel.

Conclusion

This compound represents a promising, yet underexplored, building block for the synthesis of high-performance organic semiconductors. The presence of multiple reactive chlorine atoms and strong electron-withdrawing groups provides a versatile platform for creating novel materials with tailored electronic properties for a range of organic electronic applications. The proposed synthetic protocols, based on well-established palladium-catalyzed cross-coupling reactions, offer a clear path for the exploration of this compound's potential. Further research into the synthesis and characterization of materials derived from this building block is highly encouraged to unlock its full potential in the field of organic electronics.

References

Application Notes and Protocols for the Chlorination of Trifluoromethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chlorination of trifluoromethylbenzene, a key transformation in the synthesis of various pharmaceuticals and agrochemicals. The protocols cover two primary methods: electrophilic aromatic chlorination and free-radical photochlorination, offering pathways to both ring-substituted and side-chain chlorinated products.

Introduction

Trifluoromethylbenzene (also known as benzotrifluoride) is a common building block in organic synthesis. Its chlorination is a critical step for introducing chlorine atoms onto the aromatic ring or, less commonly, the trifluoromethyl group. The strong electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position.[1][2] This document outlines detailed procedures for achieving high yields and specific isomer distributions.

Electrophilic Aromatic Chlorination

Electrophilic aromatic chlorination of trifluoromethylbenzene is the most common method for introducing a chlorine atom onto the benzene ring. This reaction is typically catalyzed by a Lewis acid, with ferric chloride (FeCl₃) being a widely used and effective catalyst.[2] The trifluoromethyl group is a deactivating, meta-directing group, leading to the formation of 3-chloro-trifluoromethylbenzene as the major product.[1]

Experimental Protocols

Protocol 1: Standard Ferric Chloride Catalyzed Chlorination

This protocol describes the general procedure for the chlorination of trifluoromethylbenzene using ferric chloride as a catalyst.

Materials:

  • Trifluoromethylbenzene (dry, purified)

  • Anhydrous ferric chloride (FeCl₃)

  • Chlorine gas (Cl₂)

  • Nitrogen gas (N₂)

  • Apparatus for gas introduction (e.g., sparging tube)

  • Reaction flask equipped with a stirrer, condenser, and gas inlet/outlet

  • Scrubber system for excess chlorine and HCl gas (e.g., sodium hydroxide solution)

Procedure:

  • Set up the reaction apparatus in a well-ventilated fume hood. Ensure all glassware is dry.

  • Charge the reaction flask with dry, purified trifluoromethylbenzene.

  • Add anhydrous ferric chloride catalyst to the trifluoromethylbenzene with agitation.

  • Purge the system with nitrogen gas.

  • Begin bubbling chlorine gas into the reaction mixture at a controlled rate.

  • Maintain the reaction temperature between 65-75°C.[2]

  • Monitor the reaction progress by measuring the specific gravity of the mixture. The reaction is typically stopped when the specific gravity reaches approximately 1.33 at 15.5°C to optimize for the monochlorinated product and limit the formation of dichlorinated byproducts.[2]

  • Upon completion, stop the chlorine flow and purge the system with nitrogen gas to remove any remaining chlorine and HCl.

  • The crude product can be purified by fractional distillation to separate the isomers and unreacted starting material.

Protocol 2: High Meta-Selectivity Chlorination with Sulfur Monochloride Co-catalyst

This modified protocol aims to increase the ratio of the desired meta-isomer to the para-isomer.

Materials:

  • Same as Protocol 1, with the addition of sulfur monochloride (S₂Cl₂).

Procedure:

  • Follow steps 1 and 2 of Protocol 1.

  • Add sulfur monochloride to the trifluoromethylbenzene. The amount of sulfur monochloride should be between 0.015 to 0.2 mole percent based on the trifluoromethylbenzene.[2]

  • Add anhydrous ferric chloride catalyst and proceed with steps 4-9 of Protocol 1. The presence of sulfur monochloride has been shown to increase the ratio of meta to para chlorobenzotrifluoride to over 10:1.[2]

Protocol 3: High Meta-Selectivity Chlorination with Iodine Co-catalyst

This protocol utilizes iodine as a co-catalyst to further enhance the meta-selectivity.

Materials:

  • Same as Protocol 1, with the addition of iodine (I₂).

Procedure:

  • Follow steps 1 and 2 of Protocol 1.

  • Add iodine to the reaction mixture.

  • Add a metal chloride catalyst such as iron trichloride, gallium trichloride, antimony pentachloride, niobium pentachloride, or tantalum pentachloride.[1]

  • Proceed with the chlorination at a temperature between 0°C and 40°C, ensuring the mole ratio of chlorine to benzotrifluoride does not exceed 1.0.[1]

  • This method has been reported to achieve a meta- to para-chlorobenzotrifluoride ratio of at least 14.[1]

Data Presentation
Catalyst SystemTemperature (°C)Molar Ratio (m/p)Isomer Distribution (ortho:meta:para)Reference
Ferric Chloride65-75~8-9-[2]
Ferric Chloride, Sulfur Monochloride65-75>10-[2]
Metal Chloride, Iodine0-40≥14-[1]

Vapor-Phase Chlorination

Vapor-phase chlorination of trifluoromethylbenzene offers an alternative to liquid-phase methods and can be performed at higher temperatures.

Experimental Protocol

Protocol 4: High-Temperature Vapor-Phase Chlorination

Materials:

  • Trifluoromethylbenzene

  • Chlorine gas

  • Inert gas (e.g., nitrogen)

  • Packed bed reactor

  • High-temperature furnace

  • Condensation and collection system

Procedure:

  • Set up a packed bed reactor system capable of reaching temperatures up to 450°C.

  • Introduce a gaseous stream of trifluoromethylbenzene and chlorine, diluted with an inert gas, into the heated reactor.

  • Maintain the reaction temperature between 350-450°C.

  • The effluent gas from the reactor is passed through a condenser to collect the chlorinated products.

  • The product mixture is then analyzed (e.g., by gas chromatography) to determine the isomer distribution.

Data Presentation
Temperature (°C)Isomer Distribution (ortho:meta:para)Dihalogenated ProductsReference
350-45013-17% : 53-54% : 30-32%Formed to a small extent, except at high conversions[3]

Photochemical (Free-Radical) Side-Chain Chlorination

While less common for trifluoromethylbenzene itself due to the strength of the C-F bonds, photochemical chlorination is a standard method for the side-chain chlorination of alkylbenzenes. In the context of trifluoromethylbenzene, it is more relevant as a solvent that is stable under photochlorination conditions for other substrates.[4] However, the principles can be applied if side-chain chlorination of a derivative were desired.

Conceptual Protocol

Protocol 5: Photochlorination of an Alkyl-Substituted Trifluoromethylbenzene Derivative

Materials:

  • Alkyl-substituted trifluoromethylbenzene derivative

  • Chlorine gas or other radical chlorinating agent (e.g., sulfuryl chloride)

  • Inert solvent (e.g., carbon tetrachloride or trifluoromethylbenzene itself)

  • Photoreactor with a UV lamp

  • Reaction flask with a condenser, stirrer, and gas inlet/outlet

Procedure:

  • Dissolve the alkyl-substituted trifluoromethylbenzene derivative in an inert solvent in the photoreactor.

  • Initiate the reaction by irradiating the mixture with UV light while introducing chlorine gas.

  • Maintain the reaction at a suitable temperature, often at the reflux temperature of the solvent.

  • Monitor the reaction for the formation of the desired side-chain chlorinated product.

  • Work-up and purify the product using standard laboratory techniques.

Visualizations

Signaling Pathways and Experimental Workflows

Electrophilic_Chlorination_Pathway cluster_activation Catalyst Activation cluster_substitution Electrophilic Aromatic Substitution cluster_catalyst_regen Catalyst Regeneration Cl2 Cl₂ Activated_E Cl⁺[FeCl₄]⁻ (Electrophile) Cl2->Activated_E + FeCl₃ FeCl3 FeCl₃ BTF Trifluoromethylbenzene Activated_E->BTF Sigma_Complex Sigma Complex (Carbocation Intermediate) BTF->Sigma_Complex + Cl⁺ Product m-Chlorotrifluoromethylbenzene Sigma_Complex->Product - H⁺ FeCl4_minus [FeCl₄]⁻ Sigma_Complex->FeCl4_minus FeCl3_regen FeCl₃ FeCl4_minus->FeCl3_regen + H⁺ HCl HCl FeCl4_minus->HCl H_plus H⁺ H_plus->HCl

Experimental_Workflow start Start setup Reaction Setup (Dry Glassware, Inert Atmosphere) start->setup reactants Charge Reactants (Trifluoromethylbenzene, Catalyst) setup->reactants chlorination Introduce Chlorine Gas (Controlled Temperature and Flow) reactants->chlorination monitoring Monitor Reaction Progress (e.g., Specific Gravity) chlorination->monitoring workup Work-up (Quench, Neutralize) monitoring->workup purification Purification (Fractional Distillation) workup->purification analysis Product Analysis (GC, NMR) purification->analysis end End analysis->end

References

Application Notes and Protocols for the Quantitative Analysis of Trichlorobenzenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of trichlorobenzene (TCB) isomers in environmental matrices. The protocols are based on established methods from the U.S. Environmental Protection Agency (EPA) and are intended to ensure accurate and reproducible results.

Introduction

Trichlorobenzenes are a group of synthetic organic compounds that are of environmental concern due to their persistence and potential toxicity. Accurate quantification of TCB isomers is crucial for environmental monitoring, risk assessment, and regulatory compliance. The three isomers of trichlorobenzene are 1,2,3-trichlorobenzene, 1,2,4-trichlorobenzene, and 1,3,5-trichlorobenzene. This document outlines the analytical standards and detailed protocols for their quantitative analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Standards

Certified Reference Materials (CRMs) are essential for the accurate calibration and quantification of TCBs. It is recommended to use CRMs from accredited suppliers.[1] These standards are typically provided in a neat form or as a solution in a suitable solvent like methanol.[2] CRMs produced in accordance with ISO/IEC 17025 and ISO 17034 ensure traceability and measurement uncertainty.[1][3]

Quantitative Data Summary

The following tables summarize key quantitative data for the analysis of trichlorobenzene isomers by GC-MS.

Table 1: GC-MS Quantitation and Qualifier Ions for Trichlorobenzene Isomers

CompoundCAS NumberMolecular WeightPrimary Quantitation Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
1,2,3-Trichlorobenzene87-61-6181.45180182145
1,2,4-Trichlorobenzene120-82-1181.45180182145
1,3,5-Trichlorobenzene108-70-3181.45180182145

Table 2: Typical GC-MS Parameters and Retention Times

ParameterValue
Gas Chromatograph
ColumnDB-624, 30 m x 0.53 mm ID, 3.0 µm film thickness or equivalent
Carrier GasHelium, constant pressure at 30 cm/sec (at 40°C)
Oven Program40°C for 5 min, then ramp to 260°C at 10°C/min, hold for 3 min
Injection ModeSplit (10:1) or Splitless
Injector Temperature250°C
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Scan Range35-300 amu
Typical Retention Times
1,3,5-Trichlorobenzene~18.19 min
1,2,4-Trichlorobenzene~18.50 min
1,2,3-Trichlorobenzene~19.05 min

Note: Retention times are approximate and can vary depending on the specific instrument, column, and conditions. It is essential to confirm retention times with analytical standards.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the sample matrix.

Protocol 1: Purge and Trap for Water Samples (Based on EPA Method 524.2 & 8260B)

This method is suitable for the analysis of volatile organic compounds, including TCBs, in water samples.[4][5]

  • Sample Collection: Collect water samples in 40-mL vials with Teflon-lined septa. Ensure no headspace is present.

  • Preservation: If not analyzed within 24 hours, preserve the sample by adding hydrochloric acid to a pH < 2 and store at 4°C.

  • Purging: Place a 5-25 mL aliquot of the sample into a purging chamber. Bubble an inert gas (e.g., helium) through the sample at ambient or elevated temperature. This transfers the volatile TCBs from the aqueous phase to the vapor phase.

  • Trapping: The vapor is passed through a sorbent trap (e.g., Tenax®) where the TCBs are adsorbed.

  • Desorption: The trap is rapidly heated, and the TCBs are desorbed and backflushed with an inert gas directly onto the GC column.

Protocol 2: Soxhlet Extraction for Soil and Sediment Samples (Based on EPA Method 3540C & 8270D)

This method is used for the extraction of semi-volatile organic compounds, including TCBs, from solid matrices.[1][6]

  • Sample Preparation: Air-dry the sample and sieve to remove large debris. Homogenize the sample.

  • Drying: Mix approximately 10-20 g of the sample with an equal amount of anhydrous sodium sulfate to remove residual moisture.

  • Extraction: Place the sample-sulfate mixture into a cellulose thimble and place the thimble in a Soxhlet extractor.

  • Solvent Addition: Add a suitable solvent (e.g., hexane/acetone (1:1) or dichloromethane) to the boiling flask.

  • Extraction Process: Heat the solvent to boiling. The solvent vapor travels up to the condenser, where it cools and drips onto the sample. The solvent fills the thimble and, once the siphon arm is filled, the solvent and extracted analytes are pulled back into the boiling flask. This process is repeated for 16-24 hours.

  • Concentration: After extraction, the solvent is concentrated using a Kuderna-Danish apparatus or a rotary evaporator to a final volume of 1 mL.

  • Cleanup (if necessary): The extract may require cleanup to remove interfering compounds using techniques such as gel permeation chromatography (GPC) or Florisil® column chromatography.[7]

GC-MS Analysis

The following is a general protocol for the analysis of TCBs using GC-MS.

  • Instrument Setup: Set up the GC-MS system according to the parameters outlined in Table 2.

  • Calibration: Prepare a series of calibration standards of the TCB isomers in a suitable solvent (e.g., methanol) at a minimum of five concentration levels.[5] Analyze the calibration standards to generate a calibration curve. The correlation coefficient (r²) should be ≥ 0.995.

  • Internal Standard: Add a known amount of an internal standard (e.g., deuterated TCBs or a compound with similar chemical properties and retention time) to all standards and samples.

  • Sample Injection: Inject 1 µL of the prepared sample extract or the desorbed sample from the purge and trap system into the GC-MS.

  • Data Acquisition: Acquire data in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity.

  • Quantification: Identify the TCB isomers in the sample by comparing their retention times and mass spectra to the analytical standards. Quantify the concentration of each isomer using the calibration curve and the response of the internal standard.

Visualizations

Experimental_Workflow_Water_Sample cluster_prep Sample Preparation (Water) cluster_analysis GC-MS Analysis cluster_result Result Sample Water Sample Collection Preserve Preservation (pH<2, 4°C) Sample->Preserve Purge Purge with Inert Gas Preserve->Purge Trap Sorbent Trap Purge->Trap Desorb Thermal Desorption Trap->Desorb GCMS GC-MS Injection Desorb->GCMS Data Data Acquisition (Scan/SIM) GCMS->Data Quant Quantification Data->Quant Report Concentration Report Quant->Report

Caption: Workflow for quantitative analysis of trichlorobenzenes in water samples.

Experimental_Workflow_Soil_Sample cluster_prep Sample Preparation (Soil/Sediment) cluster_analysis GC-MS Analysis cluster_result Result Sample Soil/Sediment Sample Collection Dry Drying with Sodium Sulfate Sample->Dry Extract Soxhlet Extraction Dry->Extract Concentrate Solvent Concentration Extract->Concentrate Cleanup Extract Cleanup (Optional) Concentrate->Cleanup GCMS GC-MS Injection Cleanup->GCMS Data Data Acquisition (Scan/SIM) GCMS->Data Quant Quantification Data->Quant Report Concentration Report Quant->Report

Caption: Workflow for quantitative analysis of trichlorobenzenes in soil/sediment samples.

References

Application Notes and Protocols for the Safe Disposal of 1,2,3-Trichloro-5-(trifluoromethyl)benzene Waste

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

Introduction

1,2,3-Trichloro-5-(trifluoromethyl)benzene is a halogenated aromatic compound characterized by a benzene ring substituted with three chlorine atoms and a trifluoromethyl group.[4] Such compounds are noted for their chemical stability and potential persistence in the environment, necessitating specialized disposal procedures.[5] Improper disposal of halogenated organic waste is prohibited and can lead to significant environmental contamination and health risks.[6][7] These application notes provide a framework for the safe handling, segregation, and disposal of waste containing this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. Understanding these properties is crucial for safe handling and for selecting an appropriate disposal method.

PropertyValueReference
Molecular FormulaC₇H₂Cl₃F₃[4]
Molecular Weight249.45 g/mol [4]
AppearanceNot readily available; likely a solid or liquid
Boiling PointNot readily available
SolubilityExpected to have low solubility in water[7]

Table 1: Physicochemical Properties of this compound

Health and Safety Precautions

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.

Waste Segregation and Collection

Proper segregation of halogenated organic waste is critical for safe and cost-effective disposal.

Protocol 4.1: Waste Segregation

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for this compound waste. The container should be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure screw-top cap.

  • Labeling: The container must be labeled "Hazardous Waste: Halogenated Organic," and the full chemical name "this compound" should be clearly written.

  • Segregation: Do not mix this waste with non-halogenated organic waste.[3][7] Mixing increases the volume of waste that requires specialized and more expensive disposal methods.[7] Also, do not mix with aqueous waste, strong acids or bases, or oxidizers.[7]

  • Record Keeping: Maintain a log of the approximate quantities of waste added to the container.

Disposal Protocols

The primary and most effective method for the disposal of halogenated organic compounds is high-temperature incineration. Advanced Oxidation Processes (AOPs) and Reductive Dehalogenation represent alternative technologies that may be applicable in specific scenarios, particularly for aqueous waste streams with lower concentrations of the contaminant.

Protocol 5.1: High-Temperature Incineration (Primary Method)

High-temperature incineration is the recommended disposal method for concentrated this compound waste. This process achieves complete destruction of the organic molecule, converting it to carbon dioxide, water, hydrogen chloride, and hydrogen fluoride.

  • Waste Packaging: Ensure the segregated waste container is securely sealed and properly labeled.

  • Contact Environmental Health and Safety (EHS): Contact your institution's EHS department to arrange for the pickup of the hazardous waste.

  • Licensed Disposal Facility: The waste will be transported to a licensed hazardous waste disposal facility equipped with high-temperature incinerators capable of handling halogenated organic compounds. These incinerators typically operate at temperatures between 900°C and 1200°C and are equipped with scrubbers to neutralize acidic gases (HCl and HF) produced during combustion.

Protocol 5.2: Advanced Oxidation Processes (AOPs) (Alternative for Aqueous Waste)

AOPs are effective for treating water contaminated with organic pollutants.[8][9][10] These methods utilize highly reactive species, such as hydroxyl radicals (•OH), to oxidize and degrade the contaminant.[8][9]

  • Experimental Protocol (Example: UV/H₂O₂ Process):

    • Sample Preparation: Prepare an aqueous solution of the this compound waste. The concentration should be determined based on the specific AOP system's capacity.

    • Apparatus: Use a photochemical reactor equipped with a UV lamp (e.g., medium-pressure mercury lamp).

    • Reagent Addition: Add a stoichiometric excess of hydrogen peroxide (H₂O₂) to the solution. The optimal H₂O₂ concentration should be determined experimentally.

    • Initiation of Reaction: Turn on the UV lamp to initiate the photolysis of H₂O₂, generating hydroxyl radicals.

    • Monitoring: Monitor the degradation of the target compound over time using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Quenching: After the reaction is complete, quench any residual H₂O₂ with a suitable agent, such as sodium sulfite.

Protocol 5.3: Reductive Dehalogenation (Alternative for Aqueous Waste)

Reductive dehalogenation involves the removal of halogen atoms from a molecule. This can be achieved through chemical or biological means.

  • Experimental Protocol (Example: Zero-Valent Iron Reduction):

    • Sample Preparation: Prepare an aqueous solution of the this compound waste.

    • Apparatus: Use a sealed reaction vessel with an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the iron.

    • Reagent Addition: Add a surplus of zero-valent iron (ZVI) powder to the solution. The surface area and particle size of the ZVI will influence the reaction rate.

    • Reaction Conditions: Agitate the mixture at a controlled temperature. The optimal pH for this process is typically acidic to neutral.

    • Monitoring: Monitor the disappearance of the parent compound and the appearance of dehalogenated products over time using GC-MS.

Quantitative Data for Disposal Methods

Disposal MethodKey ParametersDestruction and Removal Efficiency (DRE)ByproductsReferences
High-Temperature IncinerationTemperature: 900-1200°C, Residence Time: >2 seconds>99.99%CO₂, H₂O, HCl, HF[2]
UV/H₂O₂UV Wavelength: 254 nm, H₂O₂ concentration: 10-100 mM90-99% (dependent on conditions)Chlorinated and fluorinated intermediates, organic acids, CO₂, H₂O[8][9]
Zero-Valent Iron (ZVI) ReductionZVI dosage: 1-10 g/L, pH: 5-770-95% (dependent on conditions)Dechlorinated benzene derivatives, iron oxides

Table 2: Comparative Performance of Disposal Methods for Halogenated Organic Compounds

Decision Workflow for Disposal Method Selection

The following diagram illustrates a decision-making workflow for selecting the appropriate disposal method for this compound waste.

DisposalWorkflow start Start: Waste Generation waste_characterization Characterize Waste (Concentration, Matrix) start->waste_characterization is_concentrated Concentrated Organic Waste? waste_characterization->is_concentrated is_aqueous Aqueous Waste Stream? is_concentrated->is_aqueous No incineration High-Temperature Incineration is_concentrated->incineration Yes aops Advanced Oxidation Processes (AOPs) is_aqueous->aops Yes dehalogenation Reductive Dehalogenation is_aqueous->dehalogenation Consider segregation Segregate Halogenated Waste incineration->segregation aops->segregation dehalogenation->segregation ehs_pickup Arrange EHS Pickup segregation->ehs_pickup end End: Safe Disposal ehs_pickup->end

Disposal method selection workflow.

Conclusion

The safe disposal of this compound waste is essential for laboratory safety and environmental protection. The primary recommended method is high-temperature incineration through a licensed hazardous waste disposal facility. For dilute aqueous waste streams, advanced oxidation processes or reductive dehalogenation may be considered as alternative treatment technologies. Strict adherence to waste segregation and proper labeling protocols is mandatory. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all local, state, and federal regulations.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2,3-Trichloro-5-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers in improving the yield and purity of 1,2,3-Trichloro-5-(trifluoromethyl)benzene.

Overview of Synthetic Pathway

The most common and logical synthetic route to this compound involves a multi-step process starting from 3-(trifluoromethyl)aniline. The pathway consists of three key transformations: regioselective dichlorination of the aniline ring, diazotization of the resulting amine, and a subsequent Sandmeyer reaction to install the final chlorine atom.

Synthetic_Workflow Start 3-(Trifluoromethyl)aniline Step1 Dichlorination Start->Step1 SO₂Cl₂ or Cl₂ Intermediate1 2,6-Dichloro-3- (trifluoromethyl)aniline Step1->Intermediate1 Step2 Diazotization Intermediate1->Step2 NaNO₂, HCl 0-5 °C Intermediate2 Arenediazonium Salt Step2->Intermediate2 Step3 Sandmeyer Reaction Intermediate2->Step3 CuCl, HCl Product 1,2,3-Trichloro-5- (trifluoromethyl)benzene Step3->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Issue 1: Low yield during the dichlorination of 3-(trifluoromethyl)aniline.

Question Possible Cause & Recommended Action
Why is my chlorination reaction incomplete or showing low conversion? 1. Reagent Inactivity: The chlorinating agent (e.g., sulfuryl chloride, chlorine gas) may have degraded. Use a fresh or properly stored batch. 2. Insufficient Reaction Time/Temperature: The reaction may require longer heating or a higher temperature to proceed to completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
I am observing the formation of multiple chlorinated isomers. How can I improve selectivity? 1. Temperature Control: Overheating can lead to a loss of regioselectivity. Maintain a consistent and controlled temperature throughout the addition of the chlorinating agent. The directing effects of the amino (-NH₂) group and the trifluoromethyl (-CF₃) group are key to selectivity.[1] 2. Rate of Addition: Add the chlorinating agent slowly to the reaction mixture to avoid localized overheating and reduce side reactions.

Issue 2: Problems with the Diazotization and Sandmeyer Reaction steps.

Troubleshooting_Low_Yield Start Low Yield in Final Step Check_Diazonium Problem with Diazonium Salt? Start->Check_Diazonium Check_Sandmeyer Problem with Sandmeyer Reaction? Start->Check_Sandmeyer Incomplete_Diazo Incomplete Diazotization Check_Diazonium->Incomplete_Diazo Decomposition Salt Decomposition Check_Diazonium->Decomposition Catalyst_Issue Catalyst Inactivity Check_Sandmeyer->Catalyst_Issue Temp_Issue Incorrect Temperature Check_Sandmeyer->Temp_Issue Side_Reactions Side Reactions Check_Sandmeyer->Side_Reactions Action_Stoich Verify Stoichiometry (Amine, Acid, NaNO₂) Incomplete_Diazo->Action_Stoich Action_Temp_Low Maintain Temp at 0-5 °C Add NaNO₂ slowly Decomposition->Action_Temp_Low Action_Catalyst Use fresh, high-purity CuCl Catalyst_Issue->Action_Catalyst Action_Temp_Sandmeyer Control temperature during diazonium salt addition Temp_Issue->Action_Temp_Sandmeyer Action_Byproducts Analyze byproducts (e.g., phenol, deaminated arene) Side_Reactions->Action_Byproducts

Caption: Decision tree for troubleshooting low yield in the Sandmeyer reaction step.

Question Possible Cause & Recommended Action
My diazonium salt solution is dark or evolves gas before the Sandmeyer step. What is wrong? Diazonium Salt Instability: Arenediazonium salts are thermally unstable. The reaction must be kept cold (0-5 °C) at all times. Ensure your ice bath is effective and that the sodium nitrite solution is added slowly to prevent exothermic spikes.
The final Sandmeyer reaction yield is poor, despite a successful diazotization. 1. Inactive Catalyst: The copper(I) chloride (CuCl) catalyst is essential for the reaction.[2][3] It can oxidize over time. Use a fresh, high-quality source of CuCl. 2. Improper Reaction Conditions: The Sandmeyer reaction often requires gentle warming to initiate the decomposition of the diazonium salt and loss of N₂ gas. However, excessive heat can promote side reactions. The optimal temperature should be determined empirically, often between room temperature and 50 °C.[3] 3. Formation of Byproducts: Side reactions can include the formation of phenols (reaction with water) or biaryl compounds.[3] Ensure the diazonium salt solution is added below the surface of the acidic CuCl solution to minimize these pathways.

Issue 3: Purification of the Final Product.

Question Possible Cause & Recommended Action
How do I effectively purify the final product, this compound? 1. Fractional Distillation: If the primary impurities have significantly different boiling points, vacuum fractional distillation can be an effective method for purification on a larger scale.[4] 2. Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system is a powerful purification technique.[4] Test various solvents (e.g., ethanol, hexanes, isopropanol) to find one where the product has high solubility when hot and low solubility when cold. 3. Column Chromatography: For small-scale purification or removal of closely related isomers, silica gel column chromatography is often the best choice. Use a non-polar eluent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane).

Frequently Asked Questions (FAQs)

Q1: What is the role of the copper(I) salt in the Sandmeyer reaction? The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[2][3] The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, which leads to the formation of an aryl radical and the loss of nitrogen gas. This radical then reacts with the chloride from the copper species to form the final aryl chloride product.[3]

Q2: Are there alternatives to the Sandmeyer reaction for this transformation? Yes, while the Sandmeyer reaction is common, other methods exist for converting diazonium salts. For example, the Balz–Schiemann reaction is used for fluorination but is not applicable here.[3] For chlorination, the Sandmeyer reaction using CuCl is generally the most reliable and widely used method due to its broad applicability.[5][6]

Q3: Why is it critical to maintain a low temperature during diazotization? Aromatic diazonium salts are generally unstable and can decompose explosively at elevated temperatures. Maintaining a temperature between 0 and 5 °C is crucial for safety and to prevent the premature decomposition of the salt into undesired byproducts, primarily phenols, which would reduce the overall yield of the target product.

Q4: What are the expected spectroscopic characteristics of the final product? The final product, this compound (C₇H₂Cl₃F₃), has a molecular weight of approximately 249.45 g/mol .[7] In its ¹H NMR spectrum, one would expect to see two distinct signals in the aromatic region, each integrating to one proton. The ¹⁹F NMR would show a singlet corresponding to the -CF₃ group. The mass spectrum would display a characteristic isotopic pattern for a molecule containing three chlorine atoms.

Experimental Protocols

Caution: These reactions involve hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 2,6-Dichloro-3-(trifluoromethyl)aniline
  • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, dissolve 3-(trifluoromethyl)aniline (1.0 eq) in a suitable solvent such as glacial acetic acid or chloroform.

  • Cool the mixture in an ice bath.

  • Slowly add sulfuryl chloride (SO₂Cl₂) (2.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 20 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC or GC until the starting material is consumed.

  • Carefully pour the reaction mixture into a beaker of ice water and neutralize with a saturated sodium bicarbonate solution until the evolution of CO₂ ceases.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.

Protocol 2: Synthesis of this compound
  • Diazotization:

    • Prepare a solution of concentrated hydrochloric acid (3.0 eq) in water.

    • Add 2,6-Dichloro-3-(trifluoromethyl)aniline (1.0 eq) to the acid solution and cool to 0 °C in an ice-salt bath with vigorous stirring.

    • Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the aniline suspension, keeping the temperature strictly between 0 and 5 °C. The formation of a clear solution indicates the generation of the diazonium salt. Stir for an additional 20 minutes at 0 °C.

  • Sandmeyer Reaction:

    • In a separate, larger flask, dissolve copper(I) chloride (CuCl) (1.2 eq) in concentrated hydrochloric acid. Cool this solution to 0 °C.

    • Slowly add the cold diazonium salt solution prepared in the previous step to the stirred CuCl solution. Control the rate of addition to maintain the temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour, or until the evolution of nitrogen gas ceases.

    • Cool the reaction mixture to room temperature and extract the product with a suitable solvent like diethyl ether or dichloromethane (3x).

    • Combine the organic extracts, wash with 2M NaOH, then water, then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the resulting crude product by vacuum distillation or column chromatography.

Data Summary Tables

Table 1: Comparison of Sandmeyer Reaction Conditions
ReagentCatalystTypical TemperatureTarget SubstitutionReference
HClCuCl50-100 °C-Cl[3]
HBrCuBr50-100 °C-Br[3]
KCNCuCN0-100 °C-CN[3]
H₂OCu₂O, Cu(NO₃)₂25 °C-OH[3]
HBF₄None (Schiemann)Heat-F[3]
H₃PO₂NoneRoom Temp-H

References

Technical Support Center: Separation of Trichloro-trifluoromethyl-benzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the separation of trichloro-trifluoromethyl-benzene isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating isomers of trichloro-trifluoromethyl-benzene?

The primary challenges stem from the isomers' similar physicochemical properties. Since isomers of trichloro-trifluoromethyl-benzene have the same molecular weight and similar structures, they often exhibit very close boiling points and polarities. This makes separation by traditional methods like fractional distillation difficult and requires highly selective chromatographic techniques. The key is to exploit subtle differences in their dipole moments or steric hindrance to achieve separation.[1][2]

Q2: Which analytical techniques are most effective for separating these isomers?

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most effective techniques.[3][4]

  • Gas Chromatography (GC): GC is well-suited for separating volatile and thermally stable compounds like trichloro-trifluoromethyl-benzene isomers. Separation is achieved based on differences in boiling points and interactions with the stationary phase.[4] The introduction of trifluoromethyl groups can create strong polarization and steric effects, which can be exploited for separation on specialized GC columns.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC offers a wide range of stationary and mobile phases, providing high selectivity. Reversed-phase HPLC with C18 or Phenyl columns is a common starting point. The choice of organic modifier (e.g., acetonitrile vs. methanol) in the mobile phase can significantly influence selectivity.[3][5]

Q3: Can fractional distillation be used to separate these isomers?

Fractional distillation is generally not effective for separating isomers with very close boiling points (less than 25 °C difference).[6] Given the structural similarity of trichloro-trifluoromethyl-benzene isomers, their boiling points are expected to be very close, making separation by this method impractical and inefficient.[7][8] More advanced techniques like azeotropic distillation or stripping crystallization might offer alternatives but are often more complex to implement.[9][10]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Gas Chromatography (GC) Troubleshooting

Q1: My isomer peaks are not separating (co-elution) in GC. What should I do?

Co-elution is a common issue when isomers have very similar properties. To resolve this, you need to enhance the selectivity of your GC system.

Troubleshooting Steps:

  • Optimize the Temperature Program: A slower temperature ramp rate can increase the interaction time between the analytes and the stationary phase, often improving resolution.[11]

  • Change the Stationary Phase: The column's stationary phase is the most critical factor for selectivity. For aromatic isomers, consider a column with a different polarity. A phenyl-substituted polysiloxane column, for instance, can provide unique π-π interactions that aid in separating positional isomers.[11] Covalent organic frameworks (COFs) functionalized with trifluoromethyl groups have also shown promise for high-resolution isomer separations due to dipole interactions and steric effects.[1]

  • Adjust Carrier Gas Flow Rate: Lowering the flow rate can sometimes improve separation, although it will increase the analysis time.[5]

  • Use a Longer Column: A longer column provides more theoretical plates, which can lead to better resolution of closely eluting peaks.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Q1: I'm seeing poor resolution or complete co-elution of my isomer peaks in HPLC. How can I fix this?

Poor resolution in HPLC is typically due to insufficient selectivity (α) or efficiency (N). A systematic approach is needed to optimize your method.[3]

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Change Solvent Strength: Adjust the ratio of your organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. Increasing the aqueous portion can enhance retention and improve separation.[3]

    • Switch Organic Modifier: Acetonitrile and methanol offer different selectivities. If one doesn't work, try the other.[3]

  • Change the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry may not be suitable. For aromatic compounds, a Phenyl or biphenyl stationary phase can offer alternative selectivity to a standard C18 column through π-π interactions.[12]

  • Adjust the Temperature: Changing the column temperature can alter selectivity. Running at a lower temperature often increases resolution for isomers, though it may increase viscosity and backpressure.[3]

  • Lower the Flow Rate: Decreasing the flow rate can improve efficiency and allow more time for the isomers to interact with the stationary phase, potentially leading to better separation.[5]

Q2: My peaks are tailing or fronting. What causes this and how can I get symmetrical peaks?

Poor peak shape compromises quantification and resolution.

  • Peak Tailing: Often caused by secondary interactions between the analyte and the stationary phase or by a contaminated column.

    • Solution: Ensure your sample is fully dissolved in the mobile phase. If using a silica-based column, residual silanol groups can cause tailing; consider using a column with end-capping or adding a competitive base to the mobile phase.

  • Peak Fronting: Typically a sign of column overload or sample solvent incompatibility.[5]

    • Solution: Reduce the concentration of your sample or the injection volume.[13] Always try to dissolve your sample in the initial mobile phase composition.[5]

Q3: Why are my retention times shifting between runs?

Unstable retention times indicate a problem with the HPLC system's stability or the method's robustness.

Potential Causes & Solutions:

  • Temperature Fluctuations: Use a thermostatted column compartment to maintain a consistent temperature.[5]

  • Pump Issues: Inconsistent flow can be caused by leaks or faulty check valves. Perform regular pump maintenance.[5][13]

  • Mobile Phase Preparation: Ensure the mobile phase is properly degassed and that components are fully dissolved to prevent precipitation.[13]

  • Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before each injection, especially when running a gradient.

Experimental Protocols

Protocol 1: Starting Point GC Method for Trichloro-trifluoromethyl-benzene Isomer Separation

This protocol provides a general starting point. Optimization will likely be necessary.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the isomer mixture.

    • Dissolve in 10 mL of a suitable organic solvent (e.g., hexane or dichloromethane).[11]

    • Vortex or sonicate for 1-2 minutes to ensure complete dissolution.

    • Dilute to a final concentration of approximately 100 µg/mL.

  • GC-MS Conditions:

    • Column: A non-polar or intermediate-polarity capillary column is recommended. For example, a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.[11]

    • Injector: Splitless injection at 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 5°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

    • Mass Spectrometer (MS) Conditions:

      • Ionization: Electron Ionization (EI) at 70 eV.[11]

      • Scan Range: m/z 50-350.[11]

Protocol 2: Starting Point HPLC Method for Isomer Separation

This protocol provides a robust starting point for developing a reversed-phase HPLC separation method.

  • Sample Preparation:

    • Accurately weigh ~5 mg of the sample.

    • Dissolve in 10 mL of a solvent compatible with the initial mobile phase conditions (e.g., a 50:50 mixture of acetonitrile and water). Use HPLC-grade solvents.[3]

    • Sonicate for 5-10 minutes if the sample does not dissolve easily.[3]

    • Dilute to a final concentration of approximately 50-100 µg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • HPLC-UV/DAD Conditions:

    • Column: Reversed-phase C18 or Phenyl column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase:

      • Solvent A: HPLC-grade water.

      • Solvent B: Acetonitrile.

    • Gradient Elution:

      • 0-5 min: 50% B

      • 5-35 min: Gradient from 50% to 95% B

      • 35-40 min: Hold at 95% B

      • 40-41 min: Gradient from 95% to 50% B

      • 41-50 min: 50% B (equilibration)[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 35°C.[5]

    • Detection: Diode-array detector (DAD) monitoring at 220 nm and 254 nm.

    • Injection Volume: 10 µL.[5]

Data Presentation

The following tables illustrate the expected impact of method parameter changes on isomer separation. The data is representative and should be used as a guideline.

Table 1: Effect of Mobile Phase Composition on Isomer Retention Time (HPLC)

% Acetonitrile in WaterIsomer A Retention Time (min)Isomer B Retention Time (min)Resolution (Rs)
70%8.58.70.8
65%10.210.61.3
60%12.813.51.8
55%15.116.22.1

Table 2: Effect of GC Oven Ramp Rate on Isomer Separation

Ramp Rate (°C/min)Isomer A Retention Time (min)Isomer B Retention Time (min)Peak Width at Base (min) - Isomer BResolution (Rs)
2010.110.30.151.1
1015.415.70.181.4
522.823.30.251.7
235.236.00.401.8

Visualizations

Experimental Workflow

G A Sample Preparation (Dissolution & Dilution) B Chromatographic Separation (GC or HPLC) A->B C Data Acquisition (MS or UV/DAD) B->C D Data Analysis (Peak Integration & Identification) C->D E Assess Separation Quality D->E F Acceptable Resolution? E->F G Method Optimization (Troubleshooting) F->G No H Final Report & Quantification F->H Yes G->B Adjust Parameters

Caption: General workflow for the separation and analysis of chemical isomers.

Troubleshooting Logic for Poor Peak Resolution

Caption: Decision tree for troubleshooting poor chromatographic peak resolution.

References

Technical Support Center: Optimizing Friedel-Crafts Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Friedel-Crafts reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to minimizing side-product formation in Friedel-Crafts alkylation and acylation experiments.

Troubleshooting Guides & FAQs

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Issue 1: Formation of Multiple Alkylated Products (Polyalkylation)

Q1: My Friedel-Crafts alkylation is yielding a mixture of mono-, di-, and even tri-alkylated products. Why is this happening and how can I favor mono-alkylation?

A1: Polyalkylation is a common side reaction in Friedel-Crafts alkylation. It occurs because the newly introduced alkyl group is an electron-donating group, which activates the aromatic ring.[1] This makes the mono-alkylated product more nucleophilic and thus more reactive than the starting material, leading to further alkylation.[1]

Troubleshooting Strategies:

  • Use a Large Excess of the Aromatic Substrate: By significantly increasing the molar ratio of the aromatic compound to the alkylating agent, you increase the statistical probability that the electrophile will react with the starting material rather than the mono-alkylated product.[1][2]

  • Control Reaction Stoichiometry and Temperature: Carefully controlling the molar ratio of reactants and lowering the reaction temperature can help reduce the rate of subsequent alkylations.[1]

  • Alternative Synthesis Route: The most effective method to obtain a mono-alkylated product without rearrangement is to perform a Friedel-Crafts acylation followed by a reduction of the ketone to the desired alkyl group.[1] The acyl group is deactivating, which prevents further substitution.[1][3]

ParameterRecommendation for Mono-alkylationRationale
Molar Ratio (Aromatic:Alkylating Agent) > 5:1Statistically favors reaction with the starting material.[4]
Temperature Low (e.g., 0 °C to room temperature)Reduces the rate of the second alkylation reaction.[1][5]
Catalyst Milder Lewis acids (e.g., FeCl₃, ZnCl₂)Less active catalysts can reduce the overall reactivity and polysubstitution.[5]
Issue 2: Formation of Isomeric Products due to Carbocation Rearrangement

Q2: I am observing the formation of an isomeric product that does not correspond to the structure of my starting alkyl halide. What is causing this?

A2: This is a classic issue in Friedel-Crafts alkylation caused by carbocation rearrangement.[6][7] The initial carbocation formed from the alkyl halide can rearrange to a more stable carbocation (e.g., a primary carbocation rearranging to a secondary or tertiary one) via a hydride or alkyl shift before it reacts with the aromatic ring.[7][8]

Troubleshooting Strategies:

  • Use Friedel-Crafts Acylation: The acylium ion formed during Friedel-Crafts acylation is resonance-stabilized and does not undergo rearrangement.[3][9] The resulting ketone can then be reduced to the desired linear alkyl group using methods like the Clemmensen or Wolff-Kishner reduction.[10]

  • Choose Appropriate Alkylating Agents: Use alkylating agents that form stable carbocations that are less prone to rearrangement, such as tertiary or benzylic halides.

DOT Script for Carbocation Rearrangement

G cluster_0 Carbocation Formation & Rearrangement cluster_1 Electrophilic Aromatic Substitution Alkyl Halide Alkyl Halide Primary Carbocation Primary Carbocation Alkyl Halide->Primary Carbocation + AlCl3 Secondary Carbocation Secondary Carbocation Primary Carbocation->Secondary Carbocation Hydride Shift Expected Product Expected Product Primary Carbocation->Expected Product + Benzene (minor pathway) Rearranged Product Rearranged Product Secondary Carbocation->Rearranged Product + Benzene Benzene Benzene

Caption: Carbocation rearrangement in Friedel-Crafts alkylation.

Issue 3: Low or No Product Yield

Q3: My Friedel-Crafts reaction is not working, or the yield is very low. What are the potential causes?

A3: Several factors can contribute to low or no product yield in Friedel-Crafts reactions. These primarily relate to the nature of the reactants, the activity of the catalyst, and the reaction conditions.

Common Culprits and Solutions:

  • Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COR) on the aromatic substrate deactivates it towards electrophilic aromatic substitution, often preventing the reaction.[11][12]

    • Solution: Consider alternative synthetic routes if your substrate is strongly deactivated.

  • Catalyst Inactivity: Lewis acid catalysts like AlCl₃ are highly sensitive to moisture.[11][12] Water in your solvent, glassware, or reagents will deactivate the catalyst.

    • Solution: Ensure all glassware is oven-dried and the reaction is performed under anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon). Use fresh or purified anhydrous reagents and solvents.[4]

  • Substrate-Catalyst Interaction: Aromatic compounds with amine (-NH₂) or hydroxyl (-OH) groups can form complexes with the Lewis acid catalyst, deactivating it.[6][13]

    • Solution: Protect the amine or alcohol functional group before carrying out the acylation.[13]

  • Insufficient Catalyst (in Acylation): In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid, removing it from the catalytic cycle.[10][11]

    • Solution: A stoichiometric amount (or even a slight excess) of the Lewis acid catalyst is often required in acylation reactions.[10][11]

DOT Script for Troubleshooting Low Yield

G cluster_0 Initial Check cluster_1 Reaction Conditions cluster_2 Substrate & Catalyst cluster_3 Outcome start Low/No Yield check_reagents Check Reagent Purity & Dryness start->check_reagents check_conditions Verify Anhydrous Conditions check_reagents->check_conditions check_temp Optimize Temperature check_conditions->check_temp check_substrate Deactivated Ring? check_temp->check_substrate check_catalyst Sufficient Catalyst? (Acylation) check_substrate->check_catalyst success Improved Yield check_catalyst->success

Caption: A logical workflow for troubleshooting low product yields.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of Anisole

This protocol provides a representative example for the acylation of anisole with acetyl chloride using aluminum chloride as the catalyst.

Materials:

  • Anisole

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a dropping funnel and a magnetic stir bar. The apparatus should be under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[11]

  • Catalyst Suspension: To the round-bottom flask, add anhydrous aluminum chloride (1.2 equivalents) and suspend it in anhydrous dichloromethane.[11]

  • Acylating Agent Addition: Cool the suspension to 0 °C using an ice bath. Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.[11]

  • Substrate Addition: Dissolve anisole (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.[11]

  • Reaction Monitoring: Stir the reaction mixture at 0 °C to room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture over a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.[4][14]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[4][14]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[11][14]

General Protocol for Clemmensen Reduction of an Aryl Ketone

This protocol describes the reduction of the ketone product from a Friedel-Crafts acylation to the corresponding alkylbenzene.

Materials:

  • Aryl ketone

  • Zinc amalgam (prepared from zinc dust and mercuric chloride)

  • Concentrated hydrochloric acid

  • Toluene

Procedure:

  • Amalgamated Zinc Preparation: Prepare amalgamated zinc by stirring zinc dust with a 5% solution of mercuric chloride for a few minutes. Decant the aqueous solution and wash the zinc amalgam with water.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the amalgamated zinc, the aryl ketone, water, and toluene.

  • Acid Addition: Add concentrated hydrochloric acid portion-wise through the condenser.

  • Reflux: Heat the mixture to reflux with vigorous stirring for several hours. Add more concentrated HCl periodically.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and separate the organic layer.

  • Extraction and Purification: Wash the organic layer with water, saturated sodium bicarbonate solution, and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation to yield the alkylbenzene.[1]

References

Technical Support Center: Stability of 1,2,3-Trichloro-5-(trifluoromethyl)benzene in Strong Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,2,3-Trichloro-5-(trifluoromethyl)benzene in strong acidic environments.

Frequently Asked Questions (FAQs)

Q1: Is this compound expected to be stable in strong acids?

A1: The stability of this compound in strong acids is influenced by several factors. The trifluoromethyl (-CF3) group, while generally considered stable, can undergo decomposition in the presence of strong Brønsted or Lewis acids.[1] The presence of three electron-withdrawing chlorine atoms on the benzene ring is expected to decrease the electron density of the aromatic system, which generally reduces the reactivity of the trifluoromethyl group towards acid-catalyzed decomposition.[1] However, under harsh conditions, such as in superacids, degradation may still occur.

Q2: What are the potential decomposition pathways for this compound in strong acids?

A2: The primary decomposition pathway for trifluoromethyl-substituted arenes in strong acids involves protonation of a fluorine atom, leading to the formation of a carbocationic intermediate.[1][2] This intermediate can then undergo several reactions, including:

  • Hydrolysis: Upon aqueous workup, the intermediate can be hydrolyzed to the corresponding carboxylic acid (3,4,5-trichlorobenzoic acid).[1]

  • Friedel-Crafts Type Reactions: In the presence of other aromatic compounds (e.g., benzene as a solvent or co-reactant), the carbocation can act as an electrophile, leading to the formation of diarylketone derivatives.[1][2]

  • Dimerization or Polymerization: Under certain conditions, the reactive intermediate can react with another molecule of the starting material to form dimers or polymeric structures.[1]

Q3: Which strong acids are known to react with trifluoromethyl-substituted arenes?

A3: Superacids are particularly effective at promoting the decomposition of trifluoromethylarenes.[1] Examples of such acids include:

  • Trifluoromethanesulfonic acid (triflic acid, CF3SO3H)[1][2]

  • Fuming sulfuric acid (oleum), often used with boric acid[3][4]

  • Fluoroantimonic acid (a mixture of SbF5 and HF)[5] Conventional mineral acids may be less reactive but could still cause slow degradation over time, especially at elevated temperatures.

Q4: Are there any analytical techniques to monitor the stability of this compound in an acidic medium?

A4: Yes, several analytical techniques can be employed:

  • ¹⁹F NMR Spectroscopy: This is a highly sensitive method for monitoring the trifluoromethyl group. The appearance of new signals or a decrease in the intensity of the signal corresponding to the starting material can indicate decomposition. The formation of fluoride ions can also be detected.

  • ¹H and ¹³C NMR Spectroscopy: Changes in the aromatic region of the NMR spectrum can indicate the formation of new products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for separating and identifying volatile decomposition products.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to monitor the disappearance of the starting material and the appearance of less volatile products over time.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected side products observed in the reaction mixture. The strong acid is causing the decomposition of the trifluoromethyl group, leading to Friedel-Crafts reactions, dimerization, or other rearrangements.[1]* Lower the reaction temperature.* Reduce the concentration of the strong acid.* Use a less aggressive acidic catalyst if possible.* Shorten the reaction time.
Low yield of the desired product and recovery of starting material. The electron-withdrawing nature of the three chlorine atoms on this compound may render it less reactive under conditions that are effective for other trifluoromethylarenes.[1]* Increase the reaction temperature.* Increase the concentration of the strong acid or use a stronger superacid.* Extend the reaction time.
Formation of a carboxylic acid derivative upon aqueous workup. The trifluoromethyl group has been hydrolyzed by the strong acid to a carboxylic acid.[1][3]* If the carboxylic acid is the desired product, this indicates a successful transformation.* To avoid this, perform the workup under anhydrous conditions if possible, or use a non-aqueous quenching method.
Inconsistent reaction outcomes. The presence of trace amounts of water in the strong acid or solvent can significantly affect the reaction pathway, favoring hydrolysis.* Use freshly distilled or anhydrous grade strong acids and solvents.* Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

Summary of Potential Reactions of Trifluoromethylarenes in Strong Acids

Reaction Type Reactant(s) Product(s) Reference(s)
HydrolysisTrifluoromethylarene, Strong Acid, Water (workup)Carboxylic Acid[1][3]
Intermolecular ArylationTrifluoromethylarene, Benzene, Triflic AcidBenzophenone derivative[1][2]
DimerizationTrifluoromethylarene, Triflic AcidDimerized product (e.g., benzophenone derivative)[1]
Intramolecular CyclizationSubstituted Trifluoromethylarene, Triflic AcidCyclized product (e.g., fluorenone)[2]

Experimental Protocols

General Protocol for Assessing Stability in Triflic Acid

This protocol is a general guideline for testing the stability of this compound in a strong acid like triflic acid.

  • Preparation: In a clean, dry flask under an inert atmosphere, dissolve this compound (1 mmol) in an anhydrous solvent (e.g., chloroform, 2 mL).

  • Reaction Initiation: Cool the solution in an ice bath and slowly add trifluoromethanesulfonic acid (2 mL).

  • Monitoring: Stir the mixture at the desired temperature (e.g., room temperature or elevated temperature) and take aliquots at specific time intervals.

  • Quenching: Carefully pour each aliquot over ice.

  • Extraction: Extract the aqueous solution with an organic solvent (e.g., chloroform or dichloromethane).

  • Washing and Drying: Wash the combined organic extracts with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Analysis: Remove the solvent under reduced pressure and analyze the residue by NMR, GC-MS, or HPLC to identify and quantify the starting material and any degradation products.[1]

Visualizations

DecompositionPathway A 1,2,3-Trichloro-5- (trifluoromethyl)benzene B Protonation of -CF3 group (Strong Acid, e.g., CF3SO3H) A->B C Carbocation Intermediate [Ar-CF2]+ B->C D Hydrolysis (H2O workup) C->D F Friedel-Crafts Reaction (+ Arene) C->F H Dimerization C->H E 3,4,5-Trichlorobenzoic Acid D->E G Diarylketone Derivative F->G I Dimer H->I

Caption: Potential decomposition pathways of this compound in strong acids.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep1 Dissolve substrate in anhydrous solvent prep2 Inert atmosphere (N2 or Ar) react1 Cool solution (Ice Bath) prep2->react1 react2 Slowly add strong acid react1->react2 react3 Stir at desired temperature react2->react3 workup1 Quench with ice react3->workup1 workup2 Extract with organic solvent workup1->workup2 workup3 Wash and dry organic layer workup2->workup3 workup4 Analyze residue (NMR, GC-MS, HPLC) workup3->workup4

Caption: General experimental workflow for stability testing in strong acid.

References

troubleshooting guide for the synthesis of fluorinated aromatics

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of fluorinated aromatic compounds. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Low or No Yield in Nucleophilic Aromatic Substitution (SNAr) for Fluorination

Q1: I am observing low to no conversion of my starting material in a nucleophilic aromatic substitution (SNAr) reaction to introduce fluorine. What are the potential causes and how can I troubleshoot this?

A1: Low or no conversion in SNAr fluorination can stem from several factors, ranging from reagent deactivation to suboptimal reaction conditions. Here is a step-by-step troubleshooting guide:

  • Moisture and Fluoride Source Activity: Anhydrous fluoride salts are highly sensitive to moisture, which can significantly reduce their nucleophilicity.[1]

    • Solution: Ensure all glassware is rigorously dried, and solvents are anhydrous. Consider using less hygroscopic fluoride sources like tetrabutylammonium fluoride (TBAF) complexes.[1] The basicity of "naked" fluoride anions can also lead to undesired side reactions.[2]

  • Solvent Choice: The choice of solvent is critical in SNAr reactions. Dipolar aprotic solvents like DMSO, DMF, and sulfolane are generally preferred as they minimally solvate the fluoride ion, thus enhancing its nucleophilicity.[3]

    • Solution: If you are using a non-polar solvent, consider switching to a polar aprotic solvent. A solvent screen is often beneficial to find the optimal medium for your specific substrate.

  • Leaving Group: In nucleophilic aromatic substitution, the rate-determining step is typically the nucleophilic attack on the aromatic ring.[4] Therefore, a more electronegative leaving group that activates the ring towards attack is preferred. The reactivity order is generally F > Cl > Br > I.[4]

    • Solution: If your substrate has a less reactive leaving group (e.g., Iodo or Bromo), consider if a substrate with a Fluoro or Chloro leaving group is synthetically accessible.

  • Reaction Temperature: Insufficient thermal energy can lead to slow or stalled reactions.

    • Solution: Gradually increase the reaction temperature. Microwave-assisted heating can sometimes improve yields and reduce reaction times, though optimization is needed to avoid decomposition.[5]

Q2: My SNAr fluorination reaction is producing significant amounts of side products, leading to a low yield of the desired fluorinated aromatic compound. What are the common side reactions and how can I minimize them?

A2: Side product formation is a common challenge in SNAr fluorination, often due to the high reactivity of the reagents involved.

  • Hydrodehalogenation: Formation of a hydrodehalogenated side product can be a significant issue, complicating the purification of the desired aryl fluoride.[2]

  • Protodemetalation: In metal-catalyzed reactions, protodemetalation can be a competing side reaction.[2]

  • Solvent Reactivity: Some electrophilic fluorinating reagents can react with common solvents. For instance, Selectfluor can react exothermically with DMF, pyridine, and DMSO.[1]

    • Solution: Carefully select a solvent that is inert to your fluorinating agent. Acetonitrile is often a good starting point.[1]

  • Formation of Constitutional Isomers: The basicity of dried fluoride salts can sometimes lead to the formation of a mixture of constitutional isomers.[2]

    • Solution: Using milder fluoride sources or optimizing the base and reaction temperature can help to improve selectivity.

Challenges in Electrophilic Aromatic Fluorination

Q3: I am attempting an electrophilic fluorination of an electron-rich aromatic compound using Selectfluor, but I am getting a complex mixture of products with low yield of the desired monofluorinated arene. What could be the issue?

A3: Electrophilic fluorination of electron-rich arenes can be challenging due to the high reactivity of the substrates, which can lead to multiple fluorinations or side reactions.

  • Over-fluorination: Electron-rich arenes are highly activated and can readily undergo multiple fluorinations.

    • Solution: Use stoichiometric amounts of the fluorinating agent or even a slight excess of the aromatic substrate. Careful control of reaction time and temperature is also crucial.

  • Competing Amination: With N-F reagents like Selectfluor, amination of the aromatic ring can be a competing side reaction, especially with highly electron-rich arenes like anisole.[6]

    • Solution: Modifying the solvent can sometimes influence the reaction pathway. Running the reaction in ionic liquids has been shown to favor fluorination over amination.[7]

  • Dearomatization: Phenols, in particular, are prone to dearomatization as a side reaction during electrophilic fluorination.[6]

    • Solution: Protecting the hydroxyl group before fluorination can prevent this side reaction.

  • Low ortho/para Selectivity: Achieving high regioselectivity can be a problem in the fluorination of substituted arenes.[8]

    • Solution: The choice of fluorinating reagent and solvent can influence the ortho/para ratio. Screening different N-F reagents and solvents is recommended.

Issues with Specific Named Reactions

Q4: My Balz-Schiemann reaction is giving a low yield. What are the critical parameters to control for a successful transformation?

A4: The Balz-Schiemann reaction, while a classic method, has several critical steps where issues can arise, leading to low yields.

  • Incomplete Diazotization: The formation of the diazonium salt is the first crucial step. The reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate.

    • Solution: Maintain a low temperature throughout the diazotization process. Ensure the purity of the starting amine and the sodium nitrite.

  • Instability of the Diazonium Salt: Aryl diazonium salts can be thermally unstable and potentially explosive, especially when isolated.[9]

    • Solution: Continuous flow reactors offer a safer alternative for scaling up the Balz-Schiemann reaction by avoiding the isolation of the hazardous diazonium intermediate.[9][10]

  • Decomposition Conditions: The thermal decomposition of the diazonium tetrafluoroborate requires careful temperature control. Temperatures that are too high can lead to product degradation, while temperatures that are too low will result in incomplete reaction.[11]

    • Solution: The decomposition is often carried out in an inert, high-boiling solvent to temper the reaction.[11] The use of nonpolar solvents or performing the decomposition neat can sometimes minimize side product formation.[9]

  • Side Product Formation: The formation of biaryl and other side products can occur during the thermal decomposition step.[9]

    • Solution: Running the reaction in non-polar solvents or under continuous flow conditions can help to minimize the formation of these byproducts.[9]

Q5: I am having trouble with a Palladium-catalyzed Buchwald-Hartwig type amination for the synthesis of a fluorinated aromatic amine. The reaction is sluggish and gives a low yield. How can I optimize this reaction?

A5: The success of a Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst system and reaction conditions.

  • Ligand Choice: The choice of phosphine ligand is critical for an efficient catalytic cycle. Bulky, electron-rich ligands are often required to promote the reductive elimination step.[12]

    • Solution: Screen a variety of biaryl monophosphine ligands. The optimal ligand can be substrate-dependent.

  • Catalyst Decomposition: The palladium catalyst can decompose at high temperatures, especially under microwave irradiation, leading to incomplete reactions.[13]

    • Solution: If using microwave heating, carefully optimize the temperature and irradiation time. Consider using a lower temperature for a longer duration.

  • Base Selection: The choice of base is crucial and can affect both the rate and the outcome of the reaction.

    • Solution: While strong bases like sodium tert-butoxide are common, they may not be compatible with all functional groups. Weaker bases like cesium carbonate or potassium phosphate can be used, often requiring higher reaction temperatures.[13]

  • Regioisomeric Side Products: The formation of regioisomeric fluoride side products can occur, likely through a deprotonation event leading to a palladium-benzyne intermediate.[14][15]

    • Solution: The design of the phosphine ligand can significantly reduce the formation of these regioisomers.[14][15]

Quantitative Data Summary

Table 1: Comparison of Solvents for Nucleophilic Aromatic [¹⁸F]Fluorination of meta-Halobenzonitriles [5]

Leaving GroupSolventNumber of Microwave PulsesLabeling Yield (%)
FluoroDMF14
219
356
BromoDMF16
210
34
ChloroDMF11
22
31
IodoDMF1-30

Table 2: Effect of Solvent on Thermal Balz-Schiemann Reaction of 4-Nitrobenzenediazonium Tetrafluoroborate [16]

SolventTemperature (°C)Time (h)Yield of 1-fluoro-4-nitrobenzene (%)
PhCl60372
Hexane603Trace
PhCl80195
Hexane80185

Experimental Protocols & Workflows

General Protocol for Electrophilic Fluorination of an Electron-Rich Arene using Selectfluor
  • Preparation: In a clean, dry flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the electron-rich aromatic substrate in a suitable anhydrous solvent (e.g., acetonitrile).

  • Reagent Addition: Add Selectfluor (typically 1.0-1.2 equivalents) to the solution in one portion at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow for Low Yield in Aromatic Fluorination

Troubleshooting_Workflow cluster_reagents Reagent Troubleshooting cluster_conditions Condition Optimization cluster_byproducts Byproduct Analysis start Low or No Yield Observed check_reagents Check Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions analyze_byproducts Analyze Crude Reaction Mixture for Byproducts start->analyze_byproducts reagent_purity Impure Starting Materials? check_reagents->reagent_purity reagent_activity Inactive Fluorinating Agent (e.g., moisture)? check_reagents->reagent_activity reagent_stoichiometry Incorrect Stoichiometry? check_reagents->reagent_stoichiometry temp Suboptimal Temperature? check_conditions->temp solvent Inappropriate Solvent? check_conditions->solvent atmosphere Air/Moisture Contamination? check_conditions->atmosphere side_reaction Identify Side Products (e.g., hydrodehalogenation, amination) analyze_byproducts->side_reaction isomer_formation Formation of Regioisomers? analyze_byproducts->isomer_formation purify_sm Purify Starting Materials reagent_purity->purify_sm use_fresh_reagent Use Fresh/Anhydrous Reagents reagent_activity->use_fresh_reagent optimize_stoichiometry Optimize Reagent Ratios reagent_stoichiometry->optimize_stoichiometry end Optimized Reaction purify_sm->end use_fresh_reagent->end optimize_stoichiometry->end optimize_temp Screen Temperature Range temp->optimize_temp optimize_solvent Perform Solvent Screen solvent->optimize_solvent ensure_inert Ensure Inert Atmosphere and Anhydrous Conditions atmosphere->ensure_inert optimize_temp->end optimize_solvent->end ensure_inert->end modify_conditions Modify Conditions to Minimize Side Reactions (e.g., change solvent, temperature, catalyst/ligand) side_reaction->modify_conditions improve_selectivity Optimize for Selectivity (e.g., change ligand, base) isomer_formation->improve_selectivity modify_conditions->end improve_selectivity->end

Caption: A logical workflow for troubleshooting low yield in aromatic fluorination reactions.

Experimental Workflow for Balz-Schiemann Reaction

Balz_Schiemann_Workflow start Start: Aromatic Amine diazotization Diazotization (NaNO₂, HBF₄, 0-5 °C) start->diazotization diazonium_salt Aryl Diazonium Tetrafluoroborate diazotization->diazonium_salt isolation Isolation of Diazonium Salt (Optional, potential hazard) diazonium_salt->isolation decomposition Thermal Decomposition (Heating in solvent or neat) diazonium_salt->decomposition isolation->decomposition product Aryl Fluoride decomposition->product

Caption: A simplified experimental workflow for the Balz-Schiemann reaction.

References

optimization of temperature and pressure for halogen exchange reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in halogen exchange reactions, including Finkelstein (aliphatic SN2) and Halex (aromatic SNAr) type reactions.

Troubleshooting Guides

This section addresses common issues encountered during the optimization of temperature and pressure for halogen exchange reactions.

Issue 1: Low or No Conversion of Starting Material

  • Question: My Finkelstein reaction (alkyl halide conversion) is showing very low conversion to the desired product. What are the potential causes and how can I improve the yield?

  • Answer: Low conversion in a Finkelstein reaction can stem from several factors. Firstly, ensure your reagents and solvent are anhydrous; water can inhibit the reaction. The choice of solvent is critical; polar aprotic solvents like acetone or DMF are typically used.[1] Acetone is particularly effective as it solubilizes sodium iodide but not the resulting sodium chloride or bromide, which precipitates and drives the reaction forward according to Le Chatelier's principle.[2] Verify the reactivity of your alkyl halide; the reaction works best for primary halides and is less effective for secondary halides. Tertiary, vinyl, and aryl halides are generally unreactive under these conditions.[1] Increasing the reaction temperature by refluxing the acetone can also enhance the reaction rate.

  • Question: I am performing a Halex reaction to synthesize an aryl fluoride, but the conversion is poor. What should I check?

  • Answer: For Halex (SNAr) reactions, the aromatic ring must be "activated" by at least one strong electron-withdrawing group (e.g., -NO₂, -CN) positioned ortho or para to the leaving halogen.[3][4] If the ring is not sufficiently activated, the reaction will be sluggish. High temperatures, often in the range of 150–250 °C, are typically required to overcome the activation energy.[5] The choice of solvent is also crucial, with polar aprotic solvents like DMSO, DMF, or sulfolane being standard.[5][6] Ensure your fluoride source, commonly spray-dried potassium fluoride (KF), is anhydrous, as water will hinder the nucleophilicity of the fluoride ion.[7] In some cases, using a phase transfer catalyst can improve the reaction rate for these often heterogeneous reactions.[8]

Issue 2: Formation of Side Products

  • Question: My Finkelstein reaction is producing significant impurities alongside the desired product. What are the likely side reactions and how can they be minimized?

  • Answer: The primary side reaction in Finkelstein reactions is elimination (E2), which competes with substitution (SN2), especially with secondary and sterically hindered primary alkyl halides. To favor substitution, it is advisable to use a less basic nucleophile source if possible and maintain the lowest effective reaction temperature. If your starting material is chiral, be aware that prolonged reaction times with an excess of the nucleophile can lead to racemization.[9]

  • Question: My Halex reaction TLC plate shows multiple spots, indicating the formation of byproducts. What could be causing this?

  • Answer: In Halex reactions, common side reactions include reaction with the solvent, especially if the solvent has nucleophilic properties and a strong base is used.[10] If the aromatic substrate has multiple halogen leaving groups, di- or poly-substitution can occur. To favor mono-substitution, use a stoichiometric amount of the fluoride source. At the high temperatures required for Halex reactions, thermal decomposition of the starting material, product, or solvent can also lead to impurities.[11] Running the reaction at the lower end of the effective temperature range may help to minimize these decomposition pathways.

Frequently Asked Questions (FAQs)

Temperature Optimization

  • Q: What is the typical temperature range for a Finkelstein reaction?

    • A: Finkelstein reactions are often carried out at the reflux temperature of the solvent. For reactions in acetone, this is around 56°C. Some reactions may require higher temperatures, and solvents like DMF or DMSO can be used.

  • Q: How does temperature affect the rate of a Halex reaction?

    • A: Halex reactions generally require high temperatures, often between 150°C and 250°C, to proceed at a reasonable rate.[5] Increasing the temperature will increase the reaction rate, but excessively high temperatures can lead to the decomposition of reactants, products, or the phase transfer catalyst, if one is used.[11]

  • Q: Can running the reaction at a lower temperature improve selectivity?

    • A: Yes, in some cases, lowering the temperature can improve selectivity by minimizing side reactions such as elimination in Finkelstein reactions or thermal decomposition in Halex reactions. However, this will also decrease the reaction rate, so a balance must be found.

Pressure Optimization

  • Q: Is pressure a critical parameter for optimizing halogen exchange reactions?

    • A: For most standard liquid-phase batch halogen exchange reactions, pressure is not a primary parameter for optimization as it has a negligible effect on the rates of reactions in the liquid phase.

  • Q: Are there any situations where pressure is used in halogen exchange reactions?

    • A: Yes, in specific applications. For instance, microwave-assisted Finkelstein reactions may be conducted at high pressure to increase the reaction rate. Additionally, high-temperature and high-pressure conditions are sometimes employed in continuous-flow reactors for SNAr reactions to achieve very short reaction times. For Halex reactions on an industrial scale, reactions may be run in solvents under pressure to reach temperatures above their normal boiling points.[8]

Data Presentation

Table 1: Typical Temperature and Solvent Conditions for Finkelstein Reactions

Substrate TypeHalogen Leaving GroupNucleophileSolventTemperature (°C)Reference
Primary Alkyl-Cl, -BrNaIAcetoneReflux (~56°C)[2]
Primary Alkyl-Cl, -BrNaIDMFRoom Temp. to 100°C
Allyl/Benzyl-Cl, -BrNaIAcetoneRoom Temp. to Reflux[2]
α-Carbonyl Halide-Cl, -BrNaIAcetoneRoom Temp. to Reflux
Primary Alkyl-ClKFDMF, DMSOElevated Temp.

Table 2: Typical Temperature and Solvent Conditions for Halex Reactions

Substrate TypeHalogen Leaving GroupNucleophileSolventTemperature (°C)Reference
Activated Aryl-ClKFDMSO150 - 180[5][6]
Activated Aryl-ClKFDMF150 - 180[5]
Activated Aryl-ClKFSulfolane200 - 250[5][11]
Activated Heteroaryl-ClKFDMSO, DMF140 - 200[8]
Activated Aryl-ClCsF, TBAFDMSO, DMF150 - 220[5]

Experimental Protocols

Protocol 1: Finkelstein Reaction - Synthesis of 1-Iodobutane from 1-Bromobutane

  • Reagent Preparation: Ensure all glassware is thoroughly dried. Use anhydrous acetone and sodium iodide.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium iodide (1.5 equivalents) in anhydrous acetone.

  • Addition of Substrate: Add 1-bromobutane (1.0 equivalent) to the stirred solution.

  • Reaction Conditions: Heat the mixture to reflux (approximately 56°C) and maintain the reaction for 1-3 hours. The formation of a white precipitate (NaBr) indicates the reaction is proceeding.[2]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium bromide.

  • Purification: Evaporate the acetone from the filtrate under reduced pressure. The resulting crude 1-iodobutane can be further purified by distillation.

Protocol 2: Halex Reaction - Synthesis of 4-Fluoronitrobenzene from 4-Chloronitrobenzene

  • Reagent Preparation: Use anhydrous potassium fluoride (spray-dried is recommended) and anhydrous dimethyl sulfoxide (DMSO).

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add anhydrous potassium fluoride (2.0 equivalents) and anhydrous DMSO.

  • Addition of Substrate: Add 4-chloronitrobenzene (1.0 equivalent) to the suspension.

  • Reaction Conditions: Heat the mixture to 160-180°C with vigorous stirring.[5][6] Maintain the reaction for 4-8 hours.

  • Monitoring: Follow the disappearance of the starting material by GC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or recrystallization.

Visualizations

Halogen_Exchange_Optimization_Workflow start Define Reaction: Substrate, Nucleophile, Product lit_search Literature Search: Find initial conditions (Temp, Solvent, Catalyst) start->lit_search initial_rxn Run Initial Small-Scale Screening Reaction lit_search->initial_rxn analyze Analyze Results: Conversion, Yield, Purity initial_rxn->analyze decision Acceptable Results? analyze->decision optimize_temp Optimize Temperature: Run reactions at various temps (e.g., RT, Reflux, High Temp) decision->optimize_temp No scale_up Scale-Up Reaction decision->scale_up Yes optimize_solvent Optimize Solvent: Test different polar aprotic solvents (e.g., Acetone, DMF, DMSO) optimize_temp->optimize_solvent optimize_conc Optimize Concentration/ Stoichiometry optimize_solvent->optimize_conc optimize_conc->initial_rxn Re-screen end Final Protocol scale_up->end Troubleshooting_Halogen_Exchange start Low/No Conversion check_reagents Check Reagent Quality: - Anhydrous Solvents/Salts? - Substrate Purity? start->check_reagents is_snar Reaction Type? check_reagents->is_snar snar_activation Sufficient Ring Activation? (ortho/para EWG) is_snar->snar_activation Halex (SNAr) finkelstein_substrate Check Substrate Reactivity: (Primary > Secondary >> Tertiary) is_snar->finkelstein_substrate Finkelstein (SN2) snar_activation->start No (Redesign Substrate) increase_temp Increase Temperature snar_activation->increase_temp Yes add_catalyst Consider Phase Transfer Catalyst (for Halex) increase_temp->add_catalyst success Improved Conversion increase_temp->success finkelstein_substrate->start No (Unreactive Substrate) change_solvent Change Solvent? (e.g., Acetone for precipitation) finkelstein_substrate->change_solvent Yes (Primary/Secondary) change_solvent->increase_temp change_solvent->success add_catalyst->success

References

Technical Support Center: Removing Residual Catalysts from 1,2,3-Trichloro-5-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1,2,3-Trichloro-5-(trifluoromethyl)benzene. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of residual catalysts, which are typically Lewis acids such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Troubleshooting Guide

This guide provides solutions to specific issues that may arise during the experimental work-up and purification processes.

Issue Potential Cause(s) Recommended Solution(s)
Persistent Color in Organic Layer (e.g., yellow or brown tint) This often indicates the presence of residual iron or other metallic catalyst complexes that were not completely removed during the initial washes.Perform additional aqueous washes. An initial wash with a dilute acid, such as 1M HCl, can be particularly effective at breaking up catalyst-product complexes.[1] This should be followed by washes with water and then a saturated brine solution. Ensure vigorous agitation during each wash to maximize interfacial contact.
Emulsion Formation During Aqueous Work-up Emulsions are commonly caused by the presence of finely dispersed metal hydroxides (e.g., Fe(OH)₃ or Al(OH)₃) at the phase boundary. High concentrations of the product or impurities can also stabilize emulsions.To break an emulsion, add a saturated solution of sodium chloride (brine) to the separatory funnel and gently swirl; this increases the ionic strength of the aqueous phase, which can destabilize the emulsion. If the emulsion persists, filtering the entire mixture through a pad of a filter aid like Celite® can be effective.
Product "Oils Out" Instead of Crystallizing During Recrystallization This can occur if an inappropriate solvent is used, if the solution is overly concentrated, or if certain impurities are present that inhibit crystal lattice formation.Screen for a more suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature.[2] If the solution is too concentrated, add a small amount of additional hot solvent to redissolve the oil, and then allow it to cool slowly. If impurities are suspected, consider a preliminary purification step like column chromatography.
Low Purity of Product After Initial Work-up This can result from inefficient washing and extraction, or the co-distillation of volatile impurities along with the product.Increase the number and volume of aqueous washes to ensure complete removal of water-soluble impurities. For further purification, column chromatography is highly effective for removing non-volatile impurities, while vacuum distillation can separate the product from components with different boiling points.[3]
Trace Catalyst Residue Detected in Final Product by Sensitive Analytical Methods (e.g., ICP-MS) Standard washing procedures may not be sufficient to reduce catalyst levels to the stringent limits required for applications such as active pharmaceutical ingredients (APIs).[4][5]For the removal of trace metal residues, passing the organic solution through a plug of silica gel can be very effective. Alternatively, washing with a solution containing a chelating agent, such as EDTA, can help sequester and remove residual metal ions. The use of specialized weakly basic ion-exchange resins can also be employed to capture and remove catalyst remnants.

Frequently Asked Questions (FAQs)

Q1: What are the typical catalysts used in the synthesis of this compound that require removal? A1: The synthesis of polychlorinated aromatic compounds often involves electrophilic aromatic substitution reactions, such as Friedel-Crafts chlorination. The most prevalent catalysts for these types of reactions are strong Lewis acids, with iron(III) chloride (FeCl₃) and aluminum chloride (AlCl₃) being the most commonly employed.[6][7]

Q2: What is the primary purpose of quenching the reaction mixture with ice or cold water? A2: Quenching the reaction with ice or cold water serves two critical functions. Firstly, it rapidly deactivates the highly reactive Lewis acid catalyst through hydrolysis, effectively stopping the reaction. Secondly, the hydrolysis of catalysts like AlCl₃ is a highly exothermic process. Using ice helps to absorb the significant amount of heat generated, preventing the reaction mixture from boiling and ensuring a safer, more controlled work-up procedure.[1]

Q3: Why is a dilute acid wash recommended as part of the work-up procedure? A3: A dilute acid wash, for instance with 1M hydrochloric acid, is often incorporated into the work-up to ensure the complete decomposition of the Lewis acid catalyst and any complexes it may have formed with the product. The acidic environment helps to dissolve the resulting metal hydroxides by converting them into water-soluble salts (e.g., iron(III) chloride), which can then be more thoroughly removed in the aqueous phase.[1]

Q4: My product remains contaminated with catalyst even after several water washes. What are my next steps? A4: If repeated water washes prove insufficient, the introduction of a dilute acid wash is a logical next step. For the removal of persistent trace amounts of the catalyst, purification by column chromatography over silica gel is a highly effective method. The polar silica gel stationary phase will adsorb the residual metal salts, allowing the less polar product to be eluted.

Q5: How can I accurately determine the concentration of residual catalyst in my final product? A5: To quantify trace levels of metal catalysts, highly sensitive analytical techniques are necessary. The industry standards for this purpose are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[4][5] These methods offer the high sensitivity required to detect and quantify elemental impurities, often down to the parts-per-billion (ppb) level, ensuring the final product meets the required purity specifications.

Quantitative Data on Purification Efficiency

The following table presents representative data on the effectiveness of various purification techniques for the removal of a residual iron catalyst. Please note that these are typical values, and actual results can vary depending on the specific experimental conditions.

Purification Step Typical Residual Iron (ppm) Notes
Crude Reaction Mixture> 1000The catalyst is present in high concentration, often complexed with the product.
After 1x Water Wash100 - 500A substantial reduction, though often insufficient for high-purity applications.
After 1x 1M HCl Wash + 2x Water Washes10 - 50The acid wash is highly effective at breaking down catalyst complexes and removing the bulk of the metal.
After Aqueous Work-up & Vacuum Distillation1 - 10Distillation is effective at separating the volatile product from non-volatile inorganic salts.
After Aqueous Work-up & Column Chromatography< 1Silica gel chromatography is exceptionally effective at adsorbing and removing trace metal impurities.

Experimental Protocols

Protocol 1: Standard Aqueous Work-up for Removal of Iron(III) Chloride Catalyst

This protocol outlines a general procedure for quenching a reaction mixture and removing the majority of the FeCl₃ catalyst through a series of washes.

  • Prepare for Quenching: In a beaker of suitable size, prepare a slurry of crushed ice and water.

  • Quench the Reaction: Cool the reaction flask in an ice bath. With vigorous stirring, slowly and carefully pour the reaction mixture into the ice-water slurry.

  • Acidify: To dissolve the precipitated iron hydroxides, slowly add 1M HCl to the quenched mixture while stirring. Continue adding acid until the solids have dissolved and the aqueous layer is clear.

  • Extract: Transfer the mixture to a separatory funnel. Allow the layers to fully separate, then drain and discard the lower aqueous layer.

  • Wash: a. Wash the organic layer with an equal volume of 1M HCl. b. Follow with a wash using an equal volume of water. c. Neutralize any remaining acid by washing with an equal volume of a saturated sodium bicarbonate (NaHCO₃) solution. Caution: Be sure to vent the separatory funnel frequently, as carbon dioxide gas may be evolved. d. Finally, wash the organic layer with an equal volume of saturated sodium chloride (brine) solution to aid in the removal of dissolved water.

  • Dry: Drain the organic layer into a clean flask and add an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Isolate: Remove the drying agent by filtration. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product, which can then be subjected to further purification.

Protocol 2: Purification by Column Chromatography

This protocol is designed for the removal of trace amounts of catalyst and other polar impurities to achieve high product purity.

  • Prepare the Slurry: Create a slurry of silica gel in a non-polar eluent, such as hexane.

  • Pack the Column: Carefully pack a chromatography column with the prepared silica gel slurry.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elute: Begin eluting the column with an appropriate solvent system. For a relatively non-polar compound like this compound, starting with 100% hexane is recommended. The product will move down the column while polar impurities, including residual metal salts, will be retained on the silica gel.

  • Collect Fractions: Collect the eluate in a series of fractions. Monitor the composition of these fractions using a suitable technique, such as Thin Layer Chromatography (TLC).

  • Evaporate Solvent: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the final, purified compound.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Final Purification reaction_mixture Crude Reaction Mixture (Product + Catalyst) quench Quench (Ice/Water) reaction_mixture->quench 1. Stop Reaction acid_wash Acid Wash (e.g., 1M HCl) quench->acid_wash 2. Dissolve Metal Salts neutral_wash Neutralize (NaHCO3 solution) acid_wash->neutral_wash 3. Neutralize Acid brine_wash Brine Wash neutral_wash->brine_wash 4. Remove Water drying Dry (e.g., MgSO4) brine_wash->drying concentrate Concentrate drying->concentrate distillation Vacuum Distillation concentrate->distillation For Volatile Products chromatography Column Chromatography concentrate->chromatography For High Purity final_product Purified Product distillation->final_product chromatography->final_product

Caption: Workflow for removing residual catalysts.

troubleshooting_logic start Start: Crude Product workup Perform Aqueous Work-up start->workup check_purity Check Purity (e.g., TLC, GC-MS) workup->check_purity pure Product is Pure check_purity->pure Yes impure Product is Impure check_purity->impure No check_color Organic Layer Colored? impure->check_color additional_wash Perform Additional Washes (Acid, Water, Brine) check_color->additional_wash Yes check_emulsion Emulsion Formed? check_color->check_emulsion No additional_wash->workup break_emulsion Break Emulsion (Add Brine, Filter) check_emulsion->break_emulsion Yes further_purification Further Purification (Distillation or Chromatography) check_emulsion->further_purification No break_emulsion->workup further_purification->check_purity

Caption: Troubleshooting decision tree for catalyst removal.

References

preventing degradation of 1,2,3-Trichloro-5-(trifluoromethyl)benzene during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2,3-Trichloro-5-(trifluoromethyl)benzene. The information provided is designed to help prevent the degradation of this compound during experimental workup procedures.

Frequently Asked Questions (FAQs)

Q1: How stable is the trifluoromethyl group in this compound during typical workup procedures?

A1: The trifluoromethyl (-CF3) group is generally robust and stable under many common workup conditions due to the high strength of the carbon-fluorine bond. However, it is not completely inert. Degradation can occur under harsh acidic or basic conditions, particularly at elevated temperatures. While a standard aqueous wash with a mild base like sodium bicarbonate at room temperature is unlikely to cause significant degradation, prolonged exposure or the use of stronger bases should be approached with caution.

Q2: What are the primary degradation pathways for this compound?

A2: The two primary potential degradation pathways are:

  • Hydrolysis of the trifluoromethyl group: Under strong acidic (e.g., fuming sulfuric acid) or strong basic conditions, the -CF3 group can be hydrolyzed to a carboxylic acid (-COOH) group.

  • Dehalogenation of the benzene ring: The chlorine atoms on the aromatic ring can be removed under certain reductive conditions. While less common during standard workups, this can be a concern if residual reducing agents or certain metal catalysts are carried through from the reaction step. Nucleophilic aromatic substitution of the chlorine atoms is also a possibility, especially with potent nucleophiles, given the electron-deficient nature of the aromatic ring.

Q3: Can purification by silica gel chromatography lead to the degradation of this compound?

A3: Yes, there is a potential for degradation on silica gel. The acidic nature of standard silica gel can catalyze the degradation of sensitive compounds. For electron-deficient aromatic compounds, this can be a concern. It is advisable to first assess the stability of the compound on a small scale using a 2D TLC test. If degradation is observed, using deactivated silica gel (e.g., treated with a base like triethylamine) or an alternative stationary phase such as alumina or Florisil may be necessary.

Q4: What analytical methods are recommended for detecting and quantifying the degradation of this compound?

A4: The most common and effective methods are gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).

  • GC-MS is well-suited for volatile compounds like this compound and can be used to separate and identify the parent compound and potential degradation products based on their mass spectra and retention times.

  • HPLC , particularly with a C18 or a phenyl-hexyl column, can also be used for separation and quantification. A UV detector is typically used for aromatic compounds.

Troubleshooting Guides

This section provides a structured approach to troubleshooting potential degradation issues during the workup of this compound.

Issue 1: Low yield of this compound after basic workup.

Possible Cause: Hydrolysis of the trifluoromethyl group by the base.

Troubleshooting Steps:

Figure 1. Troubleshooting low yield after basic workup.

Issue 2: Appearance of unknown impurities after silica gel chromatography.

Possible Cause: On-column degradation.

Troubleshooting Steps:

Figure 2. Troubleshooting impurities after chromatography.

Data Presentation

Table 1: Summary of Potential Degradation Products and Analytical Signatures

Potential Degradation ProductStructurePotential CauseKey Analytical Signature (MS)
2,3,4-Trichlorobenzoic acidC₇H₃Cl₃O₂Hydrolysis of -CF3 groupMolecular ion corresponding to the mass of the carboxylic acid.
Partially dechlorinated trifluoromethylbenzenese.g., C₇H₃Cl₂F₃Reductive dehalogenationMolecular ions corresponding to the loss of one or more chlorine atoms.

Experimental Protocols

Protocol 1: Stability Test of this compound to Basic Wash

Objective: To determine the stability of the compound to a standard sodium bicarbonate wash.

Methodology:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) at a known concentration (e.g., 1 mg/mL).

  • Take a 1 mL aliquot of this solution and mix it with 1 mL of saturated aqueous sodium bicarbonate solution in a vial.

  • Stir the biphasic mixture vigorously at room temperature for a defined period (e.g., 30 minutes).

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Analyze the organic layer by GC-MS or HPLC and compare the chromatogram to that of the initial stock solution.

  • Quantify the peak area of this compound to determine the extent of degradation, if any. The appearance of a new peak corresponding to 2,3,4-trichlorobenzoic acid should be monitored.

Protocol 2: 2D Thin-Layer Chromatography (TLC) for Silica Gel Stability

Objective: To quickly assess the stability of the compound on silica gel.

Methodology:

  • Spot a concentrated solution of the crude or purified this compound onto one corner of a square TLC plate.

  • Develop the TLC plate in a suitable solvent system.

  • Remove the plate from the chamber and allow the solvent to fully evaporate.

  • Rotate the plate 90 degrees and develop it again in the same solvent system.

  • Visualize the plate under UV light.

  • Interpretation: If the compound is stable, a single spot will be observed on the diagonal. If degradation occurs, new spots will appear off the diagonal.

Protocol 3: GC-MS Analysis of this compound and Potential Degradation Products

Objective: To separate and identify the target compound and its potential degradation products.

Methodology:

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a lower temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure separation of components with different boiling points.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: A mass range appropriate to detect the parent compound (m/z ~248) and potential degradation products (e.g., m/z 50-300).

    • Data Acquisition: Full scan mode for identification of unknowns and Selected Ion Monitoring (SIM) mode for quantification of known compounds.

Protocol 4: HPLC Analysis of this compound

Objective: To quantify the purity of the compound and detect non-volatile degradation products.

Methodology:

  • High-Performance Liquid Chromatograph (HPLC) Conditions:

    • Column: A reverse-phase C18 or Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Detector: UV detector set to a wavelength where the aromatic ring absorbs (e.g., 220 or 254 nm).

    • Injection Volume: 10 µL.

This technical support center provides a foundational guide for handling this compound. Researchers are encouraged to perform small-scale stability tests under their specific experimental conditions to ensure the integrity of their material.

scale-up considerations for the production of 1,2,3-Trichloro-5-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Production of 1,2,3-Trichloro-5-(trifluoromethyl)benzene

This technical support guide provides comprehensive information for researchers, scientists, and drug development professionals on the scale-up production of this compound. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield of Chlorinated Product Incomplete reaction during the chlorination step.- Ensure the catalyst (e.g., Iron(III) chloride) is anhydrous and active.- Increase reaction time or temperature within the limits of starting material stability.- Verify the purity and flow rate of the chlorine gas.
Side reactions, such as the formation of isomeric byproducts.- Optimize the reaction temperature; lower temperatures may favor the desired isomer but require longer reaction times.- Control the rate of chlorine addition to maintain a consistent reaction profile.
Incomplete Conversion of -CCl3 to -CF3 Insufficient fluorinating agent (e.g., HF or SbF3/SbCl5).- Use a stoichiometric excess of the fluorinating agent.- Ensure the reaction is carried out under anhydrous conditions to prevent deactivation of the fluorinating agent.
Low reaction temperature or pressure.- Increase the reaction temperature and pressure as specified in the protocol. For reactions with HF, this is typically done in a high-pressure autoclave.
Formation of Impurities Over-chlorination leading to tetrachlorinated byproducts.- Carefully monitor the reaction progress using GC analysis and stop the chlorine feed once the desired conversion is reached.- Control the stoichiometry of the chlorinating agent.
Presence of residual starting materials.- Optimize reaction conditions (time, temperature, catalyst loading) to drive the reaction to completion.- Employ efficient purification methods such as fractional distillation or preparative chromatography.
Difficulties in Product Purification Close boiling points of isomers and byproducts.- Utilize high-efficiency fractional distillation columns.- For high-purity requirements, consider preparative gas chromatography (pGC) or high-performance liquid chromatography (HPLC).- Recrystallization from a suitable solvent may be effective if the product is a solid at room temperature.
Runaway Reaction Poor temperature control during the exothermic chlorination or fluorination steps.- Ensure adequate cooling capacity for the reactor.- Implement a controlled, slow addition of reagents.- Use a solvent to help dissipate heat.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common approach involves a multi-step synthesis. One plausible route starts with the chlorination of a suitable benzotrifluoride precursor. Alternatively, a trichlorobenzene derivative can be synthesized first, followed by the introduction of the trifluoromethyl group, for instance, by converting a trichloromethyl group to a trifluoromethyl group using a fluorinating agent.

Q2: What are the critical parameters to control during the chlorination step?

The critical parameters for the chlorination of an aromatic ring are temperature, catalyst activity, and the rate of chlorine addition. The reaction is typically exothermic, and poor temperature control can lead to the formation of undesired isomers and over-chlorinated byproducts. The use of a Lewis acid catalyst, such as iron(III) chloride, is common.[1]

Q3: What safety precautions should be taken when working with this compound and its intermediates?

Working with chlorinated and fluorinated compounds requires strict safety measures. This includes the use of personal protective equipment (PPE) such as chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[2][3] Special care should be taken when handling corrosive reagents like hydrogen fluoride.

Q4: How can the purity of the final product be assessed?

The purity of this compound can be determined using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Q5: What are the typical byproducts in this synthesis?

Potential byproducts include isomers of trichloro-(trifluoromethyl)benzene, under- or over-chlorinated compounds (e.g., dichloro- or tetrachloro-(trifluoromethyl)benzene), and residual starting materials. If a trichloromethyl intermediate is used, incomplete fluorination can result in dichlorofluoromethyl or chlorodifluoromethyl impurities.

Experimental Protocols

Protocol 1: Synthesis of 1,2,3-Trichloro-5-(trichloromethyl)benzene

This protocol describes the chlorination of a suitable starting material to produce a trichloromethylbenzene derivative.

  • Reaction Setup : A multi-necked flask is equipped with a mechanical stirrer, a gas inlet tube, a condenser, and a thermometer. The apparatus is protected from moisture.

  • Charging the Reactor : The starting benzene derivative is charged into the flask along with a Lewis acid catalyst, such as anhydrous iron(III) chloride.[1]

  • Chlorination : Chlorine gas is bubbled through the reaction mixture at a controlled rate. The reaction temperature is maintained, and the reaction is monitored by GC.

  • Work-up : Upon completion, the reaction mixture is cooled and washed with an aqueous solution of sodium bisulfite to remove excess chlorine, followed by a wash with water and brine.

  • Purification : The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.

Protocol 2: Conversion of -CCl3 to -CF3

This protocol outlines the fluorination of the trichloromethyl group to a trifluoromethyl group.

  • Reaction Setup : A high-pressure autoclave is used for this reaction.

  • Charging the Reactor : The 1,2,3-Trichloro-5-(trichloromethyl)benzene is charged into the autoclave along with a fluorinating agent such as anhydrous hydrogen fluoride (HF) and a catalyst (e.g., SbCl5).

  • Fluorination : The autoclave is sealed, and the reaction mixture is heated to the desired temperature and pressure. The reaction is allowed to proceed for the specified time.

  • Work-up : After cooling the reactor, the pressure is carefully released, and the reaction mixture is poured onto ice. The product is extracted with a suitable organic solvent.

  • Purification : The organic layer is washed with a dilute aqueous base, water, and brine. After drying and solvent removal, the final product is purified by fractional distillation.

Data Presentation

Parameter Chlorination Step (Typical) Fluorination Step (Typical)
Temperature 60-80 °C100-150 °C
Pressure Atmospheric>20 atm
Catalyst Iron(III) chlorideAntimony pentachloride
Typical Yield 70-85%80-95%
Purity (crude) 85-95%90-98%

Visualizations

Synthesis_Workflow Start Starting Material (e.g., 5-(Trifluoromethyl)benzene) Chlorination Chlorination (Cl2, FeCl3) Start->Chlorination Intermediate Crude Product Chlorination->Intermediate Workup1 Aqueous Work-up (Washing and Neutralization) Purification1 Purification (Fractional Distillation) Workup1->Purification1 Final_Product Final Product This compound Purification1->Final_Product Intermediate->Workup1 Troubleshooting_Workflow Start Low Product Yield Check_Purity Check Starting Material Purity Start->Check_Purity Check_Reaction_Conditions Verify Reaction Conditions (Temperature, Time) Start->Check_Reaction_Conditions Check_Catalyst Check Catalyst Activity Start->Check_Catalyst Purify_Starting_Material Purify Starting Material Check_Purity->Purify_Starting_Material Incomplete_Conversion Incomplete Conversion? Check_Reaction_Conditions->Incomplete_Conversion Replace_Catalyst Use Fresh Catalyst Check_Catalyst->Replace_Catalyst Side_Reactions Significant Side Reactions? Incomplete_Conversion->Side_Reactions No Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Conversion->Increase_Time_Temp Yes Optimize_Conditions Optimize Reaction Conditions Side_Reactions->Optimize_Conditions Yes Isolate_Byproducts Isolate and Characterize Byproducts Optimize_Conditions->Isolate_Byproducts Safety_Protocol PPE Personal Protective Equipment (PPE) - Safety Goggles - Chemical Resistant Gloves - Lab Coat Engineering_Controls Engineering Controls - Fume Hood - Emergency Shower - Eyewash Station PPE->Engineering_Controls Emergency_Procedures Emergency Procedures - Spill Containment - First Aid - Evacuation Plan Engineering_Controls->Emergency_Procedures

References

Technical Support Center: Flow Chemistry Approaches to Trifluoromethylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the flow synthesis of trifluoromethylated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common issues and to answer frequently asked questions related to this powerful synthetic technique. The incorporation of the trifluoromethyl (-CF3) group is a vital strategy in modern chemistry, capable of enhancing critical properties like metabolic stability and binding affinity in drug candidates.[1][2][3] Flow chemistry offers a promising avenue to address many of the challenges associated with traditional batch synthesis of these compounds, particularly regarding safety, efficiency, and scalability.[1][4][5]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: My reaction yield is low or I'm observing no reaction. What are the common causes and solutions?

Answer: Low or no yield is a frequent issue that can stem from several factors related to reagents, reaction conditions, or the flow setup itself.

  • Reagent & Catalyst Inactivity:

    • Initiator Sensitivity: Many trifluoromethylation reactions, especially those using the Ruppert-Prakash reagent (TMSCF3), rely on initiators like tetrabutylammonium fluoride (TBAF). These can be highly sensitive to moisture. Ensure you are using a truly anhydrous fluoride source and thoroughly dried solvents and reagents.[6]

    • Reagent Quality: The purity of trifluoromethylating agents can vary between batches and suppliers and may contain inhibitors that affect reaction kinetics.[6][7] If you suspect this is the issue, try using a new batch or a reagent from a different supplier.

    • Catalyst Loading: Insufficient catalyst loading can lead to a stalled or slow reaction. While catalytic amounts are typical, optimization may be required for your specific substrate and conditions.[6]

  • Sub-optimal Reaction Conditions:

    • Temperature and Pressure: Many flow trifluoromethylation reactions require precise temperature and pressure control to achieve high yields. For example, the synthesis of trifluoromethylated imidazopyridine was optimized at 80 °C and 6 bar; lower pressures resulted in significantly reduced yields.[8]

    • Residence Time: The time the reactants spend in the heated or irradiated zone of the reactor is critical. If the residence time is too short, the reaction may not go to completion. If it is too long, side products may form. Systematically vary the flow rate to find the optimal residence time.

    • Solvent Choice: The reaction is often highly solvent-dependent. For instance, with TMSCF3, reactions in THF can be sluggish, while switching to DMF can significantly accelerate the process and improve yields.[6]

  • Inefficient Mixing (Especially for Gas-Liquid Reactions):

    • When using gaseous reagents like fluoroform (CF3H), insufficient mixing and poor interfacial contact with the liquid phase is a major barrier to high efficiency.[1][5]

    • Solution: Employ specialized reactors designed for gas-liquid reactions, such as tube-in-tube reactors or reactors with static mixers, to enhance mass transfer.[5] Applying back pressure can also improve gas solubility in the liquid phase.[2]

Question: I am observing significant side product formation. How can I improve selectivity?

Answer: The formation of impurities or side products is often related to reaction conditions or stoichiometry.

  • Stoichiometry: In continuous flow, the relative concentrations and flow rates of your reagent streams determine the stoichiometry. Ensure your pumps are accurately calibrated. In some cases, a slight excess of one reagent may be beneficial. For the synthesis of N-fused heterocycles, optimizing the ratio of trifluoroacetic anhydride (TFAA) to triethylamine (TEA) was crucial for achieving a quantitative yield.[8]

  • Temperature Control: Flow reactors offer superior heat transfer compared to batch reactors.[1] Overheating can lead to decomposition or side reactions. Conversely, some reactions require elevated temperatures to proceed selectively. A systematic temperature screen is recommended.

  • Competing Reactions: In some cases, side reactions are inherent to the chemistry. For example, when using TMSCF3 with ketones, the formation of silyl enol ether can compete with the desired trifluoromethylation.[7] Adjusting the initiator or solvent may help favor the desired pathway.

Question: My flow reactor is clogging. What can I do?

Answer: Clogging is a common operational issue in flow chemistry, often caused by precipitate formation.

  • Solubility Issues: A product or intermediate may be precipitating out of the reaction mixture. Try changing the solvent to one with higher solubility for all species in the reaction.

  • Pre-mixing and Temperature: If a reaction is highly exothermic, rapid mixing at the T-junction can cause localized heating and decomposition, leading to solid formation. Consider cooling the reagent streams before they mix. In some cases, separating reagents that react exothermically into different injection streams is necessary.[4]

  • Reactor Material and Diameter: Ensure the reactor tubing material is compatible with all reagents and solvents. Using tubing with a larger internal diameter can help prevent blockages, although this will also affect residence time and surface area-to-volume ratio.

Troubleshooting Workflow

Here is a logical workflow to diagnose and solve common issues in flow trifluoromethylation experiments.

G cluster_start cluster_checks cluster_solutions_reagent cluster_solutions_conditions cluster_solutions_flow Start Problem: Low Yield / No Reaction Reagent_Check Check Reagents & Catalysts Start->Reagent_Check Conditions_Check Check Reaction Conditions Start->Conditions_Check Flow_Check Check Flow Setup Start->Flow_Check Sol_Anhydrous Use Anhydrous Initiator/Solvent Reagent_Check->Sol_Anhydrous Moisture sensitive? Sol_NewReagent Try New Batch of Reagent Reagent_Check->Sol_NewReagent Purity suspect? Sol_CatalystLoad Optimize Catalyst Loading Reagent_Check->Sol_CatalystLoad Loading optimized? Sol_Temp Screen Temperature & Pressure Conditions_Check->Sol_Temp T/P optimized? Sol_Residence Optimize Residence Time Conditions_Check->Sol_Residence Time optimized? Sol_Solvent Change Solvent (e.g., to DMF) Conditions_Check->Sol_Solvent Solvent effect? Sol_Mixing Improve Mixing (Gas-Liquid) Flow_Check->Sol_Mixing Gas reagent? Sol_Clogging Address Clogging Issues Flow_Check->Sol_Clogging Precipitate? Sol_Calibration Check Pump Calibration Flow_Check->Sol_Calibration Stoichiometry off?

Caption: A decision tree for troubleshooting low-yield reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using flow chemistry for trifluoromethylation reactions?

Flow chemistry provides several key advantages over traditional batch methods, especially for trifluoromethylation:

  • Enhanced Safety: Flow reactors handle only small volumes of reactive material at any given time, which mitigates the risks associated with highly exothermic reactions or the use of toxic/gaseous reagents.[4] This is a significant improvement over batch processes where thermal runaway can be a severe risk.[4]

  • Improved Mass and Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for superior mixing and temperature control. This is particularly beneficial for gas-liquid reactions (e.g., using fluoroform), where flow systems can overcome the mass transfer limitations seen in batch reactors.[1][5]

  • Scalability and Reproducibility: Scaling up a flow reaction is typically achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which avoids the re-optimization often required when scaling up batch reactors.[1]

  • Access to Novel Reaction Conditions: Flow chemistry enables the use of high pressures and temperatures that are often difficult or unsafe to achieve in standard batch equipment, potentially unlocking new reaction pathways.

Q2: What are some common trifluoromethylating agents used in flow systems?

A variety of reagents can be adapted for flow synthesis. Common examples include:

  • Fluoroform (CF3H): A cost-effective but challenging gaseous reagent. Flow chemistry is an emerging technique to address the difficulties of using gaseous reagents in batch reactions.[1][9]

  • Trifluoroacetic Anhydride (TFAA): A readily available liquid reagent used for the synthesis of trifluoromethylated heterocycles.[4][8]

  • Trimethyl(trifluoromethyl)silane (TMSCF3): The Ruppert-Prakash reagent is a versatile nucleophilic trifluoromethylating agent used for carbonyls and imines.[6][10]

  • Photoredox Reagents: Some methods utilize radical trifluoromethylation via photoredox catalysis, which is well-suited to flow reactors that allow for efficient and uniform irradiation.[11]

Q3: How can I monitor my flow reaction in real-time?

Integrating real-time analysis is a key advantage of flow chemistry. This can be achieved by placing an analytical instrument in-line or at-line with the reactor output. Techniques like online NMR, IR, or UV-Vis spectroscopy can provide immediate feedback on reaction conversion and selectivity, allowing for rapid optimization.[12]

Quantitative Data Summary

The following table summarizes optimized conditions from a selection of published flow trifluoromethylation protocols.

Product TypeTrifluoromethylating AgentSubstrateTemp (°C)Pressure (bar)Residence TimeYield (%)Reference
N-Fused HeterocyclesTrifluoroacetic Anhydride2-aminopyridine derivative80630 min>99[8]
Trifluoromethyl AlcoholsFluoroform (CF3H)AldehydesN/A~5.227 min75-97[2]
α-CF3 KetonesSilyl enol ether + CF3IKetonesAmbientN/A20 minN/A[11]
Trifluoromethyl AminesFluoroform (CF3H)N-sulfinylimines-10N/AN/Aup to 96[9]

Experimental Protocols

Protocol: One-Pot, Continuous-Flow Synthesis of Trifluoromethylated N-Fused Heterocycles[4][8]

This protocol describes the synthesis of trifluoromethylated imidazo[1,2-a]pyridines.

1. Reagent Preparation:

  • Solution A: Dissolve the amine reagent (e.g., 2-Amino-4-picoline, 1 equiv) and triethylamine (TEA, 3.2 equiv) in tetrahydrofuran (THF).

  • Solution B: Dissolve trifluoroacetic anhydride (TFAA, 2.8 equiv) in a separate volume of THF.

2. Flow Reactor Setup:

  • Use a flow chemistry system equipped with at least two pumps, a T-mixer, and a heated coil reactor. The reactor used in the reference study was a 10 mL Hastelloy coil.

  • A back-pressure regulator (BPR) is required to maintain the system pressure.

3. Experimental Procedure:

  • Set the reactor temperature to 80 °C and the back-pressure regulator to 6 bar.

  • Pump Solution A and Solution B at equal flow rates into the T-mixer. The total flow rate should be set to achieve a residence time of 30 minutes within the 10 mL reactor coil (e.g., total flow rate of ~0.333 mL/min).

  • Critical Note: Due to the exothermic reaction between TEA and TFAA, the two solutions must be pumped separately and mixed just before entering the heated reactor.[4]

  • The product stream is continuously collected from the outlet of the back-pressure regulator.

  • The collected solution is then concentrated and the product is purified via standard methods (e.g., column chromatography).

Workflow & Logic Diagrams

General Experimental Workflow for Flow Synthesis

G cluster_input 1. Reagent Preparation cluster_process 2. Flow Reaction cluster_output 3. Collection & Analysis ReagentA Reagent A in Solvent PumpA Pump A ReagentA->PumpA ReagentB Reagent B in Solvent PumpB Pump B ReagentB->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor Heated/Cooled Coil Reactor Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Analysis In-line Analysis (e.g., NMR, IR) BPR->Analysis Collection Product Collection BPR->Collection

References

Validation & Comparative

Navigating the Spectroscopic Landscape: A Comparative Guide to the NMR Profile of 1,2,3-Trichloro-5-(trifluoromethyl)benzene and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Predicted and Comparative NMR Data

While experimental ¹H and ¹³C NMR data for 1,2,3-Trichloro-5-(trifluoromethyl)benzene is not found in publicly accessible databases, we can predict its spectral characteristics based on the established principles of NMR spectroscopy and by comparing it with known analogs. The electron-withdrawing effects of the three chlorine atoms and the trifluoromethyl group will significantly influence the chemical shifts of the aromatic protons and carbons.

Expected ¹H NMR Spectrum of this compound:

The molecule has two aromatic protons. Due to the asymmetrical substitution pattern, they are not chemically equivalent and are expected to appear as two distinct signals. The strong deshielding effect of the surrounding electron-withdrawing groups would shift these signals significantly downfield. We can anticipate two doublets in the aromatic region, likely between 7.5 and 8.0 ppm, with a small meta-coupling constant (J ≈ 2-3 Hz).

Expected ¹³C NMR Spectrum of this compound:

The ¹³C NMR spectrum will exhibit seven distinct signals: six for the aromatic carbons and one for the trifluoromethyl carbon. The carbon atoms bonded to chlorine will be significantly deshielded. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons are expected in the range of 120-140 ppm, with the carbons bearing the chloro and trifluoromethyl substituents appearing at the lower field end of this range.

The following tables present the experimental ¹H and ¹³C NMR data for several commercially available trichlorobenzene and trifluoromethylbenzene analogs, which serve as a basis for our predictions.

Table 1: ¹H NMR Data of Selected Chlorinated and Trifluoromethylated Benzenes

CompoundSolventChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
1,2,3-TrichlorobenzeneCDCl₃7.29, 7.17t, d8.1, 8.1
1,2,4-TrichlorobenzeneCDCl₃7.42, 7.32, 7.16d, dd, d2.3, 8.6, 8.6
1,3,5-TrichlorobenzeneCDCl₃7.25s-
1-Nitro-2-(trifluoromethyl)benzeneCDCl₃7.88-7.82, 7.77-7.73m, m-
1-Nitro-4-(trifluoromethyl)benzeneCDCl₃8.38, 7.86d, d8.0

Table 2: ¹³C NMR Data of Selected Chlorinated and Trifluoromethylated Benzenes

CompoundSolventChemical Shift (δ) ppm
1,2,3-TrichlorobenzeneCDCl₃133.5, 131.3, 129.5, 127.8
1,3,5-TrichlorobenzeneCDCl₃135.2, 128.8
1-Nitro-2-(trifluoromethyl)benzeneCDCl₃148.4, 133.3, 132.7, 128.1 (q, J = 5.0 Hz), 125.1, 123.8 (q, J = 34.0 Hz), 122.1 (q, J = 272.0 Hz)
4-(Trifluoromethyl)benzonitrileCDCl₃134.7 (q, J = 33 Hz), 132.8, 126.3, 123.2 (q, J = 272 Hz), 117.5, 116.2

Experimental Protocols

The following is a general experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of aromatic compounds, which would be applicable for the analysis of this compound.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample or dispense 10-20 µL of the liquid sample into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Cap the NMR tube and gently vortex or invert the tube to ensure the sample is completely dissolved and the solution is homogeneous.

¹H NMR Spectroscopy:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Pulse Sequence: A standard single-pulse experiment.

  • Acquisition Parameters:

    • Number of Scans: 16-64 (depending on sample concentration).

    • Relaxation Delay (d1): 1-5 seconds.

    • Acquisition Time (aq): 2-4 seconds.

    • Spectral Width: -2 to 12 ppm.

  • Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase correct the spectrum.

    • Baseline correct the spectrum.

    • Integrate the signals.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Pulse Sequence: A standard proton-decoupled pulse experiment (e.g., zgpg30).

  • Acquisition Parameters:

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation Delay (d1): 2-5 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width: 0 to 200 ppm.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the spectrum.

    • Baseline correct the spectrum.

    • Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Visualization of Structural Relationships and Predicted NMR Characteristics

The following diagram illustrates the structural relationships between this compound and its analogs, highlighting the key substituent effects that influence their NMR spectra.

G Substituent Effects on Benzene NMR Spectra A 1,2,3-Trichloro-5- (trifluoromethyl)benzene (Target Compound) F Strong deshielding from 3 Cl atoms A->F inherit G Strong deshielding from CF3 group A->G inherit B 1,2,3-Trichlorobenzene B->A structural analog D 1,2,4-Trichlorobenzene B->D E 1,3,5-Trichlorobenzene B->E B->F exhibit C Trifluoromethylbenzene C->A structural analog C->G exhibit I Positional isomerism alters coupling patterns D->I demonstrate H Symmetry influences number of signals E->H demonstrate

Caption: Relationship between the target compound and its analogs.

This guide provides a foundational understanding of the expected NMR characteristics of this compound. By leveraging comparative data from known analogs and adhering to standardized experimental protocols, researchers can confidently approach the analysis and identification of this and similar complex aromatic compounds.

Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry of 1,2,3-Trichloro-5-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of halogenated aromatic compounds is a critical step in ensuring the safety, efficacy, and quality of novel chemical entities. Mass spectrometry (MS) stands as a premier analytical technique, offering profound insights into molecular structure through the meticulous analysis of fragmentation patterns. This guide provides a detailed comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of 1,2,3-Trichloro-5-(trifluoromethyl)benzene against alternative analytical methodologies, supported by established fragmentation principles of related molecules.

While a publicly available experimental mass spectrum for this compound is not readily found, a reliable fragmentation pattern can be predicted based on the known behavior of chlorinated and trifluoromethylated aromatic compounds under electron ionization. This guide will explore these predicted pathways and compare the utility of mass spectrometry with other analytical techniques for the identification and characterization of this compound.

Predicted Mass Spectrum Fragmentation Pattern

Electron ionization mass spectrometry of this compound (molecular weight: 249.45 g/mol , formula: C₇H₂Cl₃F₃) is expected to produce a series of characteristic fragment ions.[1] The fragmentation process is initiated by the removal of an electron to form a molecular ion (M⁺˙), which then undergoes a cascade of fragmentation reactions.

The primary fragmentation pathways are anticipated to involve the loss of chlorine atoms, the trifluoromethyl group, and combinations thereof. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic isotopic clusters for the molecular ion and all chlorine-containing fragments, aiding in their identification.

Key Predicted Fragmentation Pathways:

  • Loss of a Chlorine Atom: The initial loss of a chlorine atom from the molecular ion is a highly probable event, leading to the formation of a [M-Cl]⁺ ion.

  • Loss of the Trifluoromethyl Group: Cleavage of the C-CF₃ bond would result in the loss of a trifluoromethyl radical (•CF₃), yielding a [M-CF₃]⁺ ion.

  • Sequential Loss of Chlorine: Following the initial loss of one chlorine atom, subsequent losses of the remaining chlorine atoms are expected, leading to a series of dichloro- and monochloro-trifluoromethylphenyl cations.

  • Loss of Small Neutral Molecules: The fragmentation cascade may also involve the elimination of small, stable neutral molecules such as HCl or HF.

Predicted Fragment Ion m/z (for ³⁵Cl) Predicted Origin
[C₇H₂Cl₃F₃]⁺˙ (M⁺˙)249Molecular Ion
[C₇H₂Cl₂F₃]⁺214[M-Cl]⁺
[C₆H₂Cl₃]⁺181[M-CF₃]⁺
[C₇H₂ClF₃]⁺179[M-2Cl]⁺
[C₇H₂F₃]⁺145[M-3Cl]⁺

Comparison with Alternative Analytical Methods

While mass spectrometry is a powerful tool for structural elucidation, a comprehensive analysis often involves complementary techniques. Gas chromatography (GC) is almost invariably coupled with mass spectrometry (GC-MS) for the analysis of volatile compounds like this compound.

Analytical Technique Principle Information Provided Advantages Limitations
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass analysis of the eluted components.Retention time (for identification), mass spectrum (for structural elucidation and confirmation).High sensitivity and selectivity, provides both separation and identification in a single analysis.[2]Requires the analyte to be volatile and thermally stable.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule.Detailed structural information, including connectivity of atoms and stereochemistry.Non-destructive, provides unambiguous structural information.Lower sensitivity compared to MS, requires larger sample amounts.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds.Information about the functional groups present in the molecule.[3][4]Fast and simple, provides a "fingerprint" of the molecule.Limited information on the overall molecular structure.

Experimental Protocols

A standard method for the analysis of this compound would involve Gas Chromatography coupled with Mass Spectrometry (GC-MS).

Representative GC-MS Protocol:

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., hexane or dichloromethane) to an appropriate concentration (e.g., 1-10 µg/mL).

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless injector, operated in splitless mode for high sensitivity. Injector temperature: 250 °C.

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically used for the separation of halogenated aromatic compounds.

    • Oven Temperature Program: An initial temperature of 50 °C held for 2 minutes, then ramped to 280 °C at a rate of 10 °C/min, and held for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 350.

    • Data Acquisition: Full scan mode.

Visualizing the Analytical Workflow

The logical flow of analyzing a sample for the presence and structure of this compound can be visualized as follows:

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation Sample Sample Collection Dissolution Dissolution in Solvent Sample->Dissolution GC_Injection GC Injection Dissolution->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Ionization MS Ionization (EI) GC_Separation->MS_Ionization MS_Analysis Mass Analysis MS_Ionization->MS_Analysis Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition Library_Search Spectral Library Search Data_Acquisition->Library_Search Fragmentation_Analysis Fragmentation Pattern Analysis Data_Acquisition->Fragmentation_Analysis Structure_Elucidation Structure Elucidation Library_Search->Structure_Elucidation Fragmentation_Analysis->Structure_Elucidation

Caption: Workflow for the GC-MS analysis of this compound.

References

Comparative Analysis of 1,2,3-Trichloro-5-(trifluoromethyl)benzene and its Isomeric Alternative for Pharmaceutical and Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel compounds. This guide provides a comparative analysis of 1,2,3-Trichloro-5-(trifluoromethyl)benzene and a key alternative, its isomer 1,2,4-Trichloro-5-(trifluoromethyl)benzene. The choice between these isomers can significantly impact reaction pathways, yield, and the properties of the final product. This comparison focuses on the physicochemical properties and analytical specifications typically presented in a Certificate of Analysis.

Physicochemical Properties Comparison

The substitution pattern of the chlorine atoms on the benzene ring influences the physical and chemical properties of these isomers, which can affect their reactivity and suitability for different synthetic routes.

PropertyThis compound1,2,4-Trichloro-5-(trifluoromethyl)benzene
CAS Number 50594-82-656148-83-5
Molecular Formula C₇H₂Cl₃F₃C₇H₂Cl₃F₃[1]
Molecular Weight 249.45 g/mol 249.45 g/mol [2]
Boiling Point 200-202 °C (lit.)[3]Not readily available
Melting Point -10 to -8 °C[3]Not readily available
Density 1.6 g/mL at 25 °C (lit.)[3]Not readily available
Purity (Typical) ≥98%≥99%
Appearance Colorless to light yellow liquidNot readily available

Analytical Specifications and Experimental Protocols

A Certificate of Analysis (CoA) provides crucial data on the purity and identity of a chemical. Below is a summary of typical analytical tests performed on these compounds, along with the methodologies used.

Analytical TestSpecificationExperimental Protocol
Purity by Gas Chromatography (GC) ≥98.0%Protocol: Purity is determined by gas chromatography with flame ionization detection (GC-FID). A capillary column suitable for separating halogenated aromatic compounds is used. The sample is dissolved in a suitable solvent (e.g., hexane or toluene) and injected into the gas chromatograph. The peak area of the main component is compared to the total area of all peaks to calculate the purity percentage.
Identity by ¹H NMR Conforms to structureProtocol: The ¹H Nuclear Magnetic Resonance (NMR) spectrum is recorded on a spectrometer (e.g., 400 MHz). The sample is dissolved in a deuterated solvent (e.g., CDCl₃). The chemical shifts, splitting patterns, and integration of the peaks must be consistent with the known structure of the compound.
Identity by Mass Spectrometry (MS) Conforms to structureProtocol: Mass spectrometry, often coupled with gas chromatography (GC-MS), is used to confirm the molecular weight and fragmentation pattern of the compound. The resulting mass spectrum should show the expected molecular ion peak and isotopic distribution pattern characteristic of a molecule containing three chlorine atoms.
Water Content (Karl Fischer) ≤0.1%Protocol: The water content is determined by Karl Fischer titration. A known amount of the sample is dissolved in a suitable solvent and titrated with a Karl Fischer reagent. The endpoint is detected potentiometrically, and the water content is calculated.

Experimental Workflow for Obtaining a Certificate of Analysis

The following diagram illustrates a typical workflow for the quality control and certification of a chemical like this compound.

G cluster_0 Sample Reception and Preparation cluster_1 Analytical Testing cluster_2 Data Review and Certification A Receive Raw Material Batch B Assign Lot Number A->B C Prepare Sample for Analysis (e.g., dissolve in solvent) B->C D Purity Analysis (GC) C->D E Identity Confirmation (NMR, MS) C->E F Water Content (Karl Fischer) C->F G Review Analytical Data Against Specifications D->G E->G F->G H Generate Certificate of Analysis G->H J Initiate Investigation G->J Out of Specification I Release Batch for Use H->I

Caption: Workflow for Chemical Analysis and Certification.

Signaling Pathway in Drug Metabolism (Illustrative)

While not a signaling molecule itself, the metabolism of drugs synthesized from these building blocks is a critical consideration. The following diagram illustrates a generalized pathway for the metabolic activation or detoxification of aromatic compounds in the liver, a process relevant to drug development.

G A Parent Drug (Aromatic Compound) B Phase I Metabolism (e.g., CYP450 Oxidation) A->B C Reactive Intermediate B->C D Phase II Metabolism (e.g., Glucuronidation, Sulfation) C->D Detoxification Pathway G Covalent Binding to Macromolecules C->G Toxicity Pathway E Detoxification D->E F Excretion E->F H Toxicity G->H

Caption: Generalized Metabolic Pathway of Aromatic Compounds.

Conclusion

The choice between this compound and its 1,2,4-isomer depends on the specific requirements of the synthetic pathway and the desired properties of the final product. While their fundamental properties are similar, the different substitution patterns can lead to variations in reactivity and impurity profiles. Researchers should carefully consider the analytical data provided in the Certificate of Analysis to ensure the quality and suitability of the starting material for their application. The experimental protocols outlined provide a basis for understanding how this critical data is generated.

References

A Comparative Guide to the Reactivity of 1,2,3- vs. 1,2,4-Trichloro-5-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of two structurally isomeric polychlorinated and trifluoromethylated benzene derivatives: 1,2,3-trichloro-5-(trifluoromethyl)benzene and 1,2,4-trichloro-5-(trifluoromethyl)benzene. These compounds are of interest as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Understanding their relative reactivity in key organic transformations is crucial for designing efficient synthetic routes and predicting reaction outcomes.

Executive Summary

Both this compound and 1,2,4-trichloro-5-(trifluoromethyl)benzene are highly electron-deficient aromatic systems due to the presence of multiple electron-withdrawing chlorine and trifluoromethyl substituents. This electronic nature dictates their reactivity, rendering them susceptible to nucleophilic aromatic substitution (SNAr) and challenging substrates for electrophilic aromatic substitution. In metal-catalyzed cross-coupling reactions, the distinct substitution patterns of the two isomers are expected to lead to differences in regioselectivity and reaction rates.

This guide will delve into a theoretical comparison of their reactivity in these key reaction classes, supported by general principles of physical organic chemistry. While direct comparative experimental data for these specific isomers is scarce in the literature, this guide provides representative experimental protocols and discusses the expected outcomes based on the analysis of their molecular structures.

Nucleophilic Aromatic Substitution (SNAr)

The presence of strongly electron-withdrawing groups (-Cl and -CF₃) activates the benzene ring towards attack by nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The stability of this intermediate is key to the reaction's feasibility and rate.

Theoretical Reactivity Comparison:
  • 1,2,4-Trichloro-5-(trifluoromethyl)benzene: This isomer is expected to be more reactive towards SNAr at the C1 and C4 positions. This is because the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack at these positions can be effectively delocalized onto the trifluoromethyl group through ortho and para resonance effects, respectively. The chlorine atom at the C2 position also provides some stabilization through its inductive effect.

  • This compound: In this isomer, none of the chlorine atoms are positioned ortho or para to the powerful trifluoromethyl group. Nucleophilic attack at any of the chlorine-bearing carbons will result in a Meisenheimer complex where the negative charge is primarily stabilized by the inductive effects of the surrounding chlorine and trifluoromethyl groups, and to a lesser extent by resonance involving the chlorine atoms. This is generally a less effective stabilization mechanism compared to direct resonance with the -CF₃ group.

Representative Experimental Protocol: Nucleophilic Aromatic Substitution with Sodium Methoxide

This protocol is a general guideline for performing a nucleophilic aromatic substitution reaction on a polychlorinated aromatic compound.

Materials:

  • Polychlorinated (trifluoromethyl)benzene (1.0 mmol)

  • Sodium methoxide (1.2 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the polychlorinated (trifluoromethyl)benzene and anhydrous DMF.

  • Stir the solution at room temperature until the substrate is fully dissolved.

  • Add sodium methoxide to the solution in one portion.

  • Heat the reaction mixture to a specified temperature (e.g., 60-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Electrophilic Aromatic Substitution

The high degree of electron deficiency in both isomers makes them highly deactivated towards electrophilic aromatic substitution. The strong inductive and resonance-withdrawing effects of the chloro and trifluoromethyl groups reduce the nucleophilicity of the benzene ring, making it less susceptible to attack by electrophiles. Forcing conditions (e.g., strong Lewis acids, high temperatures) would be required for these reactions to proceed, and would likely result in low yields and a mixture of products.

Theoretical Reactivity Comparison:

A direct comparison is challenging due to the anticipated low reactivity. However, the directing effects of the substituents can be considered:

  • -CF₃ group: A strong deactivating, meta-directing group.

  • -Cl atoms: Deactivating, ortho, para-directing groups.

In both isomers, the positions for electrophilic attack are sterically hindered and electronically deactivated. It is reasonable to predict that both isomers will be extremely unreactive towards electrophilic aromatic substitution.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. In the context of these polychlorinated substrates, the relative reactivity of the different C-Cl bonds becomes a key consideration. The first step in the catalytic cycle is the oxidative addition of the aryl chloride to the palladium(0) catalyst. The rate of this step is influenced by both electronic and steric factors.

Theoretical Reactivity Comparison:
  • Electronic Effects: More electron-deficient C-Cl bonds generally undergo oxidative addition more readily. The trifluoromethyl group will exert a strong electron-withdrawing effect, making all C-Cl bonds more reactive than in a non-fluorinated analogue. The position of the -CF₃ group relative to the chlorine atoms will modulate this effect.

  • Steric Effects: Steric hindrance around a C-Cl bond can impede the approach of the bulky palladium catalyst, slowing down the rate of oxidative addition.

  • 1,2,4-Trichloro-5-(trifluoromethyl)benzene:

    • The C1-Cl bond is flanked by a chlorine atom and a hydrogen atom.

    • The C2-Cl bond is situated between two chlorine atoms, making it sterically hindered.

    • The C4-Cl bond is adjacent to a hydrogen and the trifluoromethyl group.

    • The C1 and C4 positions are electronically activated by the para and ortho -CF₃ group, respectively. The C1 position is less sterically hindered than the C4 position. Therefore, selective mono-coupling is likely to be favored at the C1 position .

  • This compound:

    • The C1-Cl and C3-Cl bonds are each flanked by a chlorine atom and a hydrogen atom.

    • The C2-Cl bond is situated between two other chlorine atoms, making it the most sterically hindered.

    • All chlorine atoms are meta to the trifluoromethyl group, so the electronic differentiation is less pronounced than in the 1,2,4-isomer.

    • Based on steric considerations, the C1 and C3 positions would be more reactive than the C2 position.

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl chloride.

Materials:

  • Aryl chloride (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous 1,4-dioxane (5 mL)

  • Water (0.5 mL)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube, add the aryl chloride, arylboronic acid, palladium(II) acetate, phosphine ligand, and potassium phosphate.

  • Evacuate and backfill the tube with an inert atmosphere three times.

  • Add the anhydrous 1,4-dioxane and water via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary

Reaction TypeThis compound1,2,4-Trichloro-5-(trifluoromethyl)benzene
Nucleophilic Aromatic Substitution (SNAr) Less reactiveMore reactive (especially at C1 and C4)
Electrophilic Aromatic Substitution Extremely unreactiveExtremely unreactive
Metal-Catalyzed Cross-Coupling (Mono-coupling) Moderately reactive, potential for mixture of C1/C3 productsMore reactive and regioselective (favoring C1)

Visualizing Reaction Workflows

Nucleophilic Aromatic Substitution (SNAr) Workflow

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A Dissolve Substrate in Anhydrous DMF B Add Nucleophile (e.g., NaOMe) A->B 1. Stir C Heat Mixture (e.g., 60-100 °C) B->C 2. Inert Atm. D Quench with Water C->D 3. Cool E Extract with Organic Solvent D->E F Dry & Concentrate E->F G Column Chromatography F->G H Purified Product G->H

Caption: General experimental workflow for a nucleophilic aromatic substitution reaction.

Suzuki-Miyaura Cross-Coupling Workflow

Suzuki_Workflow cluster_prep Reagent Assembly cluster_reaction Coupling Reaction cluster_workup Isolation cluster_purification Purification A Combine Aryl Chloride, Boronic Acid, Base, Catalyst, & Ligand B Add Solvents (Dioxane/Water) A->B 1. Inert Atm. C Heat Mixture (e.g., 80-110 °C) B->C 2. Stir D Cool & Dilute C->D E Aqueous Wash D->E F Dry & Concentrate E->F G Column Chromatography F->G H Pure Biaryl Product G->H

A Comparative Guide to Alternative Reagents for the Trifluoromethylation of Aromatic Rings

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of a trifluoromethyl (–CF3) group into aromatic rings is a cornerstone of modern medicinal chemistry and materials science. This modification can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, a diverse array of reagents has been developed to facilitate this crucial transformation. This guide provides an objective comparison of the leading alternative reagents for the trifluoromethylation of aromatic rings, categorized by their reaction mechanism: electrophilic, nucleophilic, and radical. The performance of these reagents is compared using experimental data, and detailed protocols for key transformations are provided.

Electrophilic Trifluoromethylation Reagents

Electrophilic trifluoromethylation reagents are particularly effective for the functionalization of electron-rich aromatic and heteroaromatic systems. The most prominent reagents in this class are hypervalent iodine compounds, pioneered by Togni, and sulfonium salts, developed by Umemoto.[1]

Key Reagents:

  • Togni Reagents (I and II): These are bench-stable, commercially available hypervalent iodine compounds with a broad substrate scope, including indoles and phenols.[1] While highly effective, they can be more expensive than other options.[1] There are also safety concerns, as Togni's reagents have been reported to be explosive under certain conditions and should be handled with appropriate safety measures.[2]

  • Umemoto Reagents: These are highly reactive sulfonium salts effective for a wide range of nucleophiles, including arenes.[1][3] Some derivatives may require harsher reaction conditions and can be less stable than Togni reagents.[1]

Nucleophilic Trifluoromethylation Reagents

Nucleophilic trifluoromethylation is a powerful method for introducing the CF3 group into aryl halides and other electrophilic aromatic substrates. This approach often relies on the use of a trifluoromethyl anion equivalent in conjunction with a transition metal catalyst, typically copper.[4]

Key Reagents and Methods:

  • Ruppert-Prakash Reagent (TMSCF3): Trifluoromethyltrimethylsilane is a widely used source of the trifluoromethyl nucleophile, typically activated by a fluoride source like tetrabutylammonium fluoride (TBAF).[1]

  • Copper-Catalyzed Trifluoromethylation: This method often employs a simple copper(I) salt to mediate the trifluoromethylation of aryl halides.[4] Various sources of the trifluoromethyl group can be used, including trifluoroacetic acid derivatives, which are cost-effective.[5][6] These reactions can sometimes be limited to specific classes of substrates and may require high temperatures.[6]

Radical Trifluoromethylation Reagents

Radical trifluoromethylation has emerged as a versatile strategy, particularly for the direct C-H functionalization of a broad range of aromatic and heteroaromatic compounds, including those that are not amenable to electrophilic or nucleophilic methods.[7]

Key Reagents and Methods:

  • Langlois Reagent (CF3SO2Na): Sodium trifluoromethanesulfinate is an inexpensive, bench-stable solid that serves as an excellent source of the trifluoromethyl radical upon oxidation.[1][8] It is highly effective for the trifluoromethylation of heterocycles.[9]

  • Photoredox Catalysis: This approach utilizes visible light and a photocatalyst to generate trifluoromethyl radicals from various precursors, such as triflyl chloride (CF3SO2Cl).[7] This method is known for its mild reaction conditions and broad functional group tolerance.[7]

Performance Comparison of Trifluoromethylation Reagents

The choice of reagent significantly impacts the efficiency and outcome of the trifluoromethylation of aromatic rings. The following table summarizes the performance of representative reagents on different classes of aromatic substrates.

Reagent ClassRepresentative ReagentAromatic SubstrateYield (%)Reference(s)
Electrophilic Togni Reagent IIIndole>95[1]
Umemoto Reagent2-Pyridine substituted arenesGood[3]
Nucleophilic CuI / CF3CO2K4-Iodoacetophenone95
CuCF3 (from Fluoroform)4-Iodobenzonitrile99[10]
Radical Langlois Reagent / tBuOOH4-tert-butylpyridine75[1]
Photoredox (CF3SO2Cl)Anisole78[7]
Photoredox (CF3SO2Cl)Benzene84[7]

Note: Yields are highly dependent on the specific substrate and reaction conditions and are presented for comparative purposes.

Diagrams of Trifluoromethylation Pathways and Workflow

To visualize the classification of these reagents and a typical experimental workflow, the following diagrams are provided.

G Classification of Trifluoromethylation Reagents Reagents Trifluoromethylation Reagents Electrophilic Electrophilic ('CF3+') Reagents->Electrophilic Nucleophilic Nucleophilic ('CF3-') Reagents->Nucleophilic Radical Radical ('•CF3') Reagents->Radical Togni Togni Reagents Electrophilic->Togni Umemoto Umemoto Reagents Electrophilic->Umemoto Ruppert_Prakash Ruppert-Prakash (TMSCF3) Nucleophilic->Ruppert_Prakash Cu_CF3 Copper-based (e.g., CuCF3) Nucleophilic->Cu_CF3 Langlois Langlois Reagent (CF3SO2Na) Radical->Langlois Photoredox Photoredox (e.g., CF3SO2Cl) Radical->Photoredox

Caption: Classification of trifluoromethylation reagents.

G General Experimental Workflow for Aromatic Trifluoromethylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine aromatic substrate, reagent, and solvent in a reaction vessel B Add catalyst/additive (if required) A->B C Stir under specific conditions (temperature, atmosphere, light) B->C D Monitor reaction progress (TLC, GC-MS, NMR) C->D E Quench reaction and perform aqueous work-up D->E F Dry organic layer and concentrate E->F G Purify by column chromatography F->G

References

Spectroscopic Analysis for Structure Confirmation: A Comparative Guide for C7H2Cl3F3 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

In drug development and chemical research, unambiguous structure confirmation of novel compounds is paramount. Spectroscopic techniques provide the foundational data required to elucidate molecular structures with high confidence. This guide offers a comparative analysis of expected spectroscopic data for two hypothetical isomers of C7H2Cl3F3: Isomer A (1-(trichloromethyl)-4-(trifluoromethyl)benzene) and Isomer B (1,2,3-trichloro-4,5,6-trifluorobenzene) . By contrasting their predicted spectral characteristics, we demonstrate how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) can differentiate between closely related structures.

Comparative Spectroscopic Data

The primary distinction between the chosen isomers lies in their proton distribution and symmetry. Isomer A possesses two aromatic protons in a para-substituted pattern, which will be evident in ¹H NMR. In contrast, Isomer B has no protons, rendering it silent in ¹H NMR, providing a clear point of differentiation. Further distinctions arise from the unique electronic environments of the carbon and fluorine atoms in each molecule.

Table 1: Predicted ¹H and ¹⁹F NMR Data (500 MHz, CDCl₃)
ParameterIsomer A: 1-(trichloromethyl)-4-(trifluoromethyl)benzeneIsomer B: 1,2,3-trichloro-4,5,6-trifluorobenzene
¹H Chemical Shift (δ) ~7.75 ppm (d, 2H), ~7.65 ppm (d, 2H)No signal
¹⁹F Chemical Shift (δ) ~ -63 ppm (s, 3F)~ -138 to -165 ppm (m, 3F)
Key Differentiator Presence of two distinct aromatic proton signals.Absence of any proton signals.

Note: Predicted chemical shifts are based on analogous structures and computational models. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
ParameterIsomer A: 1-(trichloromethyl)-4-(trifluoromethyl)benzeneIsomer B: 1,2,3-trichloro-4,5,6-trifluorobenzene
Aromatic C Signals 4 signals expected (~125-135 ppm)2 signals expected due to symmetry
Aliphatic C Signals 2 signals expected (-CCl₃ at ~97 ppm; -CF₃ at ~123 ppm, q)No aliphatic signals
Key Differentiator Presence of quaternary carbon signals for -CCl₃ and -CF₃ groups.Higher symmetry leads to fewer aromatic signals.
Table 3: Predicted Mass Spectrometry and IR Data
ParameterIsomer A: 1-(trichloromethyl)-4-(trifluoromethyl)benzeneIsomer B: 1,2,3-trichloro-4,5,6-trifluorobenzene
Molecular Ion (M⁺) m/z ≈ 288 (with characteristic chlorine isotope pattern)m/z ≈ 288 (with characteristic chlorine isotope pattern)
Key Fragments Loss of Cl, CCl₃, CF₃Loss of Cl, F
IR C-H Stretch (aromatic) ~3050-3100 cm⁻¹Absent
IR C-F Stretch Strong, ~1100-1350 cm⁻¹Strong, ~1000-1400 cm⁻¹
IR C-Cl Stretch ~600-800 cm⁻¹~600-800 cm⁻¹
Key Differentiator Presence of aromatic C-H stretching vibrations in IR.Fragmentation pattern dominated by halogen loss from the ring.

Experimental Workflow

A systematic approach is crucial for definitive structure elucidation. The process involves orthogonal analytical techniques where the results of each experiment inform the next, ultimately leading to a single, confirmed structure.

G cluster_0 Initial Analysis cluster_1 Spectroscopic Techniques cluster_2 Data Interpretation & Confirmation Proposed_Structure Proposed Structure (C7H2Cl3F3) MS Mass Spectrometry (GC-MS) Proposed_Structure->MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Proposed_Structure->NMR IR FTIR Spectroscopy Proposed_Structure->IR Data_Analysis Correlate Data: - Molecular Formula - Functional Groups - Connectivity MS->Data_Analysis NMR->Data_Analysis IR->Data_Analysis Structure_Confirmation Structure Confirmed/ Rejected Data_Analysis->Structure_Confirmation

Workflow for Spectroscopic Structure Elucidation.

Experimental Protocols

Detailed and consistent experimental execution is vital for generating high-quality, reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework and the electronic environment of fluorine atoms.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Filter the solution through a pipette with a glass wool plug into a clean 5 mm NMR tube to a depth of approximately 5 cm.

  • Instrumentation: A 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled single-pulse sequence.

    • Spectral Width: -10 to 220 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2 seconds.

  • ¹⁹F NMR Acquisition:

    • Pulse Sequence: Proton-decoupled single-pulse sequence.

    • Spectral Width: -40 to -200 ppm.

    • Number of Scans: 128-256.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Chemical shifts are referenced to TMS (0 ppm for ¹H and ¹³C).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the compound.

  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.[1] Ensure the sample is free of non-volatile materials.[1][2]

  • Instrumentation: A standard GC-MS system with an electron ionization (EI) source.

  • Gas Chromatography (GC) Method:

    • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

  • Mass Spectrometry (MS) Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230°C.

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the isotopic distribution pattern for chlorine (³⁵Cl/³⁷Cl). Correlate major fragment ions with the proposed structures.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify characteristic functional groups and bond vibrations.

  • Sample Preparation: As the compound is likely a liquid or low-melting solid, the Attenuated Total Reflectance (ATR) technique is ideal.[4] Place a small drop of the neat sample directly onto the ATR crystal. Alternatively, a thin film can be prepared between two potassium bromide (KBr) plates.[5]

  • Instrumentation: An FTIR spectrometer equipped with a diamond ATR accessory.

  • Acquisition:

    • Background: Collect a background spectrum of the clean, empty ATR crystal.[4]

    • Sample Scan: Collect the sample spectrum.

    • Spectral Range: 4000-600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.[4]

  • Data Analysis: The background is automatically subtracted from the sample spectrum to yield the absorbance spectrum. Identify characteristic absorption bands corresponding to C-H, C-F, C-Cl, and aromatic C=C bonds.

References

A Comparative Guide to the Biological Activity of Halogenated Benzenes

Author: BenchChem Technical Support Team. Date: December 2025

Published for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of halogenated benzenes, compounds of significant interest in environmental science, toxicology, and pharmacology. The following sections detail their comparative toxicity, metabolic pathways, and structure-activity relationships, supported by experimental data and methodologies.

Comparative Toxicity

The toxicity of halogenated benzenes is highly dependent on the nature, number, and position of the halogen substituents. In general, toxicity is influenced by the compound's lipophilicity and its propensity to be metabolized into reactive intermediates. The following table summarizes acute oral toxicity data (LD50) in rats for several monohalogenated and polychlorinated benzenes.

CompoundFormulaLD50 (Oral, Rat)Primary Toxic Effects
Monohalogenated Benzenes
FluorobenzeneC₆H₅F4.0 g/kgLow acute toxicity
ChlorobenzeneC₆H₅Cl2.9 g/kgLiver, kidney, and hematopoietic system toxicity
BromobenzeneC₆H₅Br2.7 g/kgPotent hepatotoxicity and nephrotoxicity[1]
IodobenzeneC₆H₅I1.1 g/kgHepatotoxicity
Polychlorinated Benzenes
1,2-DichlorobenzeneC₆H₄Cl₂500 mg/kgLiver and kidney damage
1,4-DichlorobenzeneC₆H₄Cl₂500 - 3800 mg/kgLiver, kidney, and central nervous system effects
HexachlorobenzeneC₆Cl₆10 g/kgCarcinogenic, neurotoxic, hepatotoxic, porphyrinogenic[2]

Note: LD50 values can vary between studies. The data presented are representative values.

Metabolic Pathways and Bioactivation

The biological effects of halogenated benzenes are intrinsically linked to their metabolic fate. Biotransformation, primarily mediated by cytochrome P450 (CYP450) enzymes in the liver, can lead to either detoxification or bioactivation—the formation of toxic reactive metabolites.[1][3]

The principal mechanism of toxicity involves the oxidation of the benzene ring by CYP450 to form reactive arene oxide (epoxide) intermediates.[1] These epoxides are electrophilic and can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular damage and initiating toxic events.[1] Alternatively, these intermediates can be detoxified through two main pathways: conjugation with glutathione (GSH) or enzymatic hydrolysis by epoxide hydrolase to form dihydrodiols, which are then excreted.[1] The balance between these bioactivation and detoxification pathways determines the compound's toxic potential.

cluster_metabolism Metabolic Fate of Halogenated Benzenes cluster_outcomes Metabolic Outcomes Parent Halogenated Benzene CYP450 Cytochrome P450 (Oxidation) Parent->CYP450 AreneOxide Arene Oxide (Reactive Electrophile) CYP450->AreneOxide Toxicity Cellular Damage (Covalent Binding to Macromolecules) AreneOxide->Toxicity Bioactivation Detox_GSH GSH Conjugation (Detoxification) AreneOxide->Detox_GSH Detoxification Detox_EH Epoxide Hydrolase (Detoxification) AreneOxide->Detox_EH Detoxification

Caption: Metabolic activation and detoxification pathways for halogenated benzenes.

Experimental Protocols

Protocol: In Vivo Hepatotoxicity Assessment

This protocol outlines a standard procedure for evaluating the liver toxicity of a halogenated benzene, such as bromobenzene, in a rodent model.

  • Animal Model: Male Sprague-Dawley rats (200-250g) are used. Animals are acclimatized for one week with free access to food and water.

  • Dosing: Animals are divided into control and treatment groups (n=6-8 per group). The treatment group receives a single intraperitoneal (IP) injection of the halogenated benzene dissolved in a vehicle like corn oil. The control group receives the vehicle only.

  • Observation & Sample Collection: Animals are monitored for clinical signs of toxicity. At a predetermined time point (e.g., 24 hours post-injection), animals are anesthetized. Blood is collected via cardiac puncture for serum analysis. The liver is then perfused and excised.

  • Biochemical Analysis: Blood is centrifuged to separate serum. Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as biomarkers of liver damage.

  • Histopathology: A section of the liver is fixed in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned (5 µm), and stained with hematoxylin and eosin (H&E) for microscopic evaluation of liver architecture, necrosis, and other pathological changes.

cluster_workflow Experimental Workflow: Hepatotoxicity Assay Dosing Animal Dosing (Test Compound vs. Vehicle Control) Collection Sample Collection (24h) (Blood & Liver Tissue) Dosing->Collection Biochem Serum Biochemical Analysis (e.g., ALT, AST levels) Collection->Biochem Histo Liver Histopathology (H&E Staining & Microscopic Exam) Collection->Histo Analysis Data Analysis & Interpretation (Comparison to Controls) Biochem->Analysis Histo->Analysis

Caption: Standard workflow for an in vivo hepatotoxicity assessment.

Structure-Activity Relationships (SAR)

The relationship between the chemical structure of halogenated benzenes and their biological activity is governed by several physicochemical properties. Toxicity generally correlates with hydrophobicity (logP) and the ease of metabolic oxidation.[4]

  • Halogen Type: The C-X bond strength (C-F > C-Cl > C-Br > C-I) influences the rate of metabolism. Weaker bonds (e.g., C-Br) can facilitate faster oxidation by CYP450, leading to a more rapid formation of toxic intermediates and higher toxicity, as seen with bromobenzene versus chlorobenzene.

  • Lipophilicity: Increased halogenation or use of larger halogens (Br, I) increases the compound's lipophilicity (logP).[4] This can enhance absorption, distribution into tissues like the liver, and interaction with metabolic enzymes, often leading to increased toxicity.[4]

  • Substitution Pattern: The position of halogens on the benzene ring affects the electronic properties and steric hindrance, which in turn influences the rate and regioselectivity of CYP450-mediated oxidation and subsequent toxicity.

cluster_sar Logical Relationship in SAR Structure Chemical Structure (Halogen type, number, position) Properties Physicochemical Properties Structure->Properties Lipophilicity Lipophilicity (logP) Properties->Lipophilicity Metabolism Metabolic Rate (Ease of Oxidation) Properties->Metabolism Activity Biological Activity (Toxicity) Lipophilicity->Activity influences Metabolism->Activity determines

Caption: Structure-activity relationship logic for halogenated benzenes.

References

Differentiating Trichlorobenzene Isomers: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification of positional isomers is a critical step in chemical synthesis, purification, and safety assessment. Trichlorobenzene, with its three positional isomers—1,2,3-trichlorobenzene, 1,2,4-trichlorobenzene, and 1,3,5-trichlorobenzene—presents a common analytical challenge due to their similar physical and chemical properties. This guide provides an objective comparison of the primary analytical techniques used to differentiate these isomers, supported by experimental data and detailed protocols.

At a Glance: Comparison of Analytical Methods

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Exploits the magnetic properties of atomic nuclei to provide detailed structural information.
Primary Differentiation Retention time and mass fragmentation patterns.Retention time.Chemical shifts and signal multiplicity.
Sample Requirement Volatile and thermally stable samples.Soluble samples.Soluble samples, typically 1-20 mg.
Destructive? YesNo (can be configured for fraction collection)No
Key Advantage High sensitivity and specificity, providing both separation and structural information.Versatile for a wide range of compounds, including non-volatile ones.Provides unambiguous structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is the most widely used technique for the separation and analysis of volatile compounds like trichlorobenzene isomers.[1] Coupled with a mass spectrometer, it provides a powerful tool for both separation based on retention time and identification based on mass-to-charge ratio and fragmentation patterns.

Data Presentation: GC Retention Times

The retention times of the trichlorobenzene isomers are dependent on the stationary phase of the GC column and the temperature program. Below is a comparison of retention times on different commonly used capillary columns.

IsomerRetention Time (min) on DB-1Retention Time (min) on DB-624Retention Time (min) on DB-WAX
1,3,5-Trichlorobenzene 20.3516.8218.78
1,2,4-Trichlorobenzene 21.4117.4720.03
1,2,3-Trichlorobenzene 22.2318.1821.25

Data sourced from Agilent Technologies solvent retention data.

Mass Spectrometry Fragmentation

Electron ionization (EI) mass spectrometry of trichlorobenzene isomers produces a characteristic molecular ion peak cluster around m/z 180, 182, and 184 due to the presence of three chlorine atoms (with isotopes ³⁵Cl and ³⁷Cl). While the molecular ion peak confirms the presence of a trichlorobenzene, the fragmentation patterns can aid in differentiation, although they can be very similar. Key fragments often arise from the loss of Cl (m/z 145) and HCl (m/z 144).

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
1,2,3-Trichlorobenzene 180 (base peak), 182, 184145, 109, 74
1,2,4-Trichlorobenzene 180 (base peak), 182, 184145, 109, 74
1,3,5-Trichlorobenzene 180 (base peak), 182, 184145, 109, 73

Data sourced from NIST Mass Spectrometry Data Center.[2][3][4]

Experimental Protocol: GC-MS
  • Sample Preparation: Dissolve the trichlorobenzene isomer mixture in a suitable volatile solvent such as hexane or dichloromethane to a final concentration of approximately 10-100 µg/mL.

  • GC-MS System: A gas chromatograph equipped with a capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness) coupled to a mass spectrometer.

  • Injection: Inject 1 µL of the sample into the GC inlet, typically set at 250°C, using a split or splitless mode.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 60°C for 2 minutes, ramp to 190°C at 5°C/min, then ramp to 280°C at 20°C/min and hold for 7 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 40 to 300.

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Trichlorobenzene Isomer Mixture Dissolution Dissolve in Hexane Sample->Dissolution Injection GC Injection Dissolution->Injection Separation Capillary Column Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Analyzer Detection Ionization->Detection Chromatogram Retention Time Analysis Detection->Chromatogram MassSpectra Mass Spectra Analysis Detection->MassSpectra

Caption: Workflow for the differentiation of trichlorobenzene isomers using GC-MS.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile separation technique, and while GC is more common for volatile compounds, reversed-phase HPLC can also be employed for the separation of trichlorobenzene isomers.

Data Presentation: HPLC Retention Times

Finding a single study with retention data for all three isomers under identical conditions is challenging. However, based on general principles of reversed-phase chromatography, the elution order is typically related to the hydrophobicity of the isomers. Separation can be achieved on a C18 column with a mobile phase consisting of a mixture of acetonitrile and water. The more symmetric 1,3,5-isomer is generally the least polar and may elute first, followed by the other two isomers. A study on dichlorobenzene isomers showed successful separation on a C18 column with an acetonitrile/water mobile phase, suggesting a similar approach would be effective for trichlorobenzenes.[5]

Experimental Protocol: HPLC-UV
  • Sample Preparation: Dissolve the trichlorobenzene isomer mixture in the mobile phase or a compatible solvent to a concentration of approximately 10-100 µg/mL.

  • HPLC System: An HPLC system equipped with a pump, injector, column oven, and a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV detection at 215 nm.

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample Trichlorobenzene Isomer Mixture Dissolution Dissolve in Mobile Phase Sample->Dissolution Injection HPLC Injection Dissolution->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Retention Time Analysis Detection->Chromatogram

Caption: Workflow for the differentiation of trichlorobenzene isomers using HPLC-UV.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of the isomers. Both ¹H and ¹³C NMR can be used to unambiguously differentiate the three trichlorobenzene isomers based on the number of signals, their chemical shifts, and splitting patterns, which are dictated by the molecular symmetry of each isomer.

Data Presentation: NMR Spectral Data

The symmetry of each isomer determines the number of unique proton and carbon environments, leading to a distinct number of signals in their respective NMR spectra.

¹H NMR Spectral Data

IsomerNumber of SignalsApproximate Chemical Shifts (δ, ppm)Splitting Pattern
1,2,3-Trichlorobenzene 2~7.3 (1H), ~7.1 (2H)Triplet, Doublet
1,2,4-Trichlorobenzene 3~7.4 (1H), ~7.2 (1H), ~7.1 (1H)Singlet, Doublet, Doublet
1,3,5-Trichlorobenzene 1~7.0Singlet

Note: Chemical shifts are approximate and can vary with solvent and concentration. Data interpreted from spectra available on PubChem.[1][6]

¹³C NMR Spectral Data

IsomerNumber of Signals
1,2,3-Trichlorobenzene 3
1,2,4-Trichlorobenzene 6
1,3,5-Trichlorobenzene 2

Note: The number of signals reflects the number of unique carbon environments. Data interpreted from spectra available on ChemicalBook and SpectraBase.[7][8][9]

Experimental Protocol: NMR
  • Sample Preparation: Dissolve approximately 10-20 mg of the trichlorobenzene isomer in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.0 ppm).

  • ¹H NMR Acquisition:

    • Spectrometer: 300 MHz or higher field NMR spectrometer.

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 8-16 scans are typically sufficient.

  • ¹³C NMR Acquisition:

    • Spectrometer: 75 MHz or higher field NMR spectrometer.

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Number of Scans: A higher number of scans (e.g., 256 or more) is generally required due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

Logical Relationship Diagram: NMR Isomer Differentiation

NMR_Logic cluster_1H ¹H NMR Analysis cluster_13C ¹³C NMR Analysis Start Analyze NMR Spectrum H_Signals Number of Signals? Start->H_Signals C_Signals Number of Signals? Start->C_Signals H1 1 Signal H_Signals->H1 1 H2 2 Signals H_Signals->H2 2 H3 3 Signals H_Signals->H3 3 Isomer135_H 1,3,5-TCB H1->Isomer135_H Isomer123_H 1,2,3-TCB H2->Isomer123_H Isomer124_H 1,2,4-TCB H3->Isomer124_H C2 2 Signals C_Signals->C2 2 C3 3 Signals C_Signals->C3 3 C6 6 Signals C_Signals->C6 6 Isomer135_C 1,3,5-TCB C2->Isomer135_C Isomer123_C 1,2,3-TCB C3->Isomer123_C Isomer124_C 1,2,4-TCB C6->Isomer124_C

Caption: Decision tree for trichlorobenzene isomer identification based on NMR signal count.

Conclusion

The choice of analytical method for differentiating trichlorobenzene positional isomers depends on the specific requirements of the analysis, including sample availability, required sensitivity, and the need for structural confirmation. GC-MS offers a robust and sensitive method for both separation and identification. HPLC provides a viable alternative, particularly when dealing with complex matrices or when non-destructive analysis is preferred. For unambiguous structural elucidation, NMR spectroscopy is the most powerful technique, providing clear differentiation based on the unique magnetic environments of the protons and carbons in each isomer. For routine analysis, a combination of chromatographic separation with spectroscopic detection provides the most reliable results.

References

comparing the efficacy of different catalysts for benzene chlorination

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for Benzene Chlorination

For Researchers, Scientists, and Drug Development Professionals

The chlorination of benzene is a cornerstone of electrophilic aromatic substitution, pivotal for synthesizing chlorobenzene and its derivatives, which are essential intermediates in the production of pharmaceuticals, pesticides like DDT, herbicides, dyes, and specialty solvents.[1][2] The efficacy of this process hinges on the catalyst employed, which dictates reaction rates, product selectivity, and overall process viability. This guide provides an objective comparison of different catalysts, supported by experimental data, to aid in catalyst selection for laboratory and industrial applications.

The primary goal in industrial benzene chlorination is often the production of monochlorobenzene (MCB). However, the reaction can proceed to form dichlorobenzenes (DCB) and more highly chlorinated compounds.[3] A key challenge is controlling the selectivity towards MCB and, when DCB is desired, directing the substitution to the valuable para-isomer (p-DCB).[4]

Catalyst Performance Comparison

The selection of a catalyst is critical in balancing benzene conversion with the desired product selectivity. Traditional Lewis acids are highly active but often less selective, while newer materials like zeolites offer shape-selectivity, particularly favoring the formation of p-DCB.

Catalyst SystemBenzene Conversion (%)MCB Selectivity (%)p-DCB / o-DCB RatioTemperature (°C)Key Characteristics & Limitations
FeCl₃ HighModerate to High~0.5 - 1.540-70Standard, low-cost, and highly active catalyst.[5] Can lead to significant polychlorination if not controlled. Corrosive nature requires specialized equipment.[6]
AlCl₃ Very HighModerate~0.5 - 1.520-80Extremely active Lewis acid.[7] Prone to producing higher levels of polychlorinated byproducts.[8] Highly sensitive to moisture.[4]
AlCl₃ + SnCl₄ HighHigh2.0 - 2.550Mixed catalyst system that enhances selectivity for MCB and increases the p-/o-DCB isomer ratio compared to AlCl₃ alone.[8]
Zeolite L ModerateModerateHigh (>3.0)25-120Shape-selective, favoring p-DCB formation due to pore structure.[4][9] Can be deactivated but may be reactivated with steam.[10]
Sulphur Compounds VariesHighVariesVariesCan be used as catalysts or co-catalysts with Lewis acids to improve selectivity.[6] Effectiveness depends on the oxidation state of the sulfur.[6]

Note: The data presented are compiled from various sources and represent typical ranges. Actual performance can vary significantly based on specific reaction conditions such as catalyst concentration, reaction time, and purity of reagents.[4][11]

Key Experimental Methodologies

A generalized protocol for laboratory-scale benzene chlorination provides a framework for comparative studies.

General Protocol for Liquid-Phase Benzene Chlorination

1. Apparatus Setup:

  • A multi-necked, round-bottom flask is assembled in a well-ventilated fume hood.

  • The flask is equipped with a magnetic stirrer, a gas inlet tube for chlorine, a reflux condenser, and a gas outlet.

  • The gas outlet is connected to a trap containing a sodium hydroxide solution to neutralize unreacted chlorine and the hydrogen chloride (HCl) gas byproduct.[4]

  • A water or ice bath is used to control the reaction temperature, as the process is highly exothermic (ΔH = -131.5 kJ/mol).[3][11]

2. Reaction Procedure:

  • Charge the flask with anhydrous benzene and the chosen catalyst (e.g., ~0.05 mol% of anhydrous FeCl₃ relative to benzene).[11] It is crucial that all glassware and reagents are dry to prevent catalyst deactivation.[4]

  • Begin stirring and control the temperature to the desired range (e.g., 40-50°C for FeCl₃).[11]

  • Slowly bubble dry chlorine gas through the stirred mixture. The rate of addition should be carefully controlled to maintain the reaction temperature.[4]

  • Monitor the reaction's progress by taking periodic samples and analyzing them via gas chromatography (GC). This allows for tracking benzene conversion and the formation of chlorinated products.[4][11]

3. Work-up and Analysis:

  • Once the desired conversion is achieved, stop the chlorine flow and purge the system with an inert gas like nitrogen to remove residual Cl₂ and HCl.[11]

  • Transfer the mixture to a separatory funnel. Wash with a 5% sodium hydroxide solution to remove the catalyst and acidic gases, followed by water washes until the aqueous layer is neutral.[11]

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove unreacted benzene and any solvent by rotary evaporation.[11]

  • The resulting product mixture can be further purified, for example, by fractional crystallization to isolate p-DCB, which has a significantly higher melting point (53.5 °C) than its ortho (-17 °C) and meta (-24 °C) isomers.[11]

Visualizing Mechanisms and Workflows

Benzene Chlorination Reaction Mechanism

The chlorination of benzene is a classic electrophilic aromatic substitution reaction. The Lewis acid catalyst plays a crucial role in activating the chlorine molecule.[12][13]

  • Electrophile Generation: The Lewis acid (e.g., FeCl₃) polarizes the Cl-Cl bond, creating a potent electrophile (Cl⁺) and the complex anion [FeCl₄]⁻.[12][14]

  • Electrophilic Attack: The electron-rich π-system of the benzene ring attacks the electrophilic chlorine atom, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[12][15]

  • Deprotonation: The [FeCl₄]⁻ anion acts as a base, abstracting a proton (H⁺) from the sigma complex. This step restores the aromaticity of the ring, forming chlorobenzene and regenerating the FeCl₃ catalyst, along with producing HCl.[12][16]

Reaction_Mechanism General Reaction Mechanism cluster_reactants Reactants cluster_process Mechanism Steps cluster_products Products Benzene Benzene (C₆H₆) Step2 2. Electrophilic Attack C₆H₆ + Cl⁺ → [C₆H₆Cl]⁺ Benzene->Step2 Chlorine Chlorine (Cl₂) Step1 1. Electrophile Generation Cl₂ + FeCl₃ → Cl⁺[FeCl₄]⁻ Chlorine->Step1 Catalyst Lewis Acid (FeCl₃) Catalyst->Step1 Step1->Step2 Cl⁺ electrophile Step3 3. Deprotonation [C₆H₆Cl]⁺ + [FeCl₄]⁻ → C₆H₅Cl + HCl + FeCl₃ Step2->Step3 Sigma Complex MCB Chlorobenzene (C₆H₅Cl) Step3->MCB HCl HCl Step3->HCl RegenCatalyst Regenerated Catalyst (FeCl₃) Step3->RegenCatalyst

Caption: Reaction mechanism for Lewis acid-catalyzed benzene chlorination.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for a lab-scale benzene chlorination experiment, from setup to product analysis.

Experimental_Workflow Experimental Workflow for Benzene Chlorination cluster_workup Product Work-up A 1. Apparatus Setup (Dry Glassware, Fume Hood) B 2. Charge Reactor (Anhydrous Benzene + Catalyst) A->B C 3. Set Temperature (e.g., 40-50°C) B->C D 4. Introduce Chlorine Gas (Slow, controlled bubbling) C->D E 5. Monitor Reaction (GC Sampling) D->E F 6. Quench & Purge (Stop Cl₂, Purge with N₂) E->F G 7. Neutralization Wash (NaOH Solution) F->G H 8. Aqueous Wash (Water) G->H I 9. Drying (Anhydrous MgSO₄) H->I J 10. Solvent Removal (Rotary Evaporation) I->J K 11. Final Product Analysis (GC, Crystallization) J->K

Caption: A typical experimental workflow for laboratory benzene chlorination.

References

Safety Operating Guide

Proper Disposal of 1,2,3-Trichloro-5-(trifluoromethyl)benzene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 1,2,3-Trichloro-5-(trifluoromethyl)benzene, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Safety Precautions

Based on analogous compounds, this compound should be handled as a hazardous chemical. Key potential hazards and necessary personal protective equipment (PPE) are summarized below.

Hazard CategoryDescriptionRecommended Personal Protective Equipment (PPE)
Skin Corrosion/Irritation May cause skin irritation upon contact.Chemical-resistant gloves (e.g., nitrile rubber), lab coat, flame-retardant antistatic protective clothing.[1]
Eye Damage/Irritation May cause serious eye irritation or damage.Chemical safety goggles or a face shield.[1]
Inhalation Toxicity Vapors may be harmful if inhaled and may cause respiratory irritation.Use in a well-ventilated area, preferably a chemical fume hood.[1][2] If inhalation risk is high, a self-contained breathing apparatus may be necessary.
Flammability Assumed to be a flammable liquid. Vapors may form explosive mixtures with air.Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.[1][2]
Aquatic Toxicity May be harmful or toxic to aquatic life with long-lasting effects.Prevent release to the environment. Do not allow to enter drains or waterways.[1]

Spill Management Protocol

Immediate and appropriate action is crucial in the event of a spill to ensure safety and prevent environmental contamination.

Minor Spills:

  • Eliminate Ignition Sources: Immediately remove all sources of ignition from the area.[1][2]

  • Ensure Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.

  • Contain Spill: Use an inert absorbent material such as sand, vermiculite, or earth to contain the spill.[2][3]

  • Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into a designated, clearly labeled, and sealed container for disposal.[1]

Major Spills:

  • Evacuate Area: Evacuate all personnel from the immediate vicinity and move upwind.

  • Alert Emergency Responders: Contact your institution's EHS department or emergency response team, providing the location and nature of the spill.

  • Prevent Further Contamination: Prevent the spill from entering drains or waterways.[1]

Step-by-Step Disposal Procedure

The primary method for the disposal of halogenated organic compounds like this compound is through a licensed hazardous waste disposal service.

Experimental Protocol: Waste Compatibility Assessment

Before mixing any chemical waste, a compatibility test is essential to prevent dangerous reactions.

  • Information Review: Consult the SDS for all chemicals that may be part of the waste stream. Pay close attention to the "Stability and Reactivity" section to identify incompatible materials, such as strong oxidizing agents.[2]

  • Small-Scale Test: If compatibility is uncertain, a qualified chemist should conduct a small-scale test under controlled conditions (e.g., in a fume hood with appropriate PPE).

  • Observation: Mix milliliter or gram quantities of the waste materials and observe for any signs of a reaction, such as gas evolution, a change in temperature or color, or precipitation.

  • Evaluation: If a reaction is observed, the waste streams are incompatible and must be collected and disposed of in separate, clearly labeled containers.

Waste Collection and Disposal Workflow:

  • Segregation: Collect waste this compound in a dedicated, compatible, and properly labeled waste container. Segregate it as halogenated organic waste.

  • Container Labeling: The container must be chemically resistant, leak-proof, and have a secure lid. Label it clearly with "Hazardous Waste," the full chemical name "Waste this compound," and all appropriate hazard symbols (e.g., "Flammable," "Irritant," "Environmental Hazard").[1]

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area that is secure, well-ventilated, and away from incompatible materials.[1]

  • Disposal Request: Contact your institution's EHS department to schedule a pickup for the hazardous waste.[1] Provide them with an accurate description of the waste.

  • Final Disposal: The waste will be transported by a licensed contractor to a permitted treatment, storage, and disposal facility (TSDF), where it will likely undergo high-temperature incineration.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Disposal Process start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate collect Collect in a Labeled, Sealed, Compatible Container segregate->collect store Store in Designated Hazardous Waste Area collect->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store->contact_ehs transport Licensed Contractor Transports to a Permitted TSDF contact_ehs->transport incinerate High-Temperature Incineration transport->incinerate

Caption: Disposal workflow for hazardous chemical waste.

References

Personal protective equipment for handling 1,2,3-Trichloro-5-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, operational, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle 1,2,3-Trichloro-5-(trifluoromethyl)benzene. Adherence to these protocols is essential for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that presents several hazards. It is classified as a flammable liquid and can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1] Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure.

Table 1: Hazard Classification

Hazard CategoryClassification
Flammable liquidsCategory 3[1]
Skin irritationCategory 2[1]
Serious eye irritationCategory 2A[1]
Specific target organ toxicity (single exposure)Category 3 (Respiratory system)[1]

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeRequired PPESpecifications and Guidelines
Eye and Face Protection Safety Goggles and Face ShieldUse chemical splash goggles that meet ANSI Z.87.1 standards. A face shield should be worn over goggles during procedures with a high risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for handling chlorinated aromatic compounds.[2] Always inspect gloves for tears or degradation before use and replace them immediately if compromised. For prolonged contact, consider heavier-duty options like butyl rubber gloves.[2][3]
Body Protection Laboratory Coat or Chemical-Resistant SuitA flame-retardant and antistatic lab coat should be worn for all procedures.[1] For larger quantities or tasks with a higher risk of splashes, a chemical-resistant apron or suit is advised.
Respiratory Protection Fume Hood or RespiratorAll handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this chemical is crucial to minimize risk.

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and that an eyewash station and safety shower are readily accessible.

  • Verify that all necessary PPE is available and in good condition.

  • Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1]

2. Handling the Chemical:

  • Ground and bond containers when transferring material to prevent static discharge.[1]

  • Use only non-sparking tools.[1]

  • Avoid breathing vapors or mists.[5]

  • Prevent contact with skin and eyes.

  • After handling, wash hands and any exposed skin thoroughly.[1]

3. Spill Management:

  • In the event of a spill, immediately evacuate the area and restrict access.

  • Remove all sources of ignition.[5]

  • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or earth.

  • Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for disposal.[5]

  • Clean the spill area thoroughly.

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect all waste, including contaminated PPE and absorbent materials, in a designated and clearly labeled hazardous waste container.

  • The container should be robust, compatible with the chemical, and have a secure lid.

2. Labeling and Storage:

  • Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols (e.g., flammable, irritant).

  • Store the waste container in a designated hazardous waste accumulation area, segregated from incompatible materials.

3. Disposal Procedure:

  • Dispose of the chemical waste through a licensed hazardous waste disposal company.

  • Do not dispose of this chemical down the drain or in regular trash.

  • Follow all local, state, and federal regulations for the disposal of chlorinated aromatic hydrocarbons.

Experimental Workflow for Safe Handling

The following diagram illustrates the key decision points and steps for the safe handling of this compound from receipt to disposal.

start Start: Receive Chemical prep_area Prepare Handling Area (Fume Hood, Spill Kit, Eyewash) start->prep_area don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe handle_chem Perform Experiment/ Handle Chemical don_ppe->handle_chem spill_check Spill Occurred? handle_chem->spill_check no_spill No spill_check->no_spill No yes_spill Yes spill_check->yes_spill Yes decontaminate Decontaminate Work Area no_spill->decontaminate spill_procedure Follow Spill Management Protocol yes_spill->spill_procedure spill_procedure->decontaminate dispose_waste Dispose of Waste (Chemical & Contaminated Materials) decontaminate->dispose_waste remove_ppe Remove PPE Correctly dispose_waste->remove_ppe end End: Procedure Complete remove_ppe->end

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.